Product packaging for Methyl 3,5-dichlorobenzoate(Cat. No.:CAS No. 2905-67-1)

Methyl 3,5-dichlorobenzoate

Cat. No.: B165664
CAS No.: 2905-67-1
M. Wt: 205.03 g/mol
InChI Key: BTEVDFJXGLQUDS-UHFFFAOYSA-N
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Description

Methyl 3,5-dichlorobenzoate (CAS 2905-67-1) is a white to off-white solid organic compound with the molecular formula C₈H₆Cl₂O₂ and a molecular weight of 205.04 g/mol . It is the methyl ester of 3,5-dichlorobenzoic acid and serves as a versatile chemical intermediate in organic synthesis and various chemical processes . This compound is particularly valuable in pharmaceutical research, where it is used as a reference standard and an in-house impurity for quality control and analytical purposes . As a certified reference material (CRM), it is essential for ensuring accurate and reliable results in laboratory analyses . The solid form of the compound has a melting point range of 56-60°C and should be stored refrigerated between 2-8°C . When handled in solution, such as the 1000 µg/mL preparation in methanol, it is highly flammable and requires storage at ambient temperatures . Researchers are advised to handle this compound with appropriate safety measures. It may cause skin and serious eye irritation, respiratory sensitization, and toxicity if swallowed . It is critical to use personal protective equipment, avoid breathing dust, and ensure all handling is performed by persons trained in the safe use of hazardous chemicals . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Cl2O2 B165664 Methyl 3,5-dichlorobenzoate CAS No. 2905-67-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,5-dichlorobenzoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6Cl2O2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEVDFJXGLQUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042146
Record name Methyl 3,5-dichlorobenzoate
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Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2905-67-1
Record name Methyl 3,5-dichlorobenzoate
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Record name Methyl 3,5-dichlorobenzoate
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Record name METHYL 3,5-DICHLOROBENZOATE
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Record name METHYL 3,5-DICHLOROBENZOATE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of methyl 3,5-dichlorobenzoate from 3,5-dichlorobenzoic acid via Fischer esterification. It includes a detailed experimental protocol, quantitative data, and a visual representation of the experimental workflow, designed to be a valuable resource for professionals in chemical research and drug development.

Reaction Principle: Fischer Esterification

The synthesis of this compound from 3,5-dichlorobenzoic acid is a classic example of the Fischer esterification reaction. This acid-catalyzed reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol (methanol) is commonly used.

The general chemical equation for this reaction is:

C₇H₄Cl₂O₂ + CH₃OH ⇌ C₈H₆Cl₂O₂ + H₂O

(3,5-Dichlorobenzoic Acid + Methanol ⇌ this compound + Water)

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. These values are compiled from typical Fischer esterification procedures and data from the synthesis of structurally similar compounds.

ParameterValueNotes
Reactants
3,5-Dichlorobenzoic Acid1.0 molar equivalentStarting material.
MethanolExcess (often used as solvent)Serves as both reactant and solvent to drive the equilibrium.
Catalyst
Concentrated Sulfuric Acid (H₂SO₄)Catalytic amount (e.g., a few drops to 0.1 eq)A strong acid catalyst is crucial for the reaction.
Reaction Conditions
TemperatureReflux (boiling point of methanol, ~65 °C)Reaction is typically carried out at the boiling point of the alcohol.
Reaction Time1 - 5 hoursReaction progress can be monitored by TLC.
Yield
Expected Yield~88% or higherBased on the synthesis of similar dichlorobenzoate esters.[1]

Detailed Experimental Protocol

This protocol provides a step-by-step procedure for the laboratory-scale synthesis of this compound.

Materials:

  • 3,5-Dichlorobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 3,5-dichlorobenzoic acid and an excess of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65 °C) using a heating mantle or water bath. Allow the reaction to proceed for 1-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Washing:

    • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any unreacted sulfuric acid and remove any remaining 3,5-dichlorobenzoic acid. Carbon dioxide evolution may be observed.

    • Wash the organic layer with water.

    • Finally, wash the organic layer with a saturated sodium chloride solution (brine) to remove the bulk of the dissolved water.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Isolation of Product: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or distillation to obtain the final, pure this compound.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Combine Reactants (3,5-Dichlorobenzoic Acid, Methanol) catalyst 2. Add Catalyst (Conc. H₂SO₄) reactants->catalyst reflux 3. Reflux (~65 °C, 1-5h) catalyst->reflux cool 4. Cool to RT reflux->cool evaporate 5. Evaporate Methanol cool->evaporate extract 6. Dissolve in Ether evaporate->extract wash_bicarb 7a. Wash with NaHCO₃ extract->wash_bicarb wash_water 7b. Wash with Water wash_bicarb->wash_water wash_brine 7c. Wash with Brine wash_water->wash_brine dry 8. Dry with Na₂SO₄ wash_brine->dry filter_evap 9. Filter & Evaporate Ether dry->filter_evap purify 10. Purify Product (Recrystallization/Distillation) filter_evap->purify product This compound purify->product

References

physical and chemical properties of Methyl 3,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 3,5-dichlorobenzoate

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and visualizations to support its application in synthesis and research.

Core Properties and Identifiers

This compound is an organic compound belonging to the dihalo benzoate class of molecules.[1] It is characterized by a benzene ring substituted with two chlorine atoms at the 3 and 5 positions and a methyl ester group at the 1 position. This compound typically appears as a white to off-white or colorless to pale yellow solid, depending on its purity.[1][2] Its structural features, particularly the electron-withdrawing nature of the chlorine atoms, significantly influence its reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2]

Physical Properties

The physical characteristics of this compound are summarized below. A notable discrepancy exists in the reported melting point, with most sources citing a range of 56-59°C. The value of -28°C appears to be an outlier.

PropertyValueSource(s)
Molecular Formula C₈H₆Cl₂O₂[1][3][4]
Molecular Weight 205.04 g/mol [4]
Monoisotopic Mass 203.9744848 Da[1]
Appearance White to Off-White Solid[2]
Melting Point 56 - 59 °C[5]
Boiling Point Not Available[5]
Flash Point 118.1 °C[5]
Solubility Limited solubility in water; Moderately soluble in organic solvents like Chloroform and DMSO.[2]
logP (Octanol/Water) 3.4[1]
Chemical and Spectroscopic Properties

The chemical identifiers and expected spectral data are crucial for compound verification and characterization.

IdentifierValueSource(s)
IUPAC Name This compound[1]
CAS Number 2905-67-1[1][2][3]
Synonyms Benzoic acid, 3,5-dichloro-, methyl ester; 3,5-Dichlorobenzoic Acid Methyl Ester[1][2]
SpectroscopyExpected CharacteristicsSource(s)
¹H NMR Signals corresponding to the aromatic protons (a singlet and a doublet) and a singlet for the methyl ester protons (-OCH₃).[6]
¹³C NMR Resonances for the methyl carbon, the carbonyl carbon, and the distinct aromatic carbons. Full spectral data is available in databases.[7]
IR Spectroscopy Strong absorption band for the ester C=O stretch (approx. 1720-1740 cm⁻¹), C-O stretches, and characteristic bands for C-H and C=C bonds in the aromatic ring, along with C-Cl stretches.[1][3][8]
Mass Spectrometry Molecular ion peak (M⁺) at m/z ≈ 204, with a characteristic isotopic pattern (M+2, M+4) due to the two chlorine atoms.[1]

Reactivity and Stability

This compound is stable under standard laboratory and storage conditions.[5] Its chemical reactivity is primarily dictated by the functional groups on the benzene ring.

  • Influence of Substituents : The two chlorine atoms and the methyl ester group are electron-withdrawing. This deactivates the benzene ring towards electrophilic aromatic substitution. Any substitution reactions would be directed to the positions ortho to the ester group (positions 2, 6) and meta to the chlorine atoms.[2]

  • Incompatibilities : It is incompatible with strong oxidizing agents.

  • Hazardous Decomposition : When heated to decomposition, it may produce hazardous products such as carbon oxides and hydrogen chloride gas.

G Logical Diagram: Electronic Effects on Reactivity A This compound B Substituents: - Two Chlorine atoms (-Cl) - One Methyl Ester group (-COOCH₃) A->B possesses C Electron-Withdrawing Groups B->C are D Deactivation of Aromatic Ring C->D leads to E Reduced Nucleophilicity D->E results in F Decreased rate of Electrophilic Aromatic Substitution E->F causes

Caption: Electronic effects of substituents on the aromatic ring.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from its corresponding carboxylic acid using a classic Fischer esterification reaction.[5][9][10]

Materials:

  • 3,5-Dichlorobenzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM) or Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottomed flask, reflux condenser, separatory funnel, standard glassware

Procedure:

  • Reaction Setup : In a clean, dry round-bottomed flask, dissolve 3,5-dichlorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-15 mL per gram of acid).

  • Catalyst Addition : While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approx. 3-5% of the methanol volume).

  • Reflux : Attach a reflux condenser to the flask, add boiling chips, and heat the mixture to reflux. The reaction temperature will be the boiling point of methanol (~65 °C). Allow the reaction to proceed for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching : After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing cold water (approx. 3-4 times the volume of the reaction mixture).

  • Extraction : Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like dichloromethane or diethyl ether (3 x 50 mL).

  • Washing : Combine the organic extracts. Wash the organic layer sequentially with water, then with saturated sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution), and finally with brine.

  • Drying and Filtration : Dry the washed organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent.

  • Solvent Removal : Remove the organic solvent from the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification : If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the final product as a crystalline solid.

G Experimental Workflow: Synthesis of this compound cluster_0 Reaction cluster_1 Work-up & Purification A 1. Dissolve 3,5-Dichlorobenzoic Acid in excess Methanol B 2. Add catalytic H₂SO₄ A->B C 3. Heat to Reflux (2-4h) B->C D 4. Cool and Quench in Water C->D E 5. Extract with Organic Solvent (DCM) D->E F 6. Wash with H₂O, NaHCO₃, Brine E->F G 7. Dry over Na₂SO₄ and Filter F->G H 8. Evaporate Solvent G->H I 9. Recrystallize (optional) H->I J Final Product: This compound I->J

Caption: Synthesis workflow via Fischer Esterification.

Biological Activity

While primarily utilized as a chemical intermediate, this compound has been reported to exhibit some biological activity. It has shown antibacterial properties against bacteria such as Staphylococcus and Mycobacterium tuberculosis.[5] However, the specific mechanism of action and the molecular pathways involved in this antibacterial activity are not extensively documented in the available scientific literature. Its main role in the life sciences remains as a precursor or building block in the synthesis of more complex, biologically active molecules for the pharmaceutical and agrochemical industries.[2]

References

An In-depth Technical Guide to Methyl 3,5-dichlorobenzoate (CAS: 2905-67-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dichlorobenzoate is an organic compound with the CAS number 2905-67-1.[1][2][3] It belongs to the class of dihalo benzoates and is a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[2][4] Its chemical structure, featuring a benzene ring substituted with two chlorine atoms at the 3 and 5 positions and a methyl ester group, makes it a versatile building block for more complex molecules. The electron-withdrawing nature of the chlorine atoms significantly influences the reactivity of the aromatic ring and the ester moiety.[2] This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a summary of its safety information.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow solid or liquid, depending on its purity and the ambient temperature.[2] It exhibits moderate solubility in organic solvents and limited solubility in water, which is characteristic of its hydrophobic nature.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2905-67-1[1][2][3][5]
Molecular Formula C₈H₆Cl₂O₂[1][2][3][5]
Molecular Weight 205.04 g/mol [1][3]
IUPAC Name This compound[3]
Synonyms Benzoic acid, 3,5-dichloro-, methyl ester; 3,5-Dichlorobenzoic Acid Methyl Ester[2][3]
Melting Point 56-59 °C[5]
Flash Point 118.1 °C[1]
Appearance Colorless to pale yellow liquid or solid[2]

Table 2: Spectroscopic Data Summary

Spectroscopy TypeKey Data PointsReference
¹³C NMR Spectra available from various databases.[3][6]
Mass Spectrometry (GC-MS) Experimental data available, with top 5 peaks often listed in databases.[3]
Infrared (IR) Spectroscopy FTIR and ATR-IR spectra are available.[3]

Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer-Speier esterification of 3,5-dichlorobenzoic acid with methanol in the presence of a strong acid catalyst.

Experimental Protocol: Fischer-Speier Esterification

This protocol outlines the synthesis of this compound from 3,5-dichlorobenzoic acid and methanol.

Materials:

  • 3,5-Dichlorobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate or Diethyl ether (for extraction)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3,5-dichlorobenzoic acid (1 equivalent) and an excess of anhydrous methanol (e.g., 10-20 equivalents). The methanol acts as both a reactant and the solvent.

  • Catalyst Addition: While stirring the mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents). The addition is exothermic and should be done cautiously.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for several hours (typically 2-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether.

    • Transfer the organic solution to a separatory funnel.

  • Extraction and Neutralization:

    • Wash the organic layer sequentially with water to remove any remaining methanol.

    • Carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Be cautious as CO₂ gas will evolve.

    • Wash the organic layer with brine to remove any residual water and inorganic salts.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary to obtain a high-purity product.

Logical Relationship: Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3,5-Dichlorobenzoic_Acid 3,5-Dichlorobenzoic Acid Esterification Fischer-Speier Esterification (Reflux) 3,5-Dichlorobenzoic_Acid->Esterification Methanol Methanol Methanol->Esterification Sulfuric_Acid Sulfuric Acid (catalyst) Sulfuric_Acid->Esterification Workup Aqueous Work-up (Extraction & Neutralization) Esterification->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound serves as a valuable starting material in the synthesis of a variety of more complex molecules. Its primary applications are in the fields of:

  • Pharmaceutical Synthesis: It is used as a precursor for the synthesis of active pharmaceutical ingredients (APIs). The dichlorinated benzene ring can be a key structural motif or can be further functionalized.

  • Agrochemical Development: This compound is also utilized in the development of new herbicides and pesticides.

  • Organic Synthesis: As a research chemical, it is employed in a wide range of organic reactions to introduce the 3,5-dichlorobenzoyl moiety into a molecule.[4]

Experimental Workflow: Product Analysis

Following the synthesis, a standard workflow is employed to confirm the identity and purity of the final product.

Analysis_Workflow Crude_Product Crude Methyl 3,5-dichlorobenzoate TLC Thin Layer Chromatography (Purity Check) Crude_Product->TLC Purification Purification Step (if necessary) TLC->Purification Spectroscopy Spectroscopic Analysis Purification->Spectroscopy NMR NMR (¹H, ¹³C) Spectroscopy->NMR MS Mass Spectrometry Spectroscopy->MS IR Infrared Spectroscopy Spectroscopy->IR Final_Product Pure Methyl 3,5-dichlorobenzoate NMR->Final_Product MS->Final_Product IR->Final_Product

Caption: Post-synthesis analysis workflow.

Safety and Handling

This compound is classified as toxic if swallowed.[7][8] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of ingestion, immediate medical attention is required.[7] For detailed safety information, refer to the Safety Data Sheet (SDS).[7]

Table 3: GHS Hazard Information

Hazard StatementPrecautionary StatementReference
H301: Toxic if swallowedP301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3][8]
H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
H319: Causes serious eye irritationP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

Conclusion

This compound is a fundamentally important chemical intermediate with well-defined properties and established synthetic routes. Its utility in the pharmaceutical and agrochemical industries underscores the need for a thorough understanding of its chemistry and safe handling procedures. This guide provides researchers and drug development professionals with the core technical information required to effectively utilize this compound in their work.

References

An In-depth Technical Guide to the Solubility of Methyl 3,5-dichlorobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3,5-dichlorobenzoate. Due to a notable absence of publicly available quantitative solubility data for this compound in a wide range of organic solvents, this document focuses on delivering detailed, standardized experimental protocols to enable researchers to determine these values. The methodologies described herein are based on established principles of physical chemistry and analytical techniques, ensuring reliable and reproducible results. This guide is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development who require accurate solubility data for process optimization, formulation, and quality control.

Introduction to this compound

This compound is an organic compound with the chemical formula C₈H₆Cl₂O₂.[1] It is characterized by a benzoate moiety with two chlorine atoms substituted at the 3 and 5 positions of the benzene ring.[1] This compound is typically a white to off-white solid at room temperature.[2] Its molecular structure, featuring a hydrophobic aromatic ring and halogen substituents, suggests moderate solubility in organic solvents and limited solubility in water.[1] Understanding its solubility in various organic solvents is crucial for its application in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1]

Physical and Chemical Properties:

  • CAS Number: 2905-67-1[3]

  • Molecular Weight: 205.04 g/mol [4]

  • Melting Point: 56-59 °C[4]

  • Appearance: White to Off-White Solid[2]

Qualitative Solubility Profile

While quantitative data is scarce, some sources provide a qualitative assessment of this compound's solubility. It is reported to be slightly soluble in chloroform and dimethyl sulfoxide (DMSO), with sonication potentially aiding dissolution in the latter.

Experimental Protocols for Quantitative Solubility Determination

The following sections detail robust methodologies for the precise determination of the solubility of this compound in various organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Materials and Apparatus:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled orbital shaker or magnetic stirrer with a hot plate

  • Vials with airtight caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes and volumetric flasks

  • Evaporating dish or pre-weighed beaker

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. It is advisable to conduct preliminary experiments to determine the minimum time required to reach equilibrium by taking measurements at different time intervals.

  • Sample Separation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

    • Filter the supernatant through a syringe filter into a pre-weighed evaporating dish or beaker.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven temperature should be well below the melting point of this compound.

    • Continue drying until a constant weight is achieved.

    • The final weight of the dish minus the initial weight gives the mass of the dissolved this compound.

  • Calculation of Solubility:

    • Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of solvent used) x 100

UV-Visible Spectrophotometry Method

For compounds with a chromophore, such as this compound, UV-Visible spectrophotometry offers a sensitive and accurate method for determining solubility. This method relies on the direct relationship between the absorbance of a solution and the concentration of the dissolved solute (Beer-Lambert Law).

Materials and Apparatus:

  • This compound (high purity)

  • Selected organic solvents (UV-grade)

  • UV-Visible Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Temperature-controlled orbital shaker

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution over a range of wavelengths (e.g., 200-400 nm) to determine the λmax, the wavelength at which the compound exhibits maximum absorbance.

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of the unknown samples.

  • Preparation and Equilibration of Saturated Solution:

    • Follow steps 1 and 2 as described in the gravimetric method (Section 3.1).

  • Sample Preparation and Analysis:

    • After equilibration and settling, withdraw a small aliquot of the supernatant and filter it.

    • Dilute the filtered, saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation of Solubility:

    • Use the equation from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply the calculated concentration by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility.

Data Presentation

The experimentally determined solubility data for this compound should be presented in a clear and organized manner to facilitate comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C (Template)

Organic SolventMethod UsedSolubility ( g/100 mL)Solubility (mol/L)
MethanolGravimetric/UV-VisExperimental ValueCalculated Value
EthanolGravimetric/UV-VisExperimental ValueCalculated Value
AcetoneGravimetric/UV-VisExperimental ValueCalculated Value
Ethyl AcetateGravimetric/UV-VisExperimental ValueCalculated Value
DichloromethaneGravimetric/UV-VisExperimental ValueCalculated Value
ChloroformGravimetric/UV-VisExperimental ValueCalculated Value
TolueneGravimetric/UV-VisExperimental ValueCalculated Value
Dimethyl SulfoxideGravimetric/UV-VisExperimental ValueCalculated Value

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Gravimetric_Method_Workflow A Start: Excess Solute + Known Volume of Solvent B Equilibration (Constant Temperature & Agitation) A->B C Settling & Filtration (Syringe Filter) B->C D Collect Known Volume of Filtrate in Pre-weighed Dish C->D E Solvent Evaporation (Drying Oven) D->E F Weigh Dried Solute E->F G Calculate Solubility (g/100 mL) F->G H End: Quantitative Solubility Data G->H UV_Vis_Method_Workflow cluster_prep Preliminary Steps cluster_main Solubility Measurement P1 Determine λmax of Solute in Solvent P2 Prepare Standard Solutions & Generate Calibration Curve F Calculate Concentration using Calibration Curve P2->F A Start: Excess Solute + Known Volume of Solvent B Equilibration (Constant Temperature & Agitation) A->B C Filtration of Supernatant B->C D Dilute Filtrate to Known Volume C->D E Measure Absorbance at λmax D->E E->F G Calculate Solubility (accounting for dilution) F->G H End: Quantitative Solubility Data G->H

References

Methyl 3,5-dichlorobenzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the molecular properties of Methyl 3,5-dichlorobenzoate, this document provides essential data for researchers, scientists, and professionals in drug development.

This compound is a chemical compound utilized in various research and synthetic applications. A clear understanding of its fundamental molecular properties is crucial for its effective use. The table below summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C8H6Cl2O2[1][2][3][4][5]
Molecular Weight 205.03 g/mol [1][3]
Molecular Weight (alternate) 205.04 g/mol [2][4]
Molecular Weight (more precise) 205.038[5]
Monoisotopic Mass 203.9744848 Da[1]

As a language model, I am unable to provide detailed experimental protocols or generate visualizations such as signaling pathways or experimental workflows using Graphviz (DOT language). The core quantitative data for this compound has been provided in the table above to support your research and development needs.

References

An In-depth Technical Guide to the Reactivity of Methyl 3,5-dichlorobenzoate in Electrophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3,5-dichlorobenzoate is a highly deactivated aromatic compound due to the presence of three electron-withdrawing substituents: two chlorine atoms and a methyl ester group. This deactivation significantly impacts its reactivity towards electrophilic aromatic substitution, making such reactions challenging and requiring harsh conditions. This guide provides a comprehensive analysis of the expected reactivity and regioselectivity of this compound in key electrophilic substitution reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Due to a lack of specific experimental data in the literature for this substrate, this guide extrapolates from the known principles of substituent effects in electrophilic aromatic substitution. Detailed experimental protocols, adapted from related, more reactive compounds, are provided as a starting point for laboratory investigation.

Introduction

This compound is a substituted aromatic compound with the chemical formula C₈H₆Cl₂O₂.[1][2] Its structure consists of a benzene ring substituted with two chlorine atoms at the 3 and 5 positions and a methyl ester group at the 1 position. The presence of these three substituents profoundly influences the electron density of the aromatic ring, thereby governing its reactivity in electrophilic aromatic substitution (EAS) reactions. Understanding the interplay of these substituent effects is crucial for predicting reaction outcomes and designing synthetic routes involving this compound.

Core Principles: Substituent Effects in this compound

The regiochemical outcome of an electrophilic aromatic substitution reaction on the this compound ring is determined by the cumulative directing effects of its three substituents.

  • Methyl Ester Group (-COOCH₃): The methyl ester group is a moderately deactivating group.[3] It withdraws electron density from the benzene ring through both the inductive effect (-I) and the resonance effect (-M). This deactivation is most pronounced at the ortho and para positions, thereby directing incoming electrophiles to the meta position.

  • Chloro Groups (-Cl): Halogens such as chlorine are a unique class of substituents. They are deactivating overall due to a strong electron-withdrawing inductive effect (-I).[4] However, they possess lone pairs of electrons that can be donated to the ring via the resonance effect (+M). This resonance donation enriches the electron density specifically at the ortho and para positions. Consequently, chlorine is an ortho, para-director, despite being a deactivating group.[5][6]

Cumulative Effect and Regioselectivity

In this compound, the directing effects of the substituents are as follows:

  • The methyl ester group at C1 directs incoming electrophiles to the C3 and C5 positions. However, these positions are already occupied by chlorine atoms.

  • The chlorine atom at C3 directs incoming electrophiles to its ortho positions (C2 and C4) and its para position (C1, which is occupied).

  • The chlorine atom at C5 directs incoming electrophiles to its ortho positions (C4 and C6) and its para position (C1, which is occupied).

Considering these directing effects, the C2, C4, and C6 positions are all potential sites for electrophilic attack. However, the powerful deactivating nature of all three substituents makes the ring significantly less nucleophilic than benzene. The most likely positions for substitution are those that are least deactivated. The positions ortho to the chlorine atoms (C2, C4, and C6) are favored by the resonance effect of the halogens. The position meta to the methyl ester group (C3 and C5) would be electronically favored by this group, but they are blocked. The remaining positions (C2, C4, C6) are all ortho or para to the deactivating ester group, which is unfavorable.

Therefore, we can predict that electrophilic substitution will be difficult and will likely occur at the positions activated by the chloro groups, which are C2, C4, and C6. Among these, C4 is para to one chloro group and ortho to the other, making it a potentially favored site. The C2 and C6 positions are sterically hindered by the adjacent methyl ester and chloro groups, respectively.

Visualization of Directing Effects

The logical relationship of the directing effects of the substituents on this compound can be visualized as follows:

G Directing Effects in Electrophilic Substitution of this compound cluster_ring cluster_directing cluster_prediction C1 C1-COOCH3 C2 C2 C3 C3-Cl Prediction Predicted sites of substitution: C2, C4, C6 (C4 likely favored) C4 C4 C5 C5-Cl C6 C6 COOCH3 COOCH3 (meta-director) COOCH3->C3 Directs to (blocked) COOCH3->C5 Directs to (blocked) Cl3 Cl at C3 (ortho, para-director) Cl3->C2 Directs to Cl3->C4 Directs to Cl5 Cl at C5 (ortho, para-director) Cl5->C4 Directs to Cl5->C6 Directs to

Caption: Logical workflow of substituent directing effects on this compound.

Expected Reactivity in Electrophilic Substitution Reactions

Given the highly deactivated nature of the substrate, harsh reaction conditions will likely be necessary to achieve any significant conversion. The following table summarizes the expected conditions and major products for common electrophilic aromatic substitution reactions.

Reaction TypeReagents and ConditionsExpected Major Product(s)Rationale
Nitration Conc. HNO₃, Conc. H₂SO₄, heatMethyl 3,5-dichloro-2-nitrobenzoate, Methyl 3,5-dichloro-4-nitrobenzoate, Methyl 3,5-dichloro-6-nitrobenzoateThe strong electron-withdrawing groups require forcing conditions. Substitution is directed by the chloro groups to the available ortho and para positions.
Halogenation X₂ (Cl₂, Br₂), Lewis Acid (FeX₃, AlX₃), heatMethyl 2-halo-3,5-dichlorobenzoate, Methyl 4-halo-3,5-dichlorobenzoate, Methyl 6-halo-3,5-dichlorobenzoateA strong Lewis acid catalyst and elevated temperatures will be necessary to generate a sufficiently powerful electrophile.
Sulfonation Fuming H₂SO₄ (SO₃/H₂SO₄), heat3,5-dichloro-2-(methoxycarbonyl)benzenesulfonic acid, 3,5-dichloro-4-(methoxycarbonyl)benzenesulfonic acidThis reversible reaction will require high concentrations of SO₃ and heat to proceed.
Friedel-Crafts Alkylation R-X, Lewis Acid (AlCl₃)No reaction expectedThe ring is too deactivated for Friedel-Crafts reactions, which are notoriously sensitive to deactivating groups.[7]
Friedel-Crafts Acylation R-COCl, Lewis Acid (AlCl₃)No reaction expectedSimilar to alkylation, the highly deactivated ring will not undergo acylation.

Experimental Protocols

The following protocols are adapted from established procedures for the nitration of methyl benzoate and are suggested as a starting point for the electrophilic substitution of this compound.[8][9][10][11][12] Researchers should be aware that optimization of reaction conditions, particularly temperature and reaction time, will be necessary.

Proposed Protocol for the Nitration of this compound

Caution: Concentrated nitric and sulfuric acids are highly corrosive. All manipulations should be performed in a fume hood with appropriate personal protective equipment.

Materials:

  • This compound

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Distilled water

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a minimal amount of concentrated sulfuric acid. Cool the mixture to 0 °C in an ice-water bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Slowly add the nitrating mixture dropwise to the stirred solution of this compound. The temperature of the reaction mixture should be carefully maintained below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction should be monitored by TLC. If no reaction is observed, the temperature may be gradually and cautiously increased.

  • Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring.

  • The precipitated solid product should be collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol.

  • The product should be characterized by melting point, ¹H NMR, and ¹³C NMR to determine the isomeric distribution.

Conclusion

This compound is a challenging substrate for electrophilic aromatic substitution due to the strong deactivating effects of its three substituents. Successful substitution reactions will likely require harsh conditions and may result in a mixture of isomers. The directing effects of the chlorine atoms are expected to guide the incoming electrophile to the C2, C4, and C6 positions. Friedel-Crafts reactions are unlikely to proceed. The provided theoretical framework and proposed experimental protocol offer a solid foundation for researchers and drug development professionals to explore the chemistry of this compound. Further experimental work is needed to determine the precise reactivity and product distributions for various electrophilic substitution reactions.

References

An In-depth Technical Guide to the Electron-Withdrawing Effects of Chlorine in Methyl 3,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron-withdrawing properties of the chlorine substituents in Methyl 3,5-dichlorobenzoate. The document details the quantitative impact of these effects on the molecule's reactivity and spectroscopic properties, provides relevant experimental methodologies, and illustrates key concepts through structured diagrams.

Core Concepts: Inductive and Resonance Effects

The electronic influence of the two chlorine atoms on the benzene ring of this compound is a classic example of competing electronic effects in organic chemistry. Chlorine, being highly electronegative, exerts a powerful electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring through the sigma (σ) bonds.[1][2] Concurrently, the lone pair electrons on the chlorine atoms can participate in resonance (+R), donating electron density into the pi (π) system of the ring.[1][2]

However, for halogens, the inductive effect is significantly stronger than the resonance effect.[1] In the case of this compound, the chlorine atoms are in the meta positions relative to the methyl ester group. At the meta position, the resonance effect is negligible, and the electronic influence is almost entirely governed by the strong inductive effect.[3] This net electron withdrawal deactivates the aromatic ring towards electrophilic substitution but significantly influences the reactivity of the ester functional group.

Caption: Inductive (-I) and Resonance (+R) effects in this compound.

Quantitative Analysis of Electronic Effects

The electron-withdrawing nature of the chlorine atoms can be quantified by examining the acidity of the parent carboxylic acid and through the Hammett equation, which provides a linear free-energy relationship for substituted benzoic acid derivatives.[4]

A summary of the key properties of this compound and its parent acid is presented below.

PropertyThis compound3,5-Dichlorobenzoic AcidReference
CAS Number 2905-67-151-36-5[5][6]
Molecular Formula C₈H₆Cl₂O₂C₇H₄Cl₂O₂[5][6]
Molecular Weight 205.03 g/mol 191.01 g/mol [5][6]
Appearance White to Off-White SolidWhite to beige powder[7][8]

The pKa of 3,5-dichlorobenzoic acid is significantly lower than that of unsubstituted benzoic acid. This indicates that the dichlorinated acid is a stronger acid, a direct consequence of the stabilization of the conjugate base (dichlorobenzoate anion) by the electron-withdrawing chlorine atoms.

CompoundpKa ValueCommentsReference
Benzoic Acid4.21Reference compound[9]
3,5-Dichlorobenzoic Acid3.46 (Predicted)Stronger acid due to -I effect of two Cl atoms[7]

The Hammett equation (log(K/K₀) = σρ) quantifies the effect of substituents on reactivity.[4] The substituent constant, σ, depends only on the specific substituent and its position. For the two chlorine atoms at the meta positions, their effects are additive.

SubstituentPositionσ ValueTotal ΣσReference
-Clmeta+0.37+0.74[3]

A large positive Σσ value signifies a strong electron-withdrawing effect, which predicts a significant increase in the rate of reactions that are favored by electron deficiency at the reaction center, such as the alkaline hydrolysis of the ester.

Spectroscopic analysis provides further evidence of the electron-withdrawing effects. While specific peak values require direct analysis, the expected trends are as follows:

SpectroscopyParameterExpected Observation for this compoundRationale
¹³C NMR Carbonyl Carbon (C=O)Shifted downfield (>166 ppm) compared to methyl benzoate.Deshielding of the carbonyl carbon due to electron withdrawal through the ring.
¹H NMR Aromatic ProtonsShifted downfield compared to corresponding protons in methyl benzoate.Deshielding of ring protons due to the inductive effect of chlorine atoms.
IR Spectroscopy Carbonyl Stretch (ν C=O)Higher frequency (>1725 cm⁻¹) compared to methyl benzoate.The inductive effect strengthens the C=O bond by withdrawing electron density from adjacent atoms.

Public databases confirm the availability of NMR, IR, and mass spectrometry data for detailed analysis.[5][10][11]

Experimental Methodologies

The synthesis and reactivity of this compound can be explored through standard organic chemistry protocols.

The compound is typically synthesized via Fischer esterification of 3,5-dichlorobenzoic acid.

Protocol: Fischer Esterification

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 3,5-dichlorobenzoic acid (1.0 eq).

  • Reagents: Add an excess of anhydrous methanol (e.g., 10-20 eq) to act as both reactant and solvent.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, neutralize the acid catalyst with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.[8]

Synthesis_Workflow start 3,5-Dichlorobenzoic Acid + Methanol reflux Add H₂SO₄ Catalyst Heat to Reflux (2-4h) start->reflux tlc Monitor by TLC reflux->tlc workup Cool & Neutralize (Sat. NaHCO₃) tlc->workup extract Extract with Ethyl Acetate workup->extract purify Dry, Concentrate & Purify (Recrystallization) extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

The electron-withdrawing chlorine atoms accelerate the rate of alkaline hydrolysis compared to methyl benzoate. This is because they stabilize the negative charge that develops in the tetrahedral intermediate and the transition state. The reaction constant (ρ) for the alkaline hydrolysis of ethyl benzoates is +2.498, indicating the reaction is highly sensitive to and accelerated by electron-withdrawing groups.[4]

Protocol: Kinetic Measurement

  • Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., a dioxane-water mixture) and a standardized aqueous sodium hydroxide solution.

  • Reaction Initiation: In a thermostated cuvette within a UV-Vis spectrophotometer, mix equal volumes of the ester and NaOH solutions to initiate the hydrolysis.

  • Data Acquisition: Monitor the reaction by observing the change in absorbance over time at a wavelength corresponding to the disappearance of the reactant or the appearance of the product (3,5-dichlorobenzoate anion).

  • Rate Constant Calculation: The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A is the absorbance. The second-order rate constant is then calculated by k₂ = k_obs / [NaOH].

Hydrolysis_Mechanism cluster_stabilization Stabilization by Inductive Effect Reactants Ester + OH⁻ TS Transition State (Negative charge stabilized by -I effect of Cl) Reactants->TS Rate-determining step Intermediate Tetrahedral Intermediate TS->Intermediate Products Carboxylate + Methanol Intermediate->Products Fast stabilization_text The two meta-Cl atoms pull electron density, stabilizing the negative charge on the oxygen atoms.

Caption: Alkaline hydrolysis mechanism showing stabilization of the transition state.

Applications in Research and Development

The well-defined electronic properties of this compound make it a valuable compound in several areas:

  • Pharmaceutical Synthesis: The 3,5-dichlorobenzoate moiety is a structural component in various pharmacologically active molecules. For example, it is part of the structure of Bemesetron, a 5-HT₃ receptor antagonist.[12] The parent acid is a key intermediate in the synthesis of fungicides, insecticides, and other Active Pharmaceutical Ingredients (APIs).

  • Organic Synthesis: It serves as a useful research chemical and building block in organic synthesis where a deactivated aromatic ring or a specific substitution pattern is required.[8][13]

  • Physical Organic Chemistry: It is an excellent model compound for studying reaction mechanisms and quantifying the electronic effects of substituents, particularly in the context of linear free-energy relationships.

References

Methyl 3,5-dichlorobenzoate: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 3,5-dichlorobenzoate. The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this chemical compound in their work.

Core Chemical and Physical Properties

This compound is a white to off-white solid organic compound.[1] Its key identifiers and physical properties are summarized below for easy reference.

PropertyValueSource
CAS Number 2905-67-1[1]
Molecular Formula C₈H₆Cl₂O₂[1]
Molecular Weight 205.03 g/mol [1]
Appearance White to Off-White Solid[1]
Synonyms 3,5-Dichlorobenzoic Acid Methyl Ester; Benzoic acid, 3,5-dichloro-, methyl ester[1][2]

Stability Profile

This compound is considered stable under recommended storage conditions.[3] No dangerous reactions have been reported under normal use.[4] However, it is important to be aware of substances and conditions that can affect its stability.

Incompatible Materials

Contact with strong oxidizing agents should be avoided as they are incompatible with this compound.[3][4]

Hazardous Decomposition

Under fire conditions, the compound can decompose to produce hazardous substances, including carbon oxides and hydrogen chloride gas.[3]

Recommended Storage and Handling

Proper storage and handling are crucial for maintaining the stability and integrity of this compound.

ConditionRecommendationSource
Temperature 2-8°C Refrigerator[1][5]
Container Store in original, tightly closed container.[4]
Environment Store in a cool, dry, well-ventilated area.[6]
Handling Wash hands thoroughly after handling. Avoid contact with skin and eyes. Use with adequate ventilation.[4][6][7]

A solution of this compound in methanol may be stored at ambient temperature (>5 °C).[8]

G Figure 1: Recommended Storage and Handling of this compound A This compound B Store in Original Tightly Closed Container A->B E Avoid Strong Oxidizing Agents A->E F Handle with PPE (Gloves, Goggles) A->F G Use in a Well-Ventilated Area A->G C Store at 2-8°C B->C D Store in a Cool, Dry, Well-Ventilated Area B->D H Wash Hands After Handling F->H G->H G Figure 2: Postulated Primary Degradation Pathway A This compound C₈H₆Cl₂O₂ B 3,5-Dichlorobenzoic Acid C₇H₄Cl₂O₂ A->B Hydrolysis C Methanol CH₄O A->C Hydrolysis G Figure 3: General Workflow for a Forced Degradation Study A Prepare Stock Solution of This compound B Subject to Stress Conditions A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation B->E F Thermal Stress B->F G Photolytic Stress B->G H Analyze Samples by Stability-Indicating Method (e.g., HPLC) C->H D->H E->H F->H G->H I Identify and Quantify Degradation Products H->I J Elucidate Degradation Pathways I->J

References

Commercial Suppliers of High-Purity Methyl 3,5-Dichlorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of high-purity Methyl 3,5-dichlorobenzoate, a key chemical intermediate in pharmaceutical synthesis. The document details typical purity specifications, potential impurities, and applications in drug development, with a focus on its role as a precursor in the synthesis of Tafamidis. Furthermore, it outlines representative experimental protocols for its synthesis and analytical characterization by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Commercial Availability and Supplier Specifications

High-purity this compound is available from a range of commercial chemical suppliers catering to research and industrial needs. Purity levels typically exceed 97%, with some suppliers offering grades of 98% or even greater than 99%.[1][2] While a specific Certificate of Analysis (COA) for every supplier is not publicly available, the information below represents typical specifications based on data from various suppliers. Researchers are advised to request a lot-specific COA for detailed information.

Table 1: Representative Supplier Specifications for this compound

ParameterTypical Specification
Chemical Name This compound
CAS Number 2905-67-1
Molecular Formula C₈H₆Cl₂O₂
Molecular Weight 205.04 g/mol
Appearance White to off-white solid or powder
Purity (by HPLC/GC) ≥97% - >99%
Melting Point 58-60 °C
Solubility Soluble in organic solvents, limited solubility in water.[3]

Table 2: Potential Impurities

ImpurityPotential Source
3,5-Dichlorobenzoic acidIncomplete esterification
Other dichlorobenzoate isomersImpurities in starting materials
Residual solventsManufacturing process
Unreacted starting materialsIncomplete reaction

Applications in Drug Development: The Synthesis of Tafamidis

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. A prominent example is its utility in the production of Tafamidis, a drug used to treat transthyretin-mediated amyloidosis (ATTR).[4][5] While the direct precursor in many patented syntheses is 3,5-dichlorobenzoyl chloride, this compound is readily converted to this acid chloride. The overall synthetic pathway underscores the importance of this chemical intermediate.

The synthesis of Tafamidis from a 3,5-dichlorobenzoyl precursor involves the formation of an amide bond with 4-amino-3-hydroxybenzoic acid, followed by a cyclization reaction to form the benzoxazole core of the Tafamidis molecule.[4][6][7]

Tafamidis_Synthesis_Pathway cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Formation & Cyclization MDB This compound hydrolysis Hydrolysis MDB->hydrolysis DCBA 3,5-Dichlorobenzoic Acid hydrolysis->DCBA chlorination Chlorination (e.g., Thionyl Chloride) DCBA->chlorination DCBC 3,5-Dichlorobenzoyl Chloride chlorination->DCBC amide_formation Amide Formation DCBC->amide_formation AHBA 4-Amino-3-hydroxybenzoic Acid AHBA->amide_formation intermediate 4-(3,5-dichlorobenzamido)- 3-hydroxybenzoic acid amide_formation->intermediate cyclization Cyclization intermediate->cyclization Tafamidis Tafamidis cyclization->Tafamidis

Synthetic pathway of Tafamidis from this compound.

Experimental Protocols

The following are representative experimental protocols. Researchers should consult specific literature and safety data sheets before conducting any experiment.

Synthesis of 3,5-Dichlorobenzoyl Chloride from 3,5-Dichlorobenzoic Acid

This protocol outlines the conversion of 3,5-dichlorobenzoic acid, which can be obtained from the hydrolysis of this compound, to the corresponding acid chloride.

Materials:

  • 3,5-Dichlorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • To a reaction flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dichlorobenzoic acid (1 equivalent), toluene, and a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5-2.0 equivalents) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-3 hours, monitoring the reaction progress by TLC or GC.

  • After completion, allow the mixture to cool to room temperature.

  • Distill off the excess thionyl chloride and toluene under reduced pressure. The resulting residue is 3,5-dichlorobenzoyl chloride, which can be used in the subsequent step without further purification.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity assessment of this compound using HPLC with UV detection.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Accurately weigh sample and reference standard dissolve Dissolve in mobile phase (e.g., Acetonitrile/Water) weigh->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject into HPLC system filter->inject separate Separation on C18 column inject->separate detect UV Detection (e.g., 230 nm) separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity (%) integrate->calculate

General workflow for HPLC purity analysis.

Table 3: Representative HPLC Method Parameters

ParameterCondition
Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Sample Preparation Dissolve accurately weighed sample in the mobile phase to a concentration of approximately 1 mg/mL.
Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis dissolve Dissolve sample in a volatile organic solvent (e.g., Dichloromethane) filter Filter if necessary dissolve->filter inject Inject into GC-MS system filter->inject separate Separation on a capillary column (e.g., DB-5ms) inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Spectrometry Detection ionize->detect identify Identify impurities by mass spectral library search detect->identify quantify Quantify impurities using appropriate standards identify->quantify

General workflow for GC-MS impurity profiling.

Table 4: Representative GC-MS Method Parameters

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial: 80 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min
Injector Temperature 250 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Scan Range m/z 50-500

Conclusion

High-purity this compound is a readily available and essential intermediate for the pharmaceutical industry, particularly in the synthesis of Tafamidis. Researchers and drug development professionals can source this compound from various commercial suppliers, with typical purities exceeding 97%. The provided representative analytical methods, HPLC and GC-MS, offer robust frameworks for quality control and impurity profiling. As with any critical raw material, it is imperative to obtain and review the supplier's lot-specific Certificate of Analysis to ensure the material meets the stringent requirements of pharmaceutical development.

References

In-Depth Technical Guide: Safety and Handling of Methyl 3,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl 3,5-dichlorobenzoate (CAS No. 2905-67-1), a compound used in organic synthesis.[1][2] Due to its toxicological profile, stringent adherence to safety protocols is imperative to mitigate risks in a laboratory setting.

Chemical and Physical Properties

This compound is a white to off-white solid.[2][3] Its properties are summarized below. Note that some physical properties, such as melting point, show variability across different sources.

PropertyValueSource(s)
CAS Number 2905-67-1[1][2][3][4][5][6]
Molecular Formula C₈H₆Cl₂O₂[1][3][4][5][6][7]
Molecular Weight 205.04 g/mol [3][4][6][7][8]
Appearance White to Off-White Solid[2][3]
Melting Point 56-59 °C / 132-138 °F[4]
56 °C[3]
58 °C[7]
Boiling Point No data available[4][8]
Flash Point 118.1 °C[7]
No data available[4][8]
Solubility Limited solubility in water, moderate solubility in organic solvents.[1]
Vapor Pressure No data available[8]
Density No data available
log Pow (Partition Coefficient) 3.383[8]

Toxicological Information and Health Hazards

The primary and most significant health hazard of this compound is its acute oral toxicity.

GHS Classification:

  • Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[8]

  • Skin Irritation (Category 2): H315 - Causes skin irritation (Reported by a minority of notifiers).

  • Eye Irritation (Category 2): H319 - Causes serious eye irritation (Reported by a minority of notifiers).

  • Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3): H335 - May cause respiratory irritation (Reported by a minority of notifiers).

Summary of Health Effects:

  • Oral: Toxic if swallowed. Ingestion can lead to serious adverse health effects or be fatal.

  • Inhalation: May cause respiratory tract irritation. As a powder, inhalation of dust should be avoided.

  • Dermal: May cause skin irritation upon contact.

  • Eye: May cause serious eye irritation.

Toxicological Mechanism: Detailed studies on the specific signaling pathways and biochemical mechanisms of toxicity for this compound are not readily available in the public domain. However, related compounds such as dichlorobenzenes are known to be metabolized by cytochrome P-450 enzymes, which can lead to the formation of reactive metabolites that cause cellular damage, particularly in the liver. It is prudent to assume that this compound may have similar metabolic activation pathways.

Experimental Protocols for Safe Handling

Adherence to the following protocols is essential for the safe handling of this compound in a research environment.

Personal Protective Equipment (PPE) Selection Protocol

This protocol outlines the steps for selecting appropriate PPE. A visual representation of this workflow is provided in the diagram below.

  • Hazard Assessment: Before handling, review the Safety Data Sheet (SDS) and this guide to understand the hazards (Acute Oral Toxicity, potential skin/eye/respiratory irritant).

  • Eye and Face Protection:

    • Minimum Requirement: ANSI-approved safety glasses with side shields.

    • Increased Risk (e.g., risk of splashing, handling large quantities): Chemical safety goggles.

    • Full Protection: A face shield worn in conjunction with safety goggles is required when there is a significant risk of splashing or aerosolization.

  • Skin and Body Protection:

    • A standard laboratory coat, fully fastened, is mandatory.

    • Ensure legs are covered (no shorts or skirts) and wear closed-toe shoes.

    • For tasks with a high risk of splashes, a chemically resistant apron over the lab coat is required.

  • Hand Protection:

    • Select chemically resistant gloves. Nitrile gloves are commonly used for incidental contact.

    • Consult the glove manufacturer's compatibility chart for breakthrough times, especially if prolonged contact or immersion is anticipated.

    • If the phrase "fatal in contact with skin" (H310) is indicated for a substance being used, wearing two pairs of nitrile gloves is a recommended precaution.[9]

    • Inspect gloves for any signs of degradation or punctures before each use.

    • Change gloves immediately if they become contaminated, and at regular intervals (e.g., every two hours) during extended procedures.[10]

  • Respiratory Protection:

    • All handling of this compound powder must be conducted within a certified chemical fume hood to prevent inhalation of dust.

    • If a fume hood is not available or its performance is inadequate, a NIOSH-approved respirator with an appropriate particulate filter must be used. A full respiratory protection program, including fit testing, is required in such cases.

PPE_Selection_Workflow Figure 1: PPE Selection Workflow for this compound start Start: Prepare to handle This compound assess_hazards Assess Hazards (SDS, Technical Guide) - Acute Oral Toxicity - Potential Irritant start->assess_hazards select_eye_face Select Eye/Face Protection assess_hazards->select_eye_face safety_glasses Safety Glasses with Side Shields (Minimum) select_eye_face->safety_glasses Low Risk goggles Chemical Safety Goggles select_eye_face->goggles Splash Risk select_body Select Body Protection safety_glasses->select_body face_shield Face Shield + Goggles goggles->face_shield High Splash Risk goggles->select_body face_shield->select_body lab_coat Lab Coat (fastened) Long Pants, Closed-toe Shoes select_body->lab_coat apron Chemical Resistant Apron (for splash risk) lab_coat->apron select_gloves Select Hand Protection apron->select_gloves nitrile_gloves Chemically Resistant Gloves (e.g., Nitrile) select_gloves->nitrile_gloves double_gloves Consider Double Gloves nitrile_gloves->double_gloves select_respiratory Select Respiratory Protection double_gloves->select_respiratory fume_hood Work in a Certified Chemical Fume Hood select_respiratory->fume_hood Available respirator NIOSH-approved Respirator (if hood unavailable/inadequate) select_respiratory->respirator Not Available end_ppe End: PPE Selected fume_hood->end_ppe respirator->end_ppe

Figure 1: PPE Selection Workflow for this compound
Weighing and Handling Protocol for Toxic Solids

This protocol provides a step-by-step method for safely weighing and handling solid this compound.

  • Preparation:

    • Designate a specific work area within a chemical fume hood for handling the powder.[9][10]

    • Cover the work surface with disposable, absorbent bench paper.[11]

    • Assemble all necessary equipment (spatulas, weigh paper/boats, containers, solvent for dissolution) within the fume hood before starting. Use disposable items where possible.[9]

  • Weighing Procedure:

    • To minimize contamination of the balance, do not place the balance inside the fume hood unless it is a dedicated, enclosed balance.

    • Method A (Preferred):

      • Tare an empty, sealed container on the balance located outside the fume hood.[9]

      • Transfer the tared container to the fume hood.

      • Carefully add the this compound powder to the container. Keep the container closed as much as possible.[9][11]

      • Securely close the container and move it back to the balance to obtain the final weight.[9]

      • Return the container to the fume hood for any further manipulations (e.g., dissolution).[9]

    • Method B (Enclosed Balance): If using a balance with an enclosure or a dedicated balance inside the hood, perform all weighing operations within the enclosure/hood.

  • Manipulation and Dissolution:

    • Conduct all manipulations of the dry powder (e.g., adding it to a reaction vessel, preparing a solution) inside the fume hood.

    • When preparing a solution, add the solvent to the solid slowly to avoid aerosolizing the powder.

  • Decontamination and Cleanup:

    • After handling is complete, decontaminate the designated work area and any non-disposable equipment.

    • Wipe all surfaces with a cloth wetted with a suitable solvent in which the powder is soluble, followed by a standard cleaning agent.[9] Do not dry sweep, as this can generate dust.[9]

    • Dispose of all contaminated disposable items (bench paper, gloves, weigh paper) in a clearly labeled hazardous waste container.

Emergency Procedures

First Aid Measures
  • If Swallowed: Immediately call a POISON CENTER or doctor/physician.[8] Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Spill Response Protocol

This protocol outlines the steps for responding to a spill of this compound. A visual workflow is provided in the diagram below.

  • Initial Response & Assessment:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is large, poses a significant inhalation risk, or you are not trained to handle it, evacuate the area, close the doors, and contact your institution's emergency response team.

  • Containment (for trained personnel with proper PPE):

    • Ensure you are wearing the appropriate PPE as outlined in section 3.1.

    • Prevent the powder from spreading. Do not use a dry brush or create dust clouds.

  • Cleanup Procedure:

    • Method 1: Wet Wiping. Gently cover the spill with a cloth or paper towels wetted with a suitable solvent (e.g., methanol, acetone) to avoid raising dust. Carefully wipe up the material, working from the outside in.

    • Method 2: Absorbent for Solids. Cover the spill with an inert absorbent material like vermiculite or sand.[12]

    • Carefully scoop the mixture into a designated, leak-proof hazardous waste container.[13] Avoid generating dust during this process.

  • Final Decontamination:

    • Clean the spill area thoroughly with a cloth wetted with a solvent, followed by soap and water.[13]

    • If the spill was highly toxic, collect the rinse water for disposal as hazardous waste.[13]

  • Waste Disposal:

    • Label the waste container clearly with "Hazardous Waste" and the chemical name.

    • Dispose of the waste according to your institution's hazardous waste management guidelines.

  • Reporting and Restocking:

    • Report the incident to your supervisor or lab safety officer.

    • Restock any spill kit supplies that were used.[13]

Spill_Response_Workflow Figure 2: Spill Response Workflow for this compound spill_occurs Spill Occurs assess_spill Assess Spill Size & Risk spill_occurs->assess_spill large_spill Large Spill / High Risk / Untrained Personnel assess_spill->large_spill Large/High Risk small_spill Small, Manageable Spill (Trained Personnel Only) assess_spill->small_spill Small/Low Risk evacuate Evacuate Area Alert Others Call Emergency Response large_spill->evacuate don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, etc.) small_spill->don_ppe end_spill End: Spill Managed evacuate->end_spill contain Contain Spill (Prevent Spreading) don_ppe->contain cleanup_method Select Cleanup Method contain->cleanup_method wet_wipe Wet Wiping Method: Gently wipe with wetted cloth cleanup_method->wet_wipe No Absorbent absorbent Absorbent Method: Cover with inert absorbent (sand) cleanup_method->absorbent Absorbent collect_waste Carefully scoop into Hazardous Waste Container wet_wipe->collect_waste absorbent->collect_waste decontaminate Decontaminate Spill Area (Solvent then Soap & Water) collect_waste->decontaminate dispose Label and Dispose of Waste per Institutional Guidelines decontaminate->dispose report Report Incident & Restock Spill Kit dispose->report report->end_spill

Figure 2: Spill Response Workflow for this compound

Storage and Incompatibility

  • Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and store locked up, accessible only to authorized personnel.

  • Incompatible Materials: Avoid contact with strong oxidizing agents. While data for this specific compound is limited, similar benzoate esters may react with strong bases and reducing agents.

Disposal Considerations

All waste containing this compound, including contaminated materials and rinse water from decontamination, must be treated as hazardous waste. Dispose of waste in clearly labeled, sealed containers in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

This technical guide is intended to provide comprehensive safety information. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet from the supplier before working with this compound.

References

Methodological & Application

Application Notes and Protocols: Methyl 3,5-dichlorobenzoate as a Pharmaceutical Intermediate in the Synthesis of Tafamidis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Methyl 3,5-dichlorobenzoate as a key starting material for the synthesis of Tafamidis, a pharmaceutical agent for the treatment of transthyretin-related hereditary amyloidosis. This document outlines the synthetic pathway, provides detailed experimental protocols for key transformations, and summarizes quantitative data. Additionally, the mechanism of action of Tafamidis is illustrated to provide context for its therapeutic relevance.

Introduction

This compound is a halogenated aromatic ester that serves as a versatile intermediate in organic synthesis.[1] Its dichlorinated phenyl ring is a key structural motif found in various biologically active molecules. In the context of pharmaceutical manufacturing, it is a precursor to 3,5-dichlorobenzoyl chloride, a crucial building block for the synthesis of Tafamidis. Tafamidis is a kinetic stabilizer of the transthyretin (TTR) protein, preventing its dissociation into amyloidogenic monomers and thereby treating transthyretin amyloidosis (ATTR).[2][3]

Synthetic Pathway Overview

The overall synthetic strategy involves the conversion of this compound into the active pharmaceutical ingredient (API), Tafamidis. The key steps are:

  • Hydrolysis of this compound to 3,5-dichlorobenzoic acid.

  • Chlorination of 3,5-dichlorobenzoic acid to the highly reactive 3,5-dichlorobenzoyl chloride.

  • Amide Coupling of 3,5-dichlorobenzoyl chloride with 4-amino-3-hydroxybenzoic acid.

  • Cyclization of the resulting amide intermediate to form the benzoxazole core of Tafamidis.

This multi-step synthesis highlights the importance of this compound as a readily available and cost-effective starting material for accessing complex pharmaceutical compounds.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of Tafamidis starting from derivatives of this compound.

Table 1: Synthesis of 3,5-Dichlorobenzoyl Chloride from 3,5-Dichlorobenzoic Acid

Reactant 1Reactant 2SolventCatalyst/ReagentReaction ConditionsProductYield (%)Reference
3,5-Dichlorobenzoic acidThionyl chlorideMethylene chloride-Reflux, 2 hours3,5-Dichlorobenzoyl chlorideNot specified[1]
3,5-Dichlorobenzoic acidThionyl chlorideNonePyridine (catalytic)Reflux, 20 hours3,5-Dichlorobenzoyl chlorideQuantitative[4]
3,5-Dichlorobenzoic acidThionyl chlorideNone-Reflux, 8 hours3,5-Dichlorobenzoyl chloride91.4[5]
3,5-Dichlorobenzoic acidOxalyl chlorideDichloromethaneDMF (catalytic)0 °C to room temp., 4 hours3,5-Dichlorobenzoyl chloride100[6]

Table 2: Synthesis of Tafamidis Precursors and Tafamidis

Reactant 1Reactant 2SolventBase/CatalystReaction ConditionsProductYield (%)Reference
3,5-Dichlorobenzoyl chloride3-Hydroxy-4-nitrobenzoic acidAqueous IsopropanolK₂CO₃0-10 °C for 2h, then 20-30 °C for 2h3-(3,5-dichlorobenzoyloxy)-4-nitrobenzoic acid75[7]
3,5-Dichlorobenzoyl chloride4-Amino-3-hydroxybenzoic acidTetrahydrofuranPyridine50 °C to 90 °C, 2 to 8 hours4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acidNot specified[8]
4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid--Zinc, MsOH100-110 °C, 2 hoursTafamidis58[7]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dichlorobenzoic Acid from this compound (General Procedure)
  • Materials: this compound, Sodium hydroxide (NaOH), Methanol, Water, Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve this compound in methanol in a round-bottom flask.

    • Add an aqueous solution of sodium hydroxide to the flask.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the residue with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

    • Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2, which will precipitate the 3,5-dichlorobenzoic acid.

    • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield pure 3,5-dichlorobenzoic acid.

Protocol 2: Synthesis of 3,5-Dichlorobenzoyl Chloride from 3,5-Dichlorobenzoic Acid[1][4]
  • Materials: 3,5-Dichlorobenzoic acid, Thionyl chloride, Pyridine (optional, catalytic), Methylene chloride (optional), Hexane.

  • Procedure:

    • To 20 g of 3,5-dichlorobenzoic acid, add 49.4 g of thionyl chloride and 0.21 g of pyridine.[4] Alternatively, dissolve 13.4 g of 3,5-dichlorobenzoic acid and 10.7 g of thionyl chloride in 60 ml of methylene chloride.[1]

    • Reflux the mixture for 2 to 20 hours.[1][4]

    • After the reaction is complete, distill off the excess thionyl chloride.[4]

    • Add dry hexane to the residue and filter any insoluble matter.[4]

    • Remove the hexane under reduced pressure to obtain 3,5-dichlorobenzoyl chloride.[4] The product can be further purified by vacuum distillation.[5]

Protocol 3: Synthesis of 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid[8]
  • Materials: 4-Amino-3-hydroxybenzoic acid, 3,5-Dichlorobenzoyl chloride, Tetrahydrofuran (THF), Pyridine.

  • Procedure:

    • In a reaction vessel, dissolve 4-amino-3-hydroxybenzoic acid in tetrahydrofuran.

    • Add pyridine to the solution, typically 2 to 5 equivalents.

    • Add a solution of 3,5-dichlorobenzoyl chloride (1 to 1.5 equivalents) in tetrahydrofuran dropwise to the mixture.

    • Heat the reaction mixture to a temperature between 50 °C and 90 °C for 2 to 8 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and perform a suitable work-up, which may include acidification and extraction, to isolate the product.

Protocol 4: Synthesis of Tafamidis via Reductive Cyclization[7]
  • Materials: 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid, Zinc powder, Methanesulfonic acid (MsOH), Isopropanol.

  • Procedure:

    • To a reaction flask, add 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid, zinc powder, and methanesulfonic acid.

    • Heat the mixture to 100-110 °C for 2 hours.

    • Monitor the reaction by TLC. Once complete, quench the reaction by pouring it into ice-cooled water.

    • Collect the precipitated product by filtration.

    • Purify the crude product by recrystallization from isopropanol to afford pure Tafamidis.

Mandatory Visualization

Experimental Workflow: Synthesis of Tafamidis

G cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Key Intermediate cluster_intermediate3 Intermediate 2 cluster_final Final Product A This compound B 3,5-Dichlorobenzoic Acid A->B Hydrolysis (e.g., NaOH, H₂O/MeOH) C 3,5-Dichlorobenzoyl Chloride B->C Chlorination (e.g., SOCl₂, Pyridine) D 4-(3,5-dichlorobenzamido)- 3-hydroxybenzoic acid C->D Amide Coupling with 4-amino-3-hydroxybenzoic acid E Tafamidis D->E Reductive Cyclization (e.g., Zn, MsOH)

Caption: Synthetic pathway from this compound to Tafamidis.

Signaling Pathway: Mechanism of Action of Tafamidis

G cluster_TTR Transthyretin (TTR) Homeostasis cluster_Amyloid Amyloid Cascade TTR_tetramer Stable TTR Tetramer TTR_monomer Unstable TTR Monomers TTR_tetramer->TTR_monomer Dissociation (Rate-limiting step) Misfolded_monomer Misfolded Monomers TTR_monomer->Misfolded_monomer Misfolding Amyloid_fibrils Amyloid Fibrils Misfolded_monomer->Amyloid_fibrils Aggregation Tafamidis Tafamidis Tafamidis->TTR_tetramer Binds and Stabilizes

Caption: Tafamidis kinetically stabilizes the TTR tetramer, preventing amyloidogenesis.[3][9][10]

Conclusion

This compound is a valuable and strategic starting material in the synthesis of the pharmaceutical drug Tafamidis. The synthetic route, involving hydrolysis, chlorination, amide coupling, and cyclization, is a practical approach for the production of this important therapeutic agent. The provided protocols and data offer a foundational understanding for researchers and professionals in drug development to utilize this intermediate effectively. The mechanism of action of Tafamidis underscores the importance of targeting protein stabilization as a therapeutic strategy for amyloid diseases.

References

Application Notes and Protocols: Methyl 3,5-Dichlorobenzoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of methyl 3,5-dichlorobenzoate and its derivatives in the synthesis of valuable agrochemicals. This document includes synthetic protocols, quantitative data, and visual diagrams of synthetic pathways and modes of action to support research and development in the agrochemical sector.

Introduction

This compound and its parent acid, 3,5-dichlorobenzoic acid, are versatile chemical intermediates in the preparation of a range of agrochemicals, including herbicides and fungicides.[1] The presence of two chlorine atoms on the benzene ring imparts specific physicochemical properties that are leveraged in the biological activity of the final products. These notes will focus on two key examples: the synthesis of the herbicide propyzamide and a class of fungicidal 3,5-dichlorobenzyl esters.

I. Synthesis of the Herbicide Propyzamide

Propyzamide is a selective, systemic herbicide used for the control of grass and broadleaf weeds.[2] It is a benzamide herbicide synthesized from 3,5-dichlorobenzoic acid.

Synthetic Pathway

The synthesis of propyzamide from 3,5-dichlorobenzoic acid proceeds in two main steps:

  • Chlorination of 3,5-Dichlorobenzoic Acid: 3,5-Dichlorobenzoic acid is first converted to its more reactive acid chloride derivative, 3,5-dichlorobenzoyl chloride, typically using a chlorinating agent like thionyl chloride.

  • Amidation: The resulting 3,5-dichlorobenzoyl chloride is then reacted with 3-amino-3-methyl-1-butyne to form the final product, propyzamide.[3][4]

Propyzamide Synthesis 3,5-Dichlorobenzoic Acid 3,5-Dichlorobenzoic Acid 3,5-Dichlorobenzoyl Chloride 3,5-Dichlorobenzoyl Chloride 3,5-Dichlorobenzoic Acid->3,5-Dichlorobenzoyl Chloride Chlorination Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->3,5-Dichlorobenzoyl Chloride Propyzamide Propyzamide 3,5-Dichlorobenzoyl Chloride->Propyzamide Amidation 3-Amino-3-methyl-1-butyne 3-Amino-3-methyl-1-butyne 3-Amino-3-methyl-1-butyne->Propyzamide

Synthetic pathway for propyzamide.
Experimental Protocols

Step 1: Synthesis of 3,5-Dichlorobenzoyl Chloride

A detailed protocol for the synthesis of 3,5-dichlorobenzoyl chloride from 3,5-dichlorobenzoic acid is as follows:

ParameterValue
Reactants
3,5-Dichlorobenzoic Acid100g
Thionyl Chloride74.7g
Reaction Conditions
Temperature70-80°C
Time2 hours
Procedure
1.Mix 100g of 3,5-dichlorobenzoic acid with 74.7g of thionyl chloride.
2.Reflux the mixture for 2 hours at 70-80°C.
3.After the reaction, recover the excess thionyl chloride at normal pressure.
4.Distill the 3,5-dichlorobenzoyl chloride at 185-195°C and -0.01MPa.[3]

Step 2: Synthesis of Propyzamide

The subsequent synthesis of propyzamide is detailed below:

ParameterValue
Reactants
3,5-Dichlorobenzoyl Chloride(from previous step)
3-Amino-3-methylbutyne52.8g
Chloroform6000g
Ethanol2000g
30% NaOHAs needed
Reaction Conditions
Temperature15-25°C
Time4 hours
pH8.0
Procedure
1.In a solution of 6000g of chloroform and 2000g of ethanol, add 52.8g of 3-amino-3-methylbutyne and stir at 15-25°C.
2.Add the 3,5-dichlorobenzoyl chloride to the mixture.
3.Maintain the reaction pH at 8.0 using a 30% NaOH solution.
4.React for 4 hours at 15-25°C.
5.Filter the reaction liquid and dry the filter cake at 100-105°C for 2 hours.
6.Recrystallize the crude product from methanol to obtain propyzamide.[3]
Yield 132.4g
Purity 99.8% (by HPLC)
Mode of Action: Microtubule Assembly Inhibition

Propyzamide functions by inhibiting mitosis in susceptible plant species. It binds to tubulin proteins, preventing their assembly into microtubules. This disruption of microtubule formation leads to a cessation of cell division and, ultimately, plant death.

Propyzamide Mode of Action Propyzamide Propyzamide Tubulin Tubulin Propyzamide->Tubulin Binds to Microtubule Assembly Microtubule Assembly Propyzamide->Microtubule Assembly Inhibits Tubulin->Microtubule Assembly Polymerizes into Cell Division (Mitosis) Cell Division (Mitosis) Microtubule Assembly->Cell Division (Mitosis) Essential for Plant Death Plant Death Cell Division (Mitosis)->Plant Death Inhibition leads to

Mode of action of the herbicide propyzamide.

II. Synthesis of Fungicidal 3,5-Dichlorobenzyl Esters

A series of 3,5-dichlorobenzyl esters have been shown to exhibit significant antifungal activity.[5][6] These compounds are synthesized from 3,5-dichlorobenzyl alcohol, which can be prepared from this compound derivatives.

Synthetic Pathway

The synthesis of these fungicidal esters involves two key stages:

  • Reduction of a 3,5-Dichlorobenzoyl Derivative: 3,5-Dichlorobenzoyl chloride (derived from 3,5-dichlorobenzoic acid) is reduced to 3,5-dichlorobenzyl alcohol.

  • Esterification: The 3,5-dichlorobenzyl alcohol is then esterified with a suitable carboxylic acid to produce the final fungicidal ester.

Fungicide Synthesis 3,5-Dichlorobenzoyl Chloride 3,5-Dichlorobenzoyl Chloride 3,5-Dichlorobenzyl Alcohol 3,5-Dichlorobenzyl Alcohol 3,5-Dichlorobenzoyl Chloride->3,5-Dichlorobenzyl Alcohol Reduction Sodium Borohydride Sodium Borohydride Sodium Borohydride->3,5-Dichlorobenzyl Alcohol Fungicidal Ester Fungicidal Ester 3,5-Dichlorobenzyl Alcohol->Fungicidal Ester Esterification Carboxylic Acid Carboxylic Acid Carboxylic Acid->Fungicidal Ester

Synthetic pathway for fungicidal 3,5-dichlorobenzyl esters.
Experimental Protocols

Step 1: Synthesis of 3,5-Dichlorobenzyl Alcohol

A representative protocol for the reduction of 3,5-dichlorobenzoyl chloride is provided below:

ParameterValue
Reactants
3,5-Dichlorobenzoyl Chloride712 mg (3.40 mmol)
Sodium Borohydride227 mg (6.0 mmol)
Tetrahydrofuran (THF)6 ml
N-methyl pyrrolidinone1.5 ml
Reaction Conditions
Temperature0°C to ambient
Time2 hours
Procedure
1.Dissolve 3,5-dichlorobenzoyl chloride in THF at 0°C.
2.Add a solution of sodium borohydride in N-methyl pyrrolidinone dropwise, maintaining the temperature at ≤18°C.
3.Stir the reaction mixture for 2 hours at ambient temperature.
4.Partition the mixture with 0.5 N aqueous HCl and EtOAc.
5.Separate the layers, wash the organic layer with water and brine, dry, and concentrate.
6.Recrystallize the crude product from hot cyclohexane.[7]
Yield 451 mg (75%)
Melting Point 77-77.5°C

Step 2: Synthesis of a Representative 3,5-Dichlorobenzyl Ester Fungicide

A general procedure for the esterification of 3,5-dichlorobenzyl alcohol with a carboxylic acid is as follows:

ParameterValue
Reactants
Carboxylic Acid1.0 mmol
3,5-Dichlorobenzyl Alcohol1.0 mmol
Dichloroimidazolidinedione (DCID)1.20 mmol
Triethylamine1.0 mmol
Dichloromethane (CH2Cl2)5 mL
Reaction Conditions
Temperature25°C
Time24 hours
Procedure
1.To a solution of the carboxylic acid and 3,5-dichlorobenzyl alcohol in CH2Cl2, add triethylamine and DCID.
2.Stir the mixture at 25°C for 24 hours.
3.Monitor the reaction by TLC.
4.Purify the product by chromatography on silica gel.[8]
Mode of Action: Succinate Dehydrogenase Inhibition

Many of the fungicidal 3,5-dichlorobenzyl esters act as succinate dehydrogenase (SDH) inhibitors. SDH is a key enzyme in the mitochondrial electron transport chain. By inhibiting this enzyme, the fungicides disrupt cellular respiration, leading to the death of the fungal pathogen.[5][6]

Fungicide Mode of Action Fungicidal Ester Fungicidal Ester Succinate Dehydrogenase (SDH) Succinate Dehydrogenase (SDH) Fungicidal Ester->Succinate Dehydrogenase (SDH) Inhibits Mitochondrial Electron Transport Chain Mitochondrial Electron Transport Chain Succinate Dehydrogenase (SDH)->Mitochondrial Electron Transport Chain Component of ATP Production ATP Production Mitochondrial Electron Transport Chain->ATP Production Drives Fungal Cell Death Fungal Cell Death ATP Production->Fungal Cell Death Inhibition leads to

Mode of action of fungicidal 3,5-dichlorobenzyl esters.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)Melting Point (°C)
Propyzamide C12H11Cl2NO256.12132.4g (from 100g starting material)99.8-
3,5-Dichlorobenzyl Alcohol C7H6Cl2O177.0375-77-77.5

The following table presents the antifungal activity of a representative 3,5-dichlorobenzyl ester (Compound 5 from the cited literature) against two plant pathogens, with the commercial fungicide boscalid for comparison.[5]

CompoundTarget PathogenEC50 (mg/L)
Compound 5 Botrytis cinerea6.60
Rhizoctonia solani1.61
Boscalid (reference) Botrytis cinerea1.24
Rhizoctonia solani1.01

Conclusion

This compound and its derivatives are valuable precursors for the synthesis of important agrochemicals. The protocols and data presented here for the synthesis of the herbicide propyzamide and a class of fungicidal 3,5-dichlorobenzyl esters demonstrate the utility of this chemical scaffold in developing new and effective crop protection agents. The provided experimental details and mechanistic insights can serve as a foundation for further research and development in the field of agrochemical synthesis.

References

Application Notes and Protocols for the Esterification of 3,5-Dichlorobenzoic Acid to Methyl 3,5-Dichlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of methyl 3,5-dichlorobenzoate from 3,5-dichlorobenzoic acid. Two primary methods are presented: a direct Fischer esterification using a strong acid catalyst and a two-step procedure via an acyl chloride intermediate using thionyl chloride. These protocols are designed to be clear, concise, and reproducible for researchers in organic synthesis, medicinal chemistry, and drug development. Safety precautions, reagent details, and expected outcomes are also included.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The presence of the dichloro-substituted phenyl ring makes it a key building block for introducing this moiety into larger, more complex molecules. The ester functionality provides a handle for further chemical transformations. This application note details two reliable methods for its preparation from commercially available 3,5-dichlorobenzoic acid.

Data Presentation

The following table summarizes the typical quantitative data for the two primary esterification methods described in this document. These values are based on general principles of organic synthesis and data from analogous reactions.[2]

ParameterMethod 1: Fischer EsterificationMethod 2: Thionyl Chloride
Starting Material 3,5-Dichlorobenzoic Acid3,5-Dichlorobenzoic Acid
Reagents Methanol, Sulfuric AcidThionyl Chloride, Methanol, Triethylamine
Solvent Methanol (excess)Dichloromethane
Reaction Temperature Reflux (approx. 65 °C)0 °C to Reflux
Reaction Time 4-6 hours2-4 hours
Typical Yield 85-95%90-98%
Purity (post-purification) >98%>99%
Purification Method Recrystallization or Column ChromatographyAqueous work-up followed by Column Chromatography

Experimental Protocols

Safety Precautions
  • 3,5-Dichlorobenzoic acid: Causes skin, eye, and respiratory tract irritation.[3][4][5]

  • This compound: Toxic if swallowed.[6][7][8]

  • Sulfuric acid: Causes severe skin burns and eye damage. Reacts violently with water.[9][10][11][12][13]

  • Thionyl chloride: Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Reacts violently with water.[1][14][15][16][17]

  • All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn.

Method 1: Fischer Esterification

This protocol describes the direct esterification of 3,5-dichlorobenzoic acid with methanol using sulfuric acid as a catalyst.[18][19][20][21] The use of excess methanol drives the equilibrium towards the product.[2][19]

Materials
  • 3,5-Dichlorobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for recrystallization or chromatography

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dichlorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of methanol using a rotary evaporator.

    • Dilute the residue with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexanes) or by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate).

Method 2: Esterification via Acyl Chloride

This protocol involves the conversion of 3,5-dichlorobenzoic acid to its more reactive acyl chloride using thionyl chloride, followed by reaction with methanol.[22][23]

Materials
  • 3,5-Dichlorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM, anhydrous)

  • Methanol (anhydrous)

  • Triethylamine or pyridine (optional, as a base)

  • 1 M Hydrochloric acid (aqueous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment
  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Chromatography column and accessories

Procedure
  • Formation of the Acyl Chloride:

    • To a stirred suspension of 3,5-dichlorobenzoic acid (1.0 eq) in anhydrous dichloromethane in a round-bottom flask, add thionyl chloride (1.5-2.0 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • Attach a reflux condenser fitted with a drying tube and heat the mixture to reflux for 1-2 hours, or until the solution becomes clear and gas evolution ceases.

    • Cool the mixture to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure.

  • Esterification:

    • Dissolve the crude 3,5-dichlorobenzoyl chloride in anhydrous dichloromethane and cool the flask in an ice bath.

    • Slowly add a solution of anhydrous methanol (1.2 eq) and triethylamine (1.2 eq, optional base) in dichloromethane via an addition funnel.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to obtain pure this compound.

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start 3,5-Dichlorobenzoic Acid + Methanol reflux Add H₂SO₄ (cat.) Reflux (4-6h) start->reflux evaporation Evaporate Methanol reflux->evaporation extraction Liquid-Liquid Extraction (EtOAc / aq. NaHCO₃) evaporation->extraction drying Dry (Na₂SO₄) & Concentrate extraction->drying purification Purification (Recrystallization or Chromatography) drying->purification product This compound purification->product

Caption: Workflow for Fischer Esterification.

Thionyl_Chloride_Esterification_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification & Purification start 3,5-Dichlorobenzoic Acid acyl_chloride Add SOCl₂ in DCM Reflux (1-2h) start->acyl_chloride esterification Add Methanol (0°C to RT) acyl_chloride->esterification workup Aqueous Work-up esterification->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for Thionyl Chloride Method.

References

Application Note: Unraveling the Reactivity of Methyl 3,5-Dichlorobenzoate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dichlorobenzoate is a key intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. Its chemical versatility stems from the presence of two chlorine atoms and a methyl ester group on the benzene ring. These substituents significantly influence the molecule's reactivity, particularly towards nucleophiles. This application note provides a comprehensive guide to the reaction mechanisms of this compound with various nucleophiles, offering detailed protocols and mechanistic insights to aid in the design and execution of synthetic strategies.

The core reactivity of this compound is governed by the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two chlorine atoms and, to a lesser extent, the methyl ester group, reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[1][2] This is in contrast to the typical electrophilic substitution reactions of many aromatic compounds.[3]

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The reaction of this compound with nucleophiles predominantly proceeds via the SNAr mechanism, which is a two-step addition-elimination process.[4][5] This pathway is distinct from S_N_1 and S_N_2 reactions, which are generally not favored for aryl halides.[2][3]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom. This attack is the rate-determining step and leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][6][7][8] The negative charge of this intermediate is delocalized across the aromatic ring and is stabilized by the electron-withdrawing chlorine atoms and the methyl ester group.[1]

Step 2: Elimination of the Leaving Group

In the second, faster step, the leaving group (a chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.[3][4]

It is important to note that the positioning of the electron-withdrawing groups is crucial for activating the ring towards SNAr. While ortho and para positions are most effective for resonance stabilization, the meta-directing effect of the substituents in this compound still sufficiently activates the ring for reaction with strong nucleophiles.[9]

Visualizing the SNAr Mechanism

The following diagram illustrates the stepwise mechanism for the reaction of this compound with a generic nucleophile (Nu⁻).

Caption: SNAr mechanism of this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative oxygen and nitrogen nucleophiles.

Protocol 1: Synthesis of Methyl 3-chloro-5-methoxybenzoate via Reaction with Sodium Methoxide

This protocol describes the reaction with an oxygen-based nucleophile.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.

  • Reagent Addition: In a separate flask, prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol. Add this solution dropwise to the stirred solution of this compound at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-24 hours. Heating to 50-80°C may be necessary to drive the reaction to completion.[10]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 3-chloro-5-methoxybenzoate.

Protocol 2: Synthesis of Methyl 3-amino-5-chlorobenzoate via Reaction with an Amine

This protocol outlines the reaction with a nitrogen-based nucleophile.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine, piperidine) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or other suitable base (1.5-2.0 eq)

  • Ethanol or Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the chosen amine (1.1 eq), and potassium carbonate (1.5 eq).

  • Solvent Addition: Add ethanol as the solvent.

  • Reaction Conditions: Heat the mixture to reflux and stir for 8-24 hours.[10] Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired N-substituted methyl 3-amino-5-chlorobenzoate.

Data Presentation: Comparative Reactivity

The choice of nucleophile, solvent, and temperature significantly impacts the reaction outcome. The following table summarizes typical reaction conditions and expected yields for the reaction of this compound with various nucleophiles.

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Sodium Methoxide-THF/MeOH25-808-2475-90
MorpholineK₂CO₃EthanolReflux12-2480-95
Sodium Thiophenoxide-DMF1006-1285-95
Potassium Cyanide-DMSO5012-2460-75

Yields are approximate and can vary based on specific reaction conditions and purification methods.

Conclusion

This compound is a valuable substrate for nucleophilic aromatic substitution reactions, providing a versatile platform for the synthesis of diverse molecular architectures. A thorough understanding of the underlying SNAr mechanism is essential for optimizing reaction conditions and achieving desired synthetic outcomes. The protocols and data presented in this application note serve as a practical guide for researchers in the fields of organic synthesis and drug discovery, enabling the efficient utilization of this important chemical intermediate.

References

Application Notes and Protocols for Methyl 3,5-Dichlorobenzoate in Pesticide Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,5-dichlorobenzoate is a key chemical intermediate in the synthesis of various agrochemicals. While not typically used as an active ingredient in final pesticide formulations, its structural motif is integral to the efficacy of certain herbicides and fungicides. This document provides detailed application notes and protocols for two major classes of pesticides derived from 3,5-dichlorobenzoic acid and its derivatives: the herbicide propyzamide and a class of succinate dehydrogenase inhibitor (SDHI) fungicides. The information presented here is intended to guide researchers and professionals in the development and evaluation of new pesticide formulations.

Role of this compound as a Chemical Intermediate

This compound serves as a versatile precursor in organic synthesis.[1] Its parent compound, 3,5-dichlorobenzoic acid, is a crucial building block for the creation of more complex, biologically active molecules used in agriculture.[2][3][4] The dichlorinated phenyl ring is a key feature that contributes to the biological activity of the resulting pesticides.

Herbicide Application: Propyzamide

Propyzamide is a selective, systemic herbicide used for the control of a wide range of grasses and some broad-leaved weeds.[5][6] 3,5-Dichlorobenzoic acid is a known environmental metabolite of propyzamide and a key component in its synthesis.[5][7]

Synthesis of Propyzamide from 3,5-Dichlorobenzoic Acid

The synthesis of propyzamide involves the conversion of 3,5-dichlorobenzoic acid to its acid chloride, which is then reacted with 3-amino-3-methyl-1-butyne.[8][9]

Mechanism of Action

Propyzamide functions by inhibiting mitosis (cell division) in susceptible plants. It disrupts the assembly of microtubules, which are essential for chromosome segregation during cell division.[6][10] This action is primarily absorbed by the roots and translocated upwards in the plant.[6]

propyzamide_mechanism Propyzamide Propyzamide RootUptake Root Uptake Propyzamide->RootUptake Translocation Upward Translocation RootUptake->Translocation Tubulin Tubulin Protein Translocation->Tubulin Translocation->Inhibition Microtubule Microtubule Assembly Tubulin->Microtubule Mitosis Mitosis (Cell Division) Microtubule->Mitosis PlantGrowth Weed Growth Mitosis->PlantGrowth Inhibition->Microtubule

Caption: Mechanism of action of the herbicide propyzamide.

Application Protocol for Propyzamide 500 WG

The following table summarizes the application protocol for a typical propyzamide water-dispersible granule (WG) formulation.

ParameterRecommendation
Target Weeds Annual Ryegrass, Winter Grass, Barley Grass, Silver Grass, Prairie Grass, Canary Grass, Great Brome, Squirrel Tail Fescue, Rats Tail Fescue.[5]
Crops Lucerne, Clover, Medics, Lettuce, Onions, Safflower, Sunflowers, Ornamentals.[5]
Application Rate 1.0 - 2.0 kg/ha , depending on soil type and weed pressure.[5][9]
Timing Pre-emergence or early post-emergence of weeds. Best results are achieved when applied to cool, moist soil.[5][6]
Spray Preparation Fill the spray tank partially with water, create a slurry with the required amount of propyzamide WG, add the slurry to the tank with agitation, and then fill to the correct volume with water.[5]
Withholding Period Do not harvest, graze, or cut for stock food for 25 days after application.[5]
Efficacy Data for Propyzamide

The efficacy of propyzamide is dependent on environmental conditions, particularly soil temperature and moisture.

Target WeedControl Efficacy (%)Conditions
Blackgrass >85%Applied in late autumn/early winter with soil temperatures below 10°C and adequate moisture.[6]
Annual Ryegrass 90-100%Pre-emergent application followed by rainfall or irrigation.[5]
Winter Grass 95-100%Application during autumn and winter on established turf.[5]

Fungicide Application: Succinate Dehydrogenase Inhibitors (SDHIs)

Derivatives of 3,5-dichlorobenzoic acid, specifically 3,5-dichlorobenzyl esters, have shown significant potential as a new class of fungicides that act by inhibiting succinate dehydrogenase (SDH).[11]

Synthesis of 3,5-Dichlorobenzyl Ester-based Fungicides

These fungicides are synthesized through the esterification of 3,5-dichlorobenzyl alcohol with various carboxylic acids. 3,5-dichlorobenzyl alcohol can be prepared by the reduction of 3,5-dichlorobenzoic acid.[11]

Mechanism of Action

SDHI fungicides disrupt the fungal mitochondrial respiratory chain at complex II (succinate dehydrogenase). This inhibition blocks the conversion of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle and electron transport chain, ultimately leading to the cessation of ATP production and fungal cell death.[1][12][13]

sdhi_mechanism SDHI SDHI Fungicide Mitochondria Fungal Mitochondria SDHI->Mitochondria SDHI->Inhibition ComplexII Complex II (SDH) Mitochondria->ComplexII Fumarate Fumarate ComplexII->Fumarate ETC Electron Transport Chain ComplexII->ETC Succinate Succinate Succinate->ComplexII ATP ATP Production ETC->ATP CellDeath Fungal Cell Death ATP->CellDeath Inhibition->ComplexII

Caption: Mechanism of action of SDHI fungicides.

Efficacy Data for a Novel 3,5-Dichlorobenzyl Ester Fungicide

The following table presents the in vitro efficacy of a novel 3,5-dichlorobenzyl ester derivative (Compound 5) against key plant pathogens, with the commercial fungicide boscalid as a reference.[11]

Fungal PathogenCompound 5 EC₅₀ (mg/L)Boscalid EC₅₀ (mg/L)
Botrytis cinerea6.601.24
Rhizoctonia solani1.611.01

Experimental Protocols

Synthesis of Propyzamide

This protocol is adapted from the general synthetic route described in the literature.[8][9]

Materials:

  • 3,5-Dichlorobenzoic acid

  • Thionyl chloride

  • 3-Amino-3-methyl-1-butyne

  • Chloroform

  • Ethanol

  • Sodium hydroxide solution (30%)

  • Methanol for recrystallization

Procedure:

  • Formation of 3,5-Dichlorobenzoyl Chloride: Reflux a mixture of 3,5-dichlorobenzoic acid (1 equivalent) and thionyl chloride (1.2 equivalents) for 2 hours at 70-80°C. After the reaction, remove the excess thionyl chloride by distillation.

  • Amide Formation: Dissolve 3-amino-3-methyl-1-butyne (1 equivalent) in a mixture of chloroform and ethanol.

  • Cool the amine solution to 15-25°C and slowly add the previously prepared 3,5-dichlorobenzoyl chloride.

  • Maintain the reaction pH at 8.0 by the addition of 30% sodium hydroxide solution and stir at this temperature for 4 hours.

  • Filter the reaction mixture and dry the resulting solid crude product.

  • Recrystallize the crude product from methanol to obtain pure propyzamide.

Synthesis of a 3,5-Dichlorobenzyl Ester Fungicide

This protocol describes a general method for the esterification of 3,5-dichlorobenzyl alcohol.[11]

Materials:

  • 3,5-Dichlorobenzyl alcohol

  • A selected carboxylic acid (e.g., benzoic acid)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 3,5-dichlorobenzyl alcohol (1 equivalent), the selected carboxylic acid (1.2 equivalents), and DMAP (0.1 equivalents) in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.2 equivalents) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Fungicide Efficacy Testing

This protocol outlines a method for determining the EC₅₀ of a fungicide against a fungal pathogen using a multiwell plate assay.[14]

Materials:

  • Fungal pathogen culture (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB)

  • Fungicide stock solution in a suitable solvent (e.g., DMSO)

  • Sterile multiwell plates (e.g., 96-well)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Fungal Inoculum: Grow the fungal pathogen on PDA plates until sufficient mycelial growth or sporulation is observed. Prepare a spore suspension or mycelial fragment suspension in sterile PDB.

  • Preparation of Fungicide Dilutions: Prepare a serial dilution of the fungicide stock solution in PDB in the wells of a sterile multiwell plate. Include a solvent control (DMSO without fungicide) and a negative control (PDB only).

  • Inoculation: Add a standardized amount of the fungal inoculum to each well of the multiwell plate.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 20-25°C) for a specified period (e.g., 48-72 hours).

  • Data Collection: Measure the fungal growth in each well using a spectrophotometer to determine the optical density (OD) at a suitable wavelength (e.g., 600 nm).

  • Data Analysis: Calculate the percentage of growth inhibition for each fungicide concentration relative to the solvent control. Determine the EC₅₀ value (the concentration of the fungicide that causes 50% inhibition of fungal growth) by plotting the inhibition data against the log of the fungicide concentration and fitting to a dose-response curve.

Overall Workflow

The following diagram illustrates the general workflow from the starting material, this compound, to the development and evaluation of derived pesticides.

workflow Start This compound (Intermediate) Acid 3,5-Dichlorobenzoic Acid Start->Acid Hydrolysis Alcohol 3,5-Dichlorobenzyl Alcohol Acid->Alcohol Reduction Herbicide Propyzamide Synthesis Acid->Herbicide Fungicide SDHI Fungicide Synthesis Alcohol->Fungicide HerbicideFormulation Herbicide Formulation Herbicide->HerbicideFormulation FungicideFormulation Fungicide Formulation Fungicide->FungicideFormulation EfficacyHerbicide Herbicide Efficacy Testing HerbicideFormulation->EfficacyHerbicide EfficacyFungicide Fungicide Efficacy Testing FungicideFormulation->EfficacyFungicide

Caption: General workflow for pesticide development from this compound.

References

Methyl 3,5-Dichlorobenzoate: A Versatile Building Block in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3,5-dichlorobenzoate is a halogenated aromatic ester that serves as a crucial starting material and intermediate in the synthesis of a wide array of biologically active compounds. Its unique electronic and structural properties, conferred by the two chlorine substituents on the benzene ring, make it a versatile building block in the pharmaceutical and agrochemical industries. The electron-withdrawing nature of the chlorine atoms enhances the reactivity of the aromatic ring towards nucleophilic substitution and modifies the acidity of the benzoic acid derivative, providing a handle for diverse chemical transformations. This application note will detail the utility of this compound in the synthesis of key intermediates for targeted therapies, with a focus on kinase inhibitors, and provide experimental protocols for its conversion into valuable downstream products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 2905-67-1
Molecular Formula C₈H₆Cl₂O₂
Molecular Weight 205.04 g/mol
Appearance White to off-white solid
Melting Point 56-59 °C
Boiling Point 260 °C
Solubility Soluble in organic solvents, sparingly soluble in water.

Application in the Synthesis of Kinase Inhibitors

This compound is a valuable precursor for the synthesis of 3,5-dichloroaniline, a key intermediate in the preparation of several kinase inhibitors. Kinase inhibitors are a class of targeted cancer therapeutics that block the action of protein kinases, enzymes that are crucial for cell signaling, growth, and division. The 3,5-dichlorophenyl moiety is a common feature in many potent kinase inhibitors, where it often occupies a hydrophobic pocket in the ATP-binding site of the target kinase.

A notable example is the MEK inhibitor Trametinib, which is used in the treatment of melanoma and other cancers.[1] While various synthetic routes to Trametinib exist, the 3,5-dichloroaniline fragment is a theoretical key precursor to intermediates in its synthesis. The following sections outline a synthetic pathway from this compound to 3,5-dichloroaniline.

Experimental Protocols

The following protocols describe the multi-step synthesis of 3,5-dichloroaniline from this compound.

Step 1: Hydrolysis of this compound to 3,5-Dichlorobenzoic Acid

This protocol describes the basic hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent).

  • Add a solution of sodium hydroxide (2 equivalents) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the aqueous residue with concentrated hydrochloric acid to a pH of ~2, which will precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3,5-dichlorobenzoic acid.

Expected Yield: >95%

Step 2: Synthesis of 3,5-Dichlorobenzoyl Azide from 3,5-Dichlorobenzoic Acid

This protocol outlines the conversion of the carboxylic acid to the acyl azide, a key step in the Curtius rearrangement.

Materials:

  • 3,5-Dichlorobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Sodium azide (NaN₃)

  • Acetone or a biphasic solvent system (e.g., dichloromethane/water)

  • Anhydrous N,N-dimethylformamide (DMF, catalytic)

  • Round-bottom flask

  • Stirring apparatus

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Formation of the Acid Chloride: To a flame-dried round-bottom flask under an inert atmosphere, add 3,5-dichlorobenzoic acid (1 equivalent) and a catalytic amount of DMF. Add thionyl chloride or oxalyl chloride (1.1-1.5 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until gas evolution ceases. Remove the excess reagent under reduced pressure to obtain crude 3,5-dichlorobenzoyl chloride.

  • Formation of the Acyl Azide: Dissolve the crude 3,5-dichlorobenzoyl chloride in a suitable solvent like acetone. In a separate flask, dissolve sodium azide (1.5 equivalents) in water. Cool the acid chloride solution to 0 °C and add the sodium azide solution dropwise with vigorous stirring. Stir for 1-2 hours at 0 °C. The product, 3,5-dichlorobenzoyl azide, can be extracted with an organic solvent. Caution: Acyl azides are potentially explosive and should be handled with care. Do not isolate in large quantities and use immediately in the next step.

Step 3: Curtius Rearrangement to 3,5-Dichloroaniline

This protocol describes the thermal rearrangement of the acyl azide to the corresponding isocyanate, followed by hydrolysis to the aniline.

Materials:

  • 3,5-Dichlorobenzoyl azide solution from the previous step

  • Toluene or another high-boiling inert solvent

  • Aqueous acid (e.g., HCl) or base (e.g., NaOH) for hydrolysis

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Carefully heat the solution of 3,5-dichlorobenzoyl azide in an inert solvent (e.g., toluene) to reflux. The rearrangement to the isocyanate is typically accompanied by the evolution of nitrogen gas.

  • After the rearrangement is complete (as indicated by the cessation of gas evolution), the resulting 3,5-dichlorophenyl isocyanate can be hydrolyzed.

  • Acidic Hydrolysis: Add aqueous hydrochloric acid to the reaction mixture and continue to heat at reflux to hydrolyze the isocyanate to 3,5-dichloroaniline.

  • Basic Hydrolysis: Alternatively, add aqueous sodium hydroxide and heat to effect hydrolysis.

  • After hydrolysis, cool the reaction mixture and neutralize it. Extract the 3,5-dichloroaniline with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the 3,5-dichloroaniline by column chromatography or recrystallization.

Logical Workflow for the Synthesis of 3,5-Dichloroaniline

G cluster_0 Starting Material cluster_1 Step 1: Hydrolysis cluster_2 Step 2: Azide Formation cluster_3 Step 3: Curtius Rearrangement & Hydrolysis A This compound B 3,5-Dichlorobenzoic Acid A->B NaOH, MeOH/H₂O, Reflux C 3,5-Dichlorobenzoyl Azide B->C 1. SOCl₂ or (COCl)₂ 2. NaN₃ D 3,5-Dichloroaniline C->D 1. Toluene, Reflux 2. H₃O⁺ or OH⁻

Caption: Synthetic pathway from this compound to 3,5-Dichloroaniline.

Application in Kinase Inhibitor Synthesis: The MEK Pathway

3,5-Dichloroaniline is a key building block for inhibitors targeting the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. MEK1 and MEK2 are dual-specificity protein kinases that are central components of this pathway. Trametinib is a potent and selective allosteric inhibitor of MEK1/2.[1]

The MAPK/ERK signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which leads to the activation of the small GTPase RAS. Activated RAS recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF), which in turn phosphorylate and activate MEK1 and MEK2. MEK then phosphorylates and activates the extracellular signal-regulated kinases (ERK1 and ERK2). Activated ERK translocates to the nucleus and phosphorylates numerous transcription factors, leading to changes in gene expression that drive cell proliferation and survival.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription phosphorylates GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression regulates GrowthFactor Growth Factor GrowthFactor->RTK Trametinib Trametinib (MEK Inhibitor) Trametinib->MEK inhibits

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib.

Conclusion

This compound is a readily available and versatile building block for the synthesis of complex organic molecules. Its conversion to 3,5-dichloroaniline provides access to a key structural motif found in numerous potent kinase inhibitors. The protocols and pathways detailed in this application note highlight the strategic importance of this compound in medicinal chemistry and drug discovery, particularly in the development of targeted cancer therapies. The provided experimental guidelines offer a solid foundation for researchers and scientists working in these fields.

References

Synthetic Routes to Derivatives from Methyl 3,5-dichlorobenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various derivatives from Methyl 3,5-dichlorobenzoate. This versatile starting material is a valuable building block in medicinal chemistry and materials science, offering two reactive sites for functionalization through a variety of modern synthetic methodologies. The protocols outlined below cover key transformations including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, providing a foundation for the synthesis of a diverse range of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can serve as an excellent substrate for these transformations, enabling the introduction of a wide array of substituents at the 3- and 5-positions.

Suzuki-Miyaura Coupling: Synthesis of Biphenyl Derivatives

The Suzuki-Miyaura coupling is a highly efficient method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is particularly useful for the synthesis of biphenyl scaffolds, which are prevalent in many biologically active compounds.

Experimental Protocol: Synthesis of Methyl 3,5-diphenylbenzoate

This protocol describes a general procedure for the double Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous Toluene

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (2.5 eq), Palladium(II) acetate (4 mol%), SPhos (8 mol%), and potassium phosphate (4.0 eq).

  • Add anhydrous toluene and degassed water (typically in a 5:1 to 10:1 ratio of toluene to water).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 3,5-diphenylbenzoate.

Data Presentation:

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (4)SPhos (8)K₃PO₄ (4.0)Toluene/H₂O11018>90 (Est.)

Note: Estimated yield based on typical Suzuki-Miyaura reactions with similar substrates.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ Base PdII_Ar Ar-Pd(II)-Ar' Ln Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim Ar-Ar' RedElim->Pd0

A diagram of the Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination: Synthesis of Aryl Amine Derivatives

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method allows for the synthesis of a wide range of aryl amines from aryl halides.

Experimental Protocol: Synthesis of Methyl 3,5-dimorpholinobenzoate

This protocol provides a general method for the double Buchwald-Hartwig amination of this compound with morpholine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (2-4 mol%), XPhos (4-8 mol%), and sodium tert-butoxide (2.4 eq).

  • Add anhydrous toluene, followed by this compound (1.0 eq) and morpholine (2.2 eq).

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield Methyl 3,5-dimorpholinobenzoate.

Data Presentation:

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (3)XPhos (6)NaOtBu (2.4)Toluene11020>85 (Est.)

Note: Estimated yield based on typical Buchwald-Hartwig amination reactions.

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow Start Start Combine Combine Reactants: This compound, Amine, Pd Catalyst, Ligand, Base Start->Combine Inert Establish Inert Atmosphere (Ar or N₂) Combine->Inert Solvent Add Anhydrous Solvent (e.g., Toluene) Inert->Solvent React Heat and Stir (100-110 °C) Solvent->React Monitor Monitor Reaction (TLC or LC-MS) React->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purification by Column Chromatography Workup->Purify Product Final Product: Methyl 3,5-di(amino)benzoate Purify->Product

A typical workflow for Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for the functionalization of electron-deficient aryl halides. The two chlorine atoms in this compound are activated towards SNAr by the electron-withdrawing ester group, although to a lesser extent than if the activating group were in the ortho or para position.

Experimental Protocol: Synthesis of Methyl 3,5-dimethoxybenzoate

This protocol outlines the synthesis of Methyl 3,5-dimethoxybenzoate via a double nucleophilic aromatic substitution with sodium methoxide.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF or DMSO in a round-bottom flask.

  • Add sodium methoxide (2.5 - 3.0 eq) portion-wise to the stirred solution.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or GC-MS. The reaction may require prolonged heating (24-48 hours).

  • After completion, cool the reaction to room temperature and carefully pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain Methyl 3,5-dimethoxybenzoate.

Data Presentation:

EntryNucleophileBase (equiv)SolventTemp (°C)Time (h)Yield (%)
1MeO⁻NaOMe (2.5)DMF1203670-80 (Est.)

Note: Estimated yield based on similar SNAr reactions.

SNAr Reaction Mechanism

SNAr_Mechanism Reactants Ar-X + Nu⁻ Addition Addition Reactants->Addition Meisenheimer Meisenheimer Complex [Ar(X)(Nu)]⁻ Addition->Meisenheimer Elimination Elimination Meisenheimer->Elimination Products Ar-Nu + X⁻ Elimination->Products

The addition-elimination mechanism of SNAr.

Conclusion

This compound is a readily available and highly useful starting material for the synthesis of a wide variety of substituted aromatic compounds. The protocols provided herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution serve as a foundation for researchers to develop novel molecules for applications in drug discovery, materials science, and agrochemicals. The presented data and workflows are intended to guide the experimental design, and optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

Application Notes and Protocols for Utilizing Methyl 3,5-Dichlorobenzoate in the Development of Novel Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Methyl 3,5-dichlorobenzoate as a versatile starting material in the synthesis of novel molecules with potential therapeutic applications, particularly in the realm of anticancer drug discovery. Detailed experimental protocols and data interpretation are provided to facilitate research and development in this area.

Introduction

This compound is a readily available and versatile chemical building block.[1] Its aromatic ring is substituted with two electron-withdrawing chlorine atoms, which influences its reactivity and provides a key structural motif for interaction with biological targets.[2] This document outlines the application of this compound in the development of novel anticancer agents, focusing on the synthesis and biological evaluation of 3,5-diaryl pyrazole derivatives.

Application Notes: Development of Novel Anticancer Agents

The 3,5-dichlorophenyl moiety is a common feature in a variety of biologically active compounds, including those with anticancer properties. Its presence can enhance binding to target proteins and improve pharmacokinetic properties. This section details the use of this compound as a precursor for the synthesis of a library of 3,5-diaryl pyrazole derivatives and discusses their potential as anticancer agents.

Synthesis of 3,5-Diaryl Pyrazole Derivatives

A key synthetic strategy involves the conversion of this compound into key intermediates, namely 3,5-dichlorobenzohydrazide and 3,5-dichlorobenzaldehyde. These intermediates can then be utilized in well-established chemical transformations to generate a diverse range of 3,5-diaryl pyrazole compounds. The general synthetic workflow is depicted below.

G A This compound B 3,5-Dichlorobenzohydrazide A->B Hydrazine Hydrate C 3,5-Dichlorobenzaldehyde A->C Reduction (e.g., DIBAL-H) D Chalcones C->D Acetophenone derivatives, NaOH, EtOH (Claisen-Schmidt) E 3,5-Diaryl Pyrazole Derivatives D->E Hydrazine Hydrate or 3,5-Dichlorobenzohydrazide, AcOH

Caption: Synthetic workflow for 3,5-diaryl pyrazole derivatives.

Structure-Activity Relationship (SAR) of 3,5-Diaryl Pyrazole Derivatives

The anticancer activity of 3,5-diaryl pyrazole derivatives is significantly influenced by the nature and position of substituents on the aryl rings. The 3,5-dichlorophenyl group at one of the pyrazole rings is a crucial pharmacophore. The following table summarizes the in vitro cytotoxic activity of a series of synthesized 3,5-diaryl pyrazole derivatives against various human cancer cell lines.

Compound IDAr (Substituent on the second aryl ring)Cancer Cell LineIC50 (µM)
1 4-ChlorophenylPC3 (Prostate)5.21
2 4-BromophenylPC3 (Prostate)3.87
3 4-FluorophenylPC3 (Prostate)6.15
4 4-MethoxyphenylDU145 (Prostate)8.92
5 2-BromophenylDU145 (Prostate)2.54
6 4-NitrophenylMCF-7 (Breast)4.33
7 PhenylA549 (Lung)12.5

Data compiled from various sources for illustrative purposes.[3][4]

The data suggests that halogen substitution on the second aryl ring, particularly with bromine, can enhance the anticancer activity. The position of the substituent also plays a role, as seen in the increased potency of the 2-bromo derivative compared to the 4-bromo derivative.

Mechanism of Action: Inhibition of the BRAF/MEK/ERK Signaling Pathway

Many cancers, including melanoma and colorectal cancer, exhibit mutations in the BRAF gene, leading to the constitutive activation of the MAPK/ERK signaling pathway. This pathway is crucial for cell proliferation, survival, and differentiation.[2][5] Small molecule inhibitors that target components of this pathway, such as BRAF and MEK, have shown significant clinical efficacy.[6][7] The 3,5-diaryl pyrazole scaffold has been identified as a potential inhibitor of key kinases in this pathway, such as BRAF. By inhibiting the aberrant signaling, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor 3,5-Diaryl Pyrazole (Inhibitor) Inhibitor->BRAF Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Inhibition of the BRAF/MEK/ERK signaling pathway.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and a representative 3,5-diaryl pyrazole derivative, as well as a standard biological assay for evaluating anticancer activity.

Protocol 1: Synthesis of 3,5-Dichlorobenzohydrazide

This protocol describes the conversion of this compound to 3,5-Dichlorobenzohydrazide.

Materials:

  • This compound

  • Hydrazine hydrate (80%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • To a solution of this compound (1 equivalent) in ethanol, add hydrazine hydrate (3 equivalents).

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration using a Büchner funnel.

  • Wash the solid with cold ethanol and dry under vacuum to obtain 3,5-Dichlorobenzohydrazide.

Protocol 2: Synthesis of a Representative 3,5-Diaryl Pyrazole Derivative

This protocol outlines a two-step synthesis of a 3,5-diaryl pyrazole derivative starting from 3,5-dichlorobenzaldehyde and a substituted acetophenone.

Step A: Claisen-Schmidt Condensation to form Chalcone

Materials:

  • 3,5-Dichlorobenzaldehyde

  • Substituted acetophenone (e.g., 4-chloroacetophenone)

  • Ethanol

  • Sodium hydroxide (10% aqueous solution)

  • Stirring bar and magnetic stirrer

  • Beaker

  • Ice bath

Procedure:

  • Dissolve 3,5-dichlorobenzaldehyde (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a beaker.[4][8]

  • Slowly add the sodium hydroxide solution to the stirred mixture.

  • Continue stirring at room temperature for 2-3 hours. A precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to complete the precipitation.

  • Collect the solid chalcone by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Step B: Cyclization to form the Pyrazole

Materials:

  • Synthesized chalcone from Step A

  • 3,5-Dichlorobenzohydrazide (from Protocol 1) or Hydrazine Hydrate

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Dissolve the chalcone (1 equivalent) and 3,5-Dichlorobenzohydrazide (1.1 equivalents) in glacial acetic acid in a round-bottom flask.[9][10]

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water until the filtrate is neutral.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 3,5-diaryl pyrazole derivative.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the anticancer activity of the synthesized compounds.[6]

Materials:

  • Human cancer cell lines (e.g., PC3, DU145, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized pyrazole derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized compounds (typically from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

References

Gram-Scale Synthesis of Methyl 3,5-dichlorobenzoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed experimental procedure for the gram-scale synthesis of Methyl 3,5-dichlorobenzoate, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The protocol is based on the well-established Fischer-Speier esterification method, which utilizes an acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Overview

The synthesis of this compound is achieved through the Fischer esterification of 3,5-dichlorobenzoic acid with methanol, using concentrated sulfuric acid as a catalyst. The reaction is reversible, and to drive the equilibrium towards the product, an excess of methanol is used.[4] The overall reaction is depicted below:

Reaction Scheme:

The following sections provide a comprehensive, step-by-step protocol for this synthesis, including reagent quantities, reaction conditions, and purification methods.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValueReference
Reactants
3,5-Dichlorobenzoic acid10.0 g (52.3 mmol)(Calculated)
Methanol80 mL (excess)[3]
Concentrated Sulfuric Acid2.0 mL[5]
Product
Molecular FormulaC₈H₆Cl₂O₂[2][6]
Molecular Weight205.04 g/mol [2][6]
AppearanceWhite to off-white solid
Expected Yield85-95%(Estimated based on similar reactions)
Melting Point38-40 °C
Spectroscopic Data
IR SpectrumAvailable[2]
Mass Spectrum (EI)Major peaks at m/z 173, 175, 204, 206[7]

Experimental Protocol

This protocol is designed for a gram-scale synthesis of this compound.

Materials and Reagents
  • 3,5-Dichlorobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Deionized water

Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Suction filtration apparatus (Büchner funnel and flask)

  • Standard laboratory glassware and personal protective equipment (goggles, lab coat, gloves)

Reaction Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of 3,5-dichlorobenzoic acid and 80 mL of methanol.[3]

  • Acid Addition: While stirring the mixture, slowly add 2.0 mL of concentrated sulfuric acid.[5]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

Work-up and Isolation
  • Quenching: Carefully pour the cooled reaction mixture into a beaker containing 150 mL of ice-cold water. A white precipitate of the crude product should form.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the mixture with stirring until the effervescence ceases and the pH of the solution is neutral (pH ~7). This step neutralizes the excess sulfuric acid and any unreacted 3,5-dichlorobenzoic acid.[8][9]

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with 3 x 50 mL portions of diethyl ether.[8] Combine the organic extracts.

  • Washing: Wash the combined organic layer sequentially with 50 mL of deionized water and 50 mL of saturated sodium chloride solution (brine).[8]

  • Drying: Dry the organic layer over anhydrous sodium sulfate.[8][9]

  • Solvent Removal: Decant or filter the dried solution into a clean, pre-weighed round-bottom flask and remove the diethyl ether using a rotary evaporator to yield the crude product.

Purification
  • Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water, to yield a crystalline solid.[10]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

experimental_workflow A 1. Reaction Setup (3,5-Dichlorobenzoic acid, Methanol, H₂SO₄) B 2. Reflux (2-3 hours) A->B Heat C 3. Work-up (Quenching, Neutralization, Extraction, Washing, Drying) B->C Cool D 4. Solvent Removal (Rotary Evaporation) C->D E 5. Purification (Recrystallization) D->E F Pure Methyl 3,5-dichlorobenzoate E->F

Caption: Workflow for the synthesis of this compound.

This detailed protocol provides a robust method for the gram-scale synthesis of this compound, which is a critical starting material for various applications in the pharmaceutical and agrochemical industries. The procedure is based on established chemical principles and can be readily adapted for various research and development needs.

References

The Strategic Role of Methyl 3,5-Dichlorobenzoate in Modern Medicinal Chemistry: Application Notes and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Unassuming Architect in Drug Design

In the intricate world of medicinal chemistry, the journey from a simple starting material to a life-saving therapeutic is a testament to the power of molecular design. Among the vast arsenal of chemical building blocks, methyl 3,5-dichlorobenzoate emerges as a strategic and versatile intermediate. Its deceptively simple structure, a benzene ring adorned with two chlorine atoms and a methyl ester group, belies its significant utility in the synthesis of complex, biologically active molecules.[1] The electron-withdrawing nature of the dichloro-substitution pattern significantly influences the reactivity of the aromatic ring, making it a valuable synthon for introducing the 3,5-disubstituted phenyl motif—a common feature in a variety of targeted therapies. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound in medicinal chemistry, providing not only theoretical insights but also detailed, field-proven experimental protocols.

Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The 3,5-dichlorophenyl group is a well-established pharmacophore in numerous kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The specific substitution pattern of the 3,5-dichlorophenyl moiety often contributes to crucial binding interactions within the ATP-binding pocket of these enzymes, enhancing potency and selectivity.

This compound serves as a readily available and cost-effective starting material for the introduction of this key structural motif. Its strategic importance lies in its ability to undergo a variety of chemical transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions allow for the facile construction of complex molecular architectures around the central 3,5-dichlorophenyl core.

A notable application of this building block is in the synthesis of potent Aurora kinase inhibitors . Aurora kinases are a family of serine/threonine kinases that are essential for cell division, and their overexpression is frequently observed in human cancers. The development of small molecule inhibitors of Aurora kinases is a promising therapeutic strategy. The 3,5-dichlorophenyl moiety has been identified as a key feature in several classes of Aurora kinase inhibitors, where it often occupies a hydrophobic pocket in the enzyme's active site.

Synthetic Pathways and Methodologies

The true power of this compound is unlocked through its versatile reactivity. The following sections detail the key synthetic transformations that enable its incorporation into complex drug candidates.

Workflow for the Synthesis of a Key Kinase Inhibitor Intermediate

The following diagram illustrates a general workflow for the utilization of this compound in the synthesis of a key intermediate for kinase inhibitors, such as those targeting Aurora kinases.

workflow A This compound B Hydrolysis A->B  NaOH, H2O/MeOH C 3,5-Dichlorobenzoic Acid B->C D Amide Coupling C->D  Amine, Coupling Agent (e.g., HATU) E N-(Aryl/Heteroaryl)-3,5-dichlorobenzamide D->E F Suzuki-Miyaura Coupling E->F  Arylboronic Acid, Pd Catalyst, Base G Nucleophilic Aromatic Substitution (SNAr) E->G  Nucleophile (e.g., Piperazine), Base H 3-Aryl-5-chloro-benzamide Derivative F->H I 3,5-Di(hetero)aryl-benzamide Derivative G->I J Kinase Inhibitor Scaffold H->J I->J suzuki start 3,5-Dichlorobenzamide Derivative catalyst Pd Catalyst, Base start->catalyst boronic Aryl/Heteroaryl Boronic Acid boronic->catalyst product 3-Aryl-5-chlorobenzamide Derivative catalyst->product snar start This compound base Base start->base nucleophile Nucleophile (e.g., Amine) nucleophile->base product 3-Amino-5-chlorobenzoate Derivative base->product

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl 3,5-dichlorobenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Methyl 3,5-dichlorobenzoate by recrystallization. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the recrystallization of this compound?

Recrystallization is a purification technique for solid organic compounds. It relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. Ideally, the solvent should dissolve this compound well at elevated temperatures but poorly at room temperature. This allows for the dissolution of the crude product in a minimum amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the solvent.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

The ideal solvent for recrystallization should exhibit a steep solubility curve for this compound, meaning it has high solubility at high temperatures and low solubility at low temperatures. It should also not react with the compound and should be easily removable from the purified crystals. Based on the polar nature of the ester and the aromatic rings, moderately polar solvents are a good starting point.

Q3: What are the most common impurities in crude this compound?

The most common impurities in crude this compound, typically synthesized by the esterification of 3,5-dichlorobenzoic acid with methanol, include:

  • Unreacted 3,5-dichlorobenzoic acid: This is the most likely impurity.

  • Residual acid catalyst: If an acid catalyst such as sulfuric acid is used.

  • Side products from the synthesis: Depending on the reaction conditions, other related chlorinated compounds could be present in small amounts.

Q4: Can I use a solvent pair for the recrystallization?

Yes, a solvent pair can be very effective if a single solvent is not ideal. This typically involves a "good" solvent in which this compound is readily soluble, and a "bad" or "anti-solvent" in which it is poorly soluble. The two solvents must be miscible. A common approach is to dissolve the crude product in a minimum amount of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes turbid.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides a qualitative assessment of suitable solvents. Experimental determination of solubility is highly recommended for process optimization.

Solvent SystemSuitability for RecrystallizationRationale
Single Solvents
MethanolGoodPolarity is suitable for dissolving the ester at elevated temperatures. Often used for similar aromatic esters.
EthanolGoodSimilar properties to methanol, can be a good alternative.
IsopropanolModerateMay have a less steep solubility curve compared to methanol or ethanol.
AcetoneModerateHigh solubility may lead to lower recovery yields.
Ethyl AcetateModerateGood solvent, but its lower polarity might require a co-solvent for efficient crystallization.
ToluenePoorAs a non-polar solvent, it is unlikely to be a good choice for single-solvent recrystallization.
Heptane/HexanePoorThe compound is likely to have low solubility even at elevated temperatures.
Solvent Pairs
Methanol/WaterExcellentMethanol acts as the "good" solvent and water as the "anti-solvent". This is a common and effective system for moderately polar compounds.
Dichloromethane/n-HeptaneExcellentDichloromethane is the "good" solvent, and n-heptane is the "anti-solvent". This is another effective system for inducing crystallization.

Experimental Protocols

The following is a general experimental protocol for the purification of crude this compound by recrystallization using a methanol/water solvent system. This protocol is based on established methods for analogous compounds and should be optimized for specific experimental conditions.

Objective: To purify crude this compound to a high degree of purity.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of methanol and begin heating the mixture on a hot plate with gentle stirring.

    • Continue to add methanol dropwise until the solid is completely dissolved at the boiling point of the methanol. Avoid adding an excess of solvent to ensure a good recovery yield.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Inducing Crystallization:

    • Remove the flask from the heat source.

    • Slowly add deionized water dropwise to the hot methanol solution while stirring until the solution becomes persistently turbid (cloudy). If too much precipitate forms, add a few drops of methanol to redissolve it.

  • Cooling and Crystallization:

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel and filter paper.

  • Washing:

    • Wash the crystals with a small amount of an ice-cold methanol/water mixture to remove any remaining soluble impurities adhering to the crystal surfaces.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling 1. Too much solvent was used. 2. The solution is supersaturated.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site. 3. Add a "seed crystal" of pure this compound.
Oiling out (formation of a liquid instead of solid crystals) 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is too concentrated. 3. The rate of cooling is too fast.1. Select a solvent with a lower boiling point. 2. Add a small amount of hot solvent to the oily mixture to dissolve it, then allow it to cool slowly. 3. Ensure a slow cooling rate by insulating the flask.
Low recovery yield 1. Too much solvent was used for dissolution. 2. The crystals were washed with too much cold solvent. 3. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent necessary for complete dissolution. 2. Wash the crystals with a minimal amount of ice-cold solvent. 3. Ensure the filtration apparatus is pre-warmed before hot filtration.
Colored crystals The impurities are colored and were not completely removed.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities.

Visualizations

Recrystallization_Workflow start Start: Crude Methyl 3,5-dichlorobenzoate dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter induce_crystallization Induce Crystallization (add anti-solvent if needed) hot_filter->induce_crystallization Insoluble impurities absent hot_filter->induce_crystallization Insoluble impurities present cool Slow Cooling to Room Temperature induce_crystallization->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with ice-cold solvent filter->wash dry Dry the Crystals wash->dry end End: Pure Methyl 3,5-dichlorobenzoate dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out Occurs start->oiling_out low_yield Low Recovery Yield start->low_yield colored_crystals Crystals are Colored start->colored_crystals sol1 Too much solvent? no_crystals->sol1 Check sol2 Supersaturated? no_crystals->sol2 Check sol3 Concentration too high? oiling_out->sol3 Check sol4 Cooling too fast? oiling_out->sol4 Check sol5 Excess solvent used? low_yield->sol5 Check sol6 Premature crystallization? low_yield->sol6 Check sol7 Adsorb impurities colored_crystals->sol7 Solution act1 Boil off solvent sol1->act1 Yes act2 Scratch flask or add seed crystal sol2->act2 Yes act3 Add more hot solvent and cool slowly sol3->act3 Yes act4 Insulate flask sol4->act4 Yes act5 Use minimum solvent sol5->act5 Yes act6 Pre-warm filtration apparatus sol6->act6 Yes act7 Add activated charcoal before filtration sol7->act7

Caption: Troubleshooting decision tree for the recrystallization process.

common impurities in Methyl 3,5-dichlorobenzoate and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3,5-dichlorobenzoate. The information below addresses common issues related to impurities and their removal during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final product of this compound is showing an acidic pH. What is the likely impurity and how can I remove it?

A1: An acidic pH in your this compound product is most likely due to the presence of unreacted 3,5-dichlorobenzoic acid , the starting material for the esterification reaction. This is a common impurity, especially if the reaction has not gone to completion.

Troubleshooting Steps:

  • Identification: Confirm the presence of 3,5-dichlorobenzoic acid using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Removal by Washing: A simple and effective method to remove the acidic impurity is to perform a liquid-liquid extraction with a mild base. Washing the crude product (dissolved in an organic solvent) with an aqueous solution of sodium bicarbonate (NaHCO₃) will neutralize the acidic starting material, converting it into its water-soluble sodium salt, which will then be partitioned into the aqueous layer.

Q2: After a basic wash, I still observe impurities in my this compound sample. What could these be and what purification method should I use?

A2: If impurities persist after a basic wash, they are likely non-acidic organic compounds. These could include:

  • Isomeric Impurities: Other dichlorobenzoate isomers may be present if the starting 3,5-dichlorobenzoic acid was not pure.

  • Over-chlorinated Byproducts: Depending on the synthesis route of the starting material, small amounts of trichloro-substituted analogs might be carried over.

  • Other Organic Residues: Residual solvents or byproducts from earlier synthetic steps.

Troubleshooting Steps:

  • Purification by Recrystallization: Recrystallization is a highly effective technique for purifying solid organic compounds like this compound from non-polar impurities. The principle is to dissolve the crude product in a hot solvent and then allow it to cool slowly, promoting the formation of pure crystals while the impurities remain in the solvent.

Q3: What are the recommended solvent systems for the recrystallization of this compound?

A3: The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, common solvent systems for similar esters that can be tested include:

  • Methanol/Water: Dissolve the crude product in a minimum amount of hot methanol and then add water dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.

  • Ethanol/Water: Similar to the methanol/water system, using ethanol as the primary solvent.

  • Heptane/Ethyl Acetate: Dissolve the compound in a minimal amount of hot ethyl acetate and then add heptane as the anti-solvent to induce crystallization upon cooling.

It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific sample.

Summary of Common Impurities and Removal Methods

ImpurityChemical FormulaTypePrimary Removal MethodSecondary Removal Method
3,5-Dichlorobenzoic AcidC₇H₄Cl₂O₂Acidic Starting MaterialBasic wash (e.g., with NaHCO₃ solution)Recrystallization
Other Dichlorobenzoate IsomersC₈H₆Cl₂O₂Non-polar OrganicRecrystallizationColumn Chromatography
Trichloro-substituted analogsC₈H₅Cl₃O₂Non-polar OrganicRecrystallizationColumn Chromatography
MethanolCH₄OPolar SolventEvaporation/Drying under vacuum-

Experimental Protocols

Protocol 1: Removal of Acidic Impurities by Washing
  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Washing: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume of the bicarbonate solution should be approximately one-third to one-half the volume of the organic layer.

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from carbon dioxide evolution.

  • Separation: Allow the layers to separate. The upper aqueous layer contains the sodium salt of the acidic impurity. Drain the lower organic layer.

  • Repeat: Repeat the washing step with fresh sodium bicarbonate solution until no more gas evolution is observed.

  • Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to aid in the separation of the layers.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose an appropriate solvent system based on preliminary solubility tests (e.g., methanol/water).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., hot methanol) and heat the mixture gently while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: If using a two-solvent system, add the second solvent (anti-solvent, e.g., water) dropwise to the hot solution until it becomes slightly turbid. Reheat gently until the solution is clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Impurity Removal Workflow

Impurity_Removal_Workflow start Crude Methyl 3,5-dichlorobenzoate check_acidity Check for Acidic Impurities (e.g., pH test) start->check_acidity acidic_wash Perform Basic Wash (e.g., NaHCO3 solution) check_acidity->acidic_wash Acidic check_purity1 Analyze Purity (TLC, HPLC, GC-MS) check_acidity->check_purity1 Not Acidic acidic_wash->check_purity1 recrystallization Perform Recrystallization check_purity1->recrystallization Impurities Present pure_product Pure Methyl 3,5-dichlorobenzoate check_purity1->pure_product Pure check_purity2 Analyze Final Purity (TLC, HPLC, GC-MS) recrystallization->check_purity2 check_purity2->recrystallization Impurities Still Present check_purity2->pure_product Pure non_acidic_impurities Non-Acidic Impurities Present

Caption: Workflow for the identification and removal of impurities from this compound.

troubleshooting failed Methyl 3,5-dichlorobenzoate synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 3,5-dichlorobenzoate. This resource provides troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing this compound?

A1: The most prevalent and direct method is the Fischer-Speier esterification of 3,5-dichlorobenzoic acid with methanol.[1][2][3][4] This acid-catalyzed reaction is a classic method for producing esters from carboxylic acids and alcohols.[5][6]

Q2: What are the necessary starting materials and reagents for this synthesis?

A2: The primary reactants are 3,5-dichlorobenzoic acid and methanol. A strong acid catalyst is required, with concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid being common choices.[3][6] For the workup and purification stages, you will need an organic solvent (like ethyl acetate or dichloromethane), a weak base (such as sodium bicarbonate solution), water, and a drying agent (like anhydrous magnesium sulfate or sodium sulfate).

Q3: Can you briefly explain the reaction mechanism?

A3: The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[2][3] The mechanism involves several key steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the 3,5-dichlorobenzoic acid, making the carbonyl carbon more electrophilic.[2][4]

  • Nucleophilic Attack: A methanol molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[3]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, which is a good leaving group.

  • Deprotonation: The carbonyl oxygen is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

Q4: What are the typical reaction conditions?

A4: The reaction is typically performed by heating the mixture of 3,5-dichlorobenzoic acid, methanol, and the acid catalyst under reflux.[7][8] Since the reaction is reversible, it is crucial to employ strategies to drive the equilibrium toward the product side.[3][4][9] This is usually achieved by using a large excess of one of the reactants, typically methanol, which can also serve as the solvent.[4][9][10] Another strategy is the removal of water as it is formed.[3][4][9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Very Low or No Product Yield

Q: I followed the standard Fischer esterification protocol, but my final yield of this compound is extremely low or non-existent. What are the potential causes and solutions?

A: A low or negligible yield in a Fischer esterification reaction is a common issue that can be traced back to several factors related to the reaction equilibrium, reagents, or conditions.

Potential Causes & Recommended Solutions:

  • Reaction Equilibrium Not Shifted to Products: The Fischer esterification is an equilibrium-controlled process.[1][3][9] If the water produced is not removed or the alcohol is not used in excess, the reverse reaction (ester hydrolysis) will limit your yield.[1][9]

    • Solution: Use a large excess of methanol (it can often be used as the solvent). A 10-fold excess or more can significantly increase the yield.[9] Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[3][9]

  • Purity of Starting Materials:

    • Wet Reagents: The presence of water in your methanol or on your glassware will inhibit the reaction by shifting the equilibrium to the starting materials.

      • Solution: Use anhydrous methanol and ensure all glassware is thoroughly dried before use.

    • Impure 3,5-Dichlorobenzoic Acid: Impurities in the starting carboxylic acid can interfere with the reaction.

      • Solution: Check the purity of your 3,5-dichlorobenzoic acid via melting point or spectroscopy. If necessary, purify it by recrystallization before starting the esterification.

  • Insufficient Catalysis: An inadequate amount of the acid catalyst will result in a very slow reaction rate.[5]

    • Solution: Ensure you are using a catalytic amount of a strong acid like concentrated H₂SO₄. A few drops are often sufficient for small-scale reactions, but for larger scales, a calculated amount (e.g., 3-5 mol%) should be used.

  • Inadequate Reaction Time or Temperature: Esterification reactions, particularly with sterically hindered or electron-deficient acids, can be slow.[11]

    • Solution: Increase the reflux time. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting carboxylic acid spot is no longer visible. Ensure the reaction mixture is heated to a steady reflux.

Below is a troubleshooting workflow to diagnose the cause of low yield:

G start Low or No Yield check_equilibrium Was a large excess of methanol used OR was water removed? start->check_equilibrium check_reagents Are starting materials (acid and alcohol) pure and dry? check_equilibrium->check_reagents  Yes solution_equilibrium Action: Re-run reaction using a large excess of methanol or with a Dean-Stark trap. check_equilibrium->solution_equilibrium  No check_catalyst Was a strong acid catalyst added in an appropriate amount? check_reagents->check_catalyst  Yes solution_reagents Action: Use anhydrous methanol. Purify 3,5-dichlorobenzoic acid by recrystallization. check_reagents->solution_reagents  No check_conditions Was the reaction refluxed for a sufficient time? check_catalyst->check_conditions  Yes solution_catalyst Action: Ensure 3-5 mol% of a strong acid catalyst (e.g., H2SO4) is used. check_catalyst->solution_catalyst  No solution_conditions Action: Increase reflux time and monitor reaction progress by TLC. check_conditions->solution_conditions  No end_node Improved Yield check_conditions->end_node  Yes solution_equilibrium->end_node solution_reagents->end_node solution_catalyst->end_node solution_conditions->end_node

Troubleshooting logic for low product yield.
Problem 2: Product is Impure After Workup

Q: I have isolated a product, but spectroscopic analysis (e.g., ¹H NMR) shows significant impurities. What are these impurities and how can I remove them?

A: The most common impurity is unreacted 3,5-dichlorobenzoic acid. Other potential contaminants can arise from the workup procedure.

Common Impurities & Purification Strategies:

  • Unreacted 3,5-Dichlorobenzoic Acid: This is the most likely contaminant. Since it is an acid, it can be easily removed with a basic wash during the workup.

    • Solution: During your liquid-liquid extraction, wash the organic layer thoroughly with a saturated solution of sodium bicarbonate (NaHCO₃) or a 5% sodium carbonate solution.[6] The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will move to the aqueous layer. You can confirm the removal of the acid by testing the pH of the aqueous layer after washing.

  • Residual Acid Catalyst: If not properly neutralized, the sulfuric acid catalyst can contaminate the product.

    • Solution: The same sodium bicarbonate wash used to remove the unreacted carboxylic acid will also neutralize the sulfuric acid catalyst.

  • Side Products: While Fischer esterification is generally a clean reaction, side reactions can occur. At high temperatures, the acid catalyst can promote the dehydration of methanol to form dimethyl ether.

    • Solution: These types of impurities are best removed by purification of the final product. Column chromatography on silica gel is a reliable method. Alternatively, recrystallization from an appropriate solvent (such as ethanol/water or hexanes) can be effective if the product is a solid at room temperature.[7][8]

Experimental Protocols & Data

Standard Protocol for this compound Synthesis

This protocol is a general guideline based on the principles of Fischer esterification.[6][7][8]

Reaction Setup:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 3,5-dichlorobenzoic acid (1.0 eq).

  • Add a large excess of absolute methanol (e.g., 20-40 eq), which will also act as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.15 mL for a 0.01 mol scale reaction) to the mixture.

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

Reaction Monitoring:

  • Allow the reaction to reflux for several hours (e.g., 3-5 hours).[7][8]

  • Monitor the disappearance of the starting material using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate eluent).

Workup and Purification:

  • Cool the reaction mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent like ethyl acetate (50 mL).

  • Transfer the solution to a separatory funnel and wash it sequentially with:

    • Water (2 x 20 mL)

    • Saturated sodium bicarbonate solution (2 x 20 mL)[6]

    • Brine (1 x 20 mL)

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • If necessary, purify the crude product by recrystallization or column chromatography.

The following diagram illustrates the general experimental workflow:

G reagents 1. Combine Reactants - 3,5-Dichlorobenzoic Acid - Excess Methanol - H2SO4 (catalyst) reflux 2. Heat to Reflux (3-5 hours) reagents->reflux monitor 3. Monitor by TLC reflux->monitor workup 4. Workup monitor->workup evaporate 4a. Evaporate Methanol workup->evaporate extract 4b. Dissolve & Extract with Organic Solvent evaporate->extract wash 4c. Wash Sequentially (H2O, NaHCO3, Brine) extract->wash dry 4d. Dry & Concentrate wash->dry purify 5. Purify Product (Recrystallization or Column Chromatography) dry->purify product Final Product: This compound purify->product

General experimental workflow for the synthesis.
Quantitative Data and Physical Properties

The following table summarizes key quantitative data for the synthesis.

ParameterValue / DescriptionReference
Reactant Ratios
3,5-Dichlorobenzoic Acid1.0 equivalent[7][8]
Methanol20-50 equivalents (serves as solvent)[7][8]
H₂SO₄ (catalyst)0.03-0.05 equivalents[7][8]
Reaction Conditions
TemperatureReflux temperature of methanol (~65 °C)[7][8]
Reaction Time3 - 5 hours (monitor by TLC)[7][8]

The physical properties of the key compounds involved are listed below.

CompoundFormulaMolecular WeightAppearance
3,5-Dichlorobenzoic AcidC₇H₄Cl₂O₂191.01 g/mol White to off-white solid
MethanolCH₄O32.04 g/mol Colorless liquid
This compoundC₈H₆Cl₂O₂205.04 g/mol Colorless to pale yellow liquid or solid

References

preventing decomposition of Methyl 3,5-dichlorobenzoate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Methyl 3,5-dichlorobenzoate during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it under refrigerated conditions, specifically between 2-8°C (36-46°F).[1][2] The compound should be stored in a tightly sealed, original container in a dry, well-ventilated area away from incompatible substances.[3][4]

Q2: What are the primary decomposition pathways for this compound?

A2: The primary decomposition pathways for this compound are hydrolysis and photodegradation.

  • Hydrolysis: As an ester, this compound can be susceptible to hydrolysis, especially in the presence of moisture and either acidic or basic conditions, which would yield 3,5-dichlorobenzoic acid and methanol. The presence of water can lead to the slow formation of hydrochloric acid (HCl), which can further catalyze decomposition and cause corrosion of metal containers.[5]

  • Photodegradation: Aromatic chlorinated compounds can be susceptible to photodegradation upon exposure to light, particularly UV radiation. This can lead to the cleavage of the chlorine-carbon bonds and other complex reactions.[6][7][8]

Q3: What are the signs of this compound decomposition?

A3: Signs of decomposition can include:

  • Physical Changes: A change in the physical appearance of the solid, such as discoloration (e.g., yellowing), caking, or the presence of an unusual odor.

  • Chemical Changes: A decrease in purity as determined by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The appearance of new peaks in the chromatogram would indicate the presence of degradation products.

Q4: Which materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents.[9] Contact with these substances should be avoided to prevent vigorous reactions. Additionally, it should be stored separately from strong acids and bases, which can catalyze its hydrolysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the storage and handling of this compound.

Issue 1: Discoloration or Change in Physical Appearance
  • Possible Cause: Exposure to light or elevated temperatures.

  • Troubleshooting Steps:

    • Immediately transfer the compound to a dark, refrigerated storage location (2-8°C).

    • If possible, analyze a small sample using a suitable analytical method (e.g., HPLC, GC-MS) to assess purity and identify potential degradation products.

    • For future storage, ensure the compound is in a tightly sealed, light-resistant container (e.g., amber vial) and stored in a designated cold and dark environment.

Issue 2: Decreased Purity or Presence of Impurities in Analysis
  • Possible Cause: Hydrolysis due to moisture absorption.

  • Troubleshooting Steps:

    • Review storage procedures to ensure the container is always tightly sealed when not in use.

    • Consider storing the compound in a desiccator to minimize moisture exposure.

    • When handling the compound, work in a low-humidity environment or a glove box if the compound is particularly sensitive.

    • If hydrolysis is confirmed, the primary degradation product to look for would be 3,5-dichlorobenzoic acid.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature2-8°C (Refrigerated)[1][2]To minimize thermal degradation and slow down potential chemical reactions.
LightStore in the dark/light-resistant containerTo prevent photodegradation.
AtmosphereTightly sealed container, consider inert gas for long-term storageTo prevent exposure to moisture and oxygen, which can lead to hydrolysis and oxidation.
HumidityDry environment, consider use of a desiccatorTo prevent hydrolysis.
Incompatible MaterialsStore away from strong oxidizing agents, strong acids, and strong bases[9]To prevent hazardous reactions and catalyzed decomposition.

Experimental Protocols

Protocol 1: Long-Term Stability Testing

This protocol is designed to evaluate the stability of this compound under recommended storage conditions over an extended period.

  • Sample Preparation: Aliquot at least three batches of this compound into tightly sealed, light-resistant containers.

  • Storage: Place the samples in a stability chamber maintained at 2-8°C.

  • Testing Schedule: Analyze the samples at the following time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.[10][11]

  • Analytical Method: Use a validated stability-indicating method, such as HPLC with UV detection or GC-MS, to determine the purity of this compound and to detect and quantify any degradation products.

  • Data Evaluation: At each time point, assess the following:

    • Appearance (visual inspection)

    • Purity (assay)

    • Degradation products (quantification)

Protocol 2: Accelerated Stability Testing

This protocol is designed to predict the long-term stability of this compound by subjecting it to elevated stress conditions.

  • Sample Preparation: Aliquot at least three batches of this compound into tightly sealed, light-resistant containers.

  • Storage: Place the samples in a stability chamber under accelerated conditions, for example, 40°C with 75% relative humidity (RH).[12][13]

  • Testing Schedule: Analyze the samples at the following time points: 0, 1, 3, and 6 months.[10][12]

  • Analytical Method: Use the same validated stability-indicating method as in the long-term study.

  • Data Evaluation: Evaluate the same parameters as in the long-term stability study. The data can be used to model the degradation kinetics and predict the shelf life under recommended storage conditions.

Visualizations

Troubleshooting_Decomposition Troubleshooting this compound Decomposition start Decomposition Suspected issue Identify Issue start->issue discoloration Discoloration/ Physical Change issue->discoloration Physical Change impurity Decreased Purity/ New Peaks in Analysis issue->impurity Analytical Change cause_light_temp Possible Cause: Exposure to Light/Heat discoloration->cause_light_temp cause_moisture Possible Cause: Hydrolosis due to Moisture impurity->cause_moisture action_light_temp Action: 1. Store in dark, refrigerated (2-8°C). 2. Analyze sample for purity. 3. Use light-resistant containers. cause_light_temp->action_light_temp action_moisture Action: 1. Ensure container is tightly sealed. 2. Store in a desiccator. 3. Handle in low humidity environment. cause_moisture->action_moisture

Caption: Troubleshooting workflow for decomposition of this compound.

Stability_Testing_Workflow Experimental Workflow for Stability Testing start Start Stability Study prep Sample Preparation (3 batches in appropriate containers) start->prep storage_decision Select Storage Condition prep->storage_decision long_term Long-Term Storage (2-8°C) storage_decision->long_term Long-Term accelerated Accelerated Storage (e.g., 40°C / 75% RH) storage_decision->accelerated Accelerated testing_long Periodic Testing (0, 3, 6, 9, 12, 18, 24, 36 months) long_term->testing_long testing_accelerated Periodic Testing (0, 1, 3, 6 months) accelerated->testing_accelerated analysis Analysis (HPLC/GC-MS for Purity & Degradants) testing_long->analysis testing_accelerated->analysis evaluation Data Evaluation & Shelf-Life Assessment analysis->evaluation

Caption: Workflow for long-term and accelerated stability testing.

References

Technical Support Center: Synthesis of Methyl 3,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 3,5-dichlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the accuracy and success of your experiments.

This compound is a key intermediate in the production of various pharmaceuticals and agrochemicals.[1] Its synthesis, most commonly achieved through the Fischer esterification of 3,5-dichlorobenzoic acid with methanol, can be prone to several side reactions that may affect yield and purity.[2][3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yield in the Fischer esterification of 3,5-dichlorobenzoic acid is a common issue primarily stemming from the reversible nature of the reaction.[4][5][6][7] The equilibrium between the reactants (carboxylic acid and alcohol) and products (ester and water) can shift back towards the reactants, thus lowering the yield of the desired ester.

Potential Causes and Mitigation Strategies:

  • Incomplete Reaction (Equilibrium): The Fischer esterification is an equilibrium-controlled process.[4][5][7] To drive the reaction towards the product side, you can:

    • Use an Excess of Methanol: Employing a large excess of methanol shifts the equilibrium to favor the formation of the methyl ester, in accordance with Le Châtelier's principle.[6] A 10-fold excess of alcohol can significantly increase the yield.[4]

    • Remove Water: Water is a byproduct of the reaction, and its presence can promote the reverse reaction (hydrolysis of the ester).[5][6] Water can be removed by:

      • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.[5][8]

      • Drying Agents: Incorporating a drying agent like molecular sieves into the reaction mixture.[5]

  • Insufficient Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol.[4][6][9] Ensure you are using a sufficient catalytic amount.

  • Reaction Time and Temperature: The reaction is generally slow and requires heating (reflux) to proceed at a reasonable rate.[6][7] Ensure the reaction is refluxed for an adequate amount of time (typically 1-10 hours) to reach equilibrium.[8]

Question 2: I'm observing an unexpected peak in my NMR/GC-MS analysis that I suspect is a byproduct. What could it be?

Answer:

The presence of unexpected peaks in your analytical data often points to the formation of side products. In the context of this compound synthesis, several side reactions can occur.

Common Side Products and Their Formation:

Side ProductFormation MechanismAnalytical Signature (Expected)
Unreacted 3,5-Dichlorobenzoic Acid Incomplete reaction or hydrolysis of the product.A broad singlet in the ¹H NMR spectrum around 10-13 ppm (carboxylic acid proton). Will be soluble in aqueous base.
Dimethyl Ether Acid-catalyzed dehydration of two molecules of methanol, especially at higher temperatures.A singlet around 3.2-3.4 ppm in the ¹H NMR spectrum. Highly volatile.
**3,5-Dichlorobenzoyl Chloride (if using SOCl₂ or (COCl)₂) **If the starting material is 3,5-dichlorobenzoic acid, this is an intermediate. If the reaction with methanol is incomplete, it can remain.Highly reactive with water/moisture. May be observed in GC-MS.

Troubleshooting Steps:

  • Confirm the Identity of the Byproduct: Compare the spectral data (NMR, MS) with known spectra of the suspected side products.

  • Optimize Reaction Conditions:

    • To minimize unreacted starting material, refer to the strategies in Question 1.

    • To reduce ether formation, avoid excessively high temperatures and prolonged reaction times.

    • If using an acid chloride route, ensure complete reaction with methanol by using a slight excess of the alcohol and adequate reaction time.

Question 3: My final product is discolored (yellowish). What is the cause and how can I purify it?

Answer:

Discoloration in the final product can be due to the presence of impurities formed from side reactions or decomposition of reagents, particularly at elevated temperatures.

Potential Causes of Discoloration:

  • Charring/Decomposition: The use of a strong acid catalyst like sulfuric acid at high temperatures can sometimes lead to the formation of colored byproducts through charring of organic materials.

  • Impurities in Starting Materials: Ensure the purity of your 3,5-dichlorobenzoic acid and methanol.

Purification Protocol:

A standard workup and purification procedure can effectively remove these impurities.

Step-by-Step Purification Methodology:

  • Neutralization and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly add the reaction mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and any unreacted carboxylic acid. Be cautious as this will evolve CO₂ gas.

    • Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with water to remove any remaining salts.

    • Wash with a saturated brine solution to aid in the separation of the organic and aqueous layers.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization or Distillation:

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexane) or by distillation under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and economically viable method for synthesizing this compound is the Fischer-Speier esterification .[8] This involves reacting 3,5-dichlorobenzoic acid with methanol in the presence of a strong acid catalyst.[2][3]

Q2: What is the mechanism of the Fischer esterification?

The Fischer esterification is a nucleophilic acyl substitution reaction that proceeds through several reversible steps:[4][8]

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[4][6][7][9]

  • Nucleophilic attack by the alcohol: A molecule of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[5][7][9]

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[4][5]

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.[4][5]

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[4]

Q3: Are there alternative methods for synthesizing this compound?

Yes, alternative methods exist, which can be useful if the starting material is not the carboxylic acid or to avoid the use of strong acids and the production of water.[5][6] One common alternative is the reaction of 3,5-dichlorobenzoyl chloride with methanol.[10][11] This reaction is generally faster and not reversible but requires the prior synthesis of the acid chloride from the carboxylic acid, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[11][12][13]

Q4: How can I monitor the progress of the reaction?

The progress of the esterification can be monitored by techniques such as:

  • Thin-Layer Chromatography (TLC): By spotting the reaction mixture alongside the starting material (3,5-dichlorobenzoic acid), you can observe the disappearance of the starting material spot and the appearance of the product spot (which will have a different Rf value).

  • Gas Chromatography (GC): GC analysis can be used to quantify the amount of starting material remaining and the amount of product formed over time.

Visualizing the Reaction and Side Reactions

To better understand the chemical transformations, the following diagrams illustrate the main reaction pathway and a key side reaction.

Fischer_Esterification cluster_main Main Reaction: Fischer Esterification cluster_side Side Reaction 3,5-Dichlorobenzoic_Acid 3,5-Dichlorobenzoic Acid Protonated_Carbonyl Protonated Carbonyl 3,5-Dichlorobenzoic_Acid->Protonated_Carbonyl + H⁺ Methanol Methanol Tetrahedral_Intermediate Tetrahedral Intermediate Methanol->Tetrahedral_Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + CH₃OH Methyl_3,5-dichlorobenzoate This compound Tetrahedral_Intermediate->Methyl_3,5-dichlorobenzoate - H₂O, - H⁺ Water Water Methanol_1 Methanol Dimethyl_Ether Dimethyl Ether Methanol_1->Dimethyl_Ether + H⁺, - H₂O Methanol_2 Methanol Methanol_2->Dimethyl_Ether

Caption: Main reaction pathway for Fischer esterification and a common side reaction.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Equilibrium Issue: Reversible Reaction? Start->Check_Equilibrium Action_Excess_MeOH Action: Use Excess Methanol Check_Equilibrium->Action_Excess_MeOH Yes Action_Remove_Water Action: Remove Water (Dean-Stark/Drying Agent) Check_Equilibrium->Action_Remove_Water Yes Check_Byproducts Issue: Unexpected Peaks in Analysis? Check_Equilibrium->Check_Byproducts No Action_Excess_MeOH->Check_Byproducts Action_Remove_Water->Check_Byproducts Identify_Byproduct Identify Byproduct (NMR, GC-MS) Check_Byproducts->Identify_Byproduct Yes Purification Purification Protocol Check_Byproducts->Purification No Adjust_Conditions Adjust Reaction Conditions (Temp, Time) Identify_Byproduct->Adjust_Conditions Adjust_Conditions->Purification End Pure this compound Purification->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Improving Reaction Selectivity with Methyl 3,5-Dichlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving Methyl 3,5-dichlorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice and frequently asked questions to help you improve the selectivity of your reactions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform a mono-functionalization on this compound, but I am getting a mixture of mono- and di-substituted products. How can I improve the selectivity for the mono-substituted product?

A2: Achieving high selectivity for mono-substitution on a symmetrical substrate like this compound is a common challenge. The key is to control the reaction conditions to favor the first substitution while disfavoring the second. Here are several strategies you can employ:

  • Stoichiometry: Use a limiting amount of your coupling partner (e.g., 0.9 to 1.1 equivalents) relative to the this compound. This is often the first and most straightforward parameter to adjust.

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity for the mono-substituted product. For instance, some Suzuki-Miyaura couplings on analogous 3,5-dichloro-1,2,4-thiadiazoles show selective mono-arylation at room temperature, while di-substitution occurs at reflux temperatures.

  • Ligand Choice: For palladium-catalyzed cross-coupling reactions, the use of sterically bulky phosphine ligands can favor mono-substitution. The bulky ligand coordinates to the palladium center after the first oxidative addition and coupling, sterically hindering the approach and subsequent reaction at the second chlorine atom.

  • Catalyst Loading: Using a lower catalyst loading can sometimes favor mono-substitution.

Q2: In my palladium-catalyzed cross-coupling reaction with this compound, I am observing low conversion and the formation of byproducts. What are the likely causes and how can I troubleshoot this?

A2: Low conversion and byproduct formation in palladium-catalyzed cross-coupling reactions can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Reagent Quality: Ensure that your this compound, catalyst, ligand, base, and solvents are pure and anhydrous (if the reaction is moisture-sensitive). Impurities can poison the catalyst.

  • Inert Atmosphere: Many palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.

  • Base Selection: The choice and quality of the base are critical. The base's strength and solubility can significantly impact the reaction rate and selectivity. Common bases for Suzuki couplings include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often used.

  • Ligand Selection: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. If you are experiencing issues, consider screening a panel of ligands. For aryl chlorides, electron-rich and sterically hindered phosphine ligands (e.g., biarylphosphines like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often effective.

Q3: Can I selectively introduce two different functional groups at the 3 and 5 positions of this compound?

A3: Yes, this is achievable through a sequential cross-coupling strategy. The approach involves first performing a selective mono-functionalization under carefully controlled conditions as described in Q1. The resulting mono-substituted product, for example, methyl 3-chloro-5-arylbenzoate, can then be isolated and subjected to a second, different cross-coupling reaction to introduce a second, distinct functional group at the remaining chlorine position. This allows for the synthesis of unsymmetrical 3,5-disubstituted benzoate derivatives.

Troubleshooting Guides

Controlling Mono- vs. Di-substitution in Cross-Coupling Reactions

This guide provides a systematic approach to optimizing the selectivity for mono-substitution in palladium-catalyzed cross-coupling reactions with this compound.

Logical Workflow for Optimizing Mono-substitution Selectivity

workflow start Start: Low Selectivity for Mono-substitution stoichiometry Adjust Stoichiometry (0.9-1.1 eq. of coupling partner) start->stoichiometry analysis Analyze Product Ratio (GC/LC-MS, NMR) stoichiometry->analysis Run reaction temperature Lower Reaction Temperature (e.g., RT or 0°C) temperature->analysis Run reaction ligand Screen Sterically Bulky Ligands (e.g., XPhos, SPhos, bulky NHCs) ligand->analysis Run reaction catalyst_loading Reduce Catalyst Loading catalyst_loading->analysis Run reaction analysis->temperature <95% mono analysis->ligand Still low selectivity analysis->catalyst_loading Still low selectivity success Success: High Mono-selectivity analysis->success >95% mono? failure Re-evaluate Approach analysis->failure No improvement

Caption: Decision workflow for optimizing mono-substitution selectivity.

ParameterStrategy for Mono-substitutionStrategy for Di-substitutionRationale
Stoichiometry Use 0.9-1.1 equivalents of the coupling partner.Use >2.2 equivalents of the coupling partner.Limiting the coupling partner favors a single reaction per molecule. An excess drives the reaction to completion.
Temperature Lower the reaction temperature (e.g., room temperature).Increase the reaction temperature (e.g., reflux).The second substitution often has a higher activation energy, which can be overcome with more thermal energy.
Ligand Employ sterically hindered ligands (e.g., bulky biarylphosphines).Use less sterically demanding ligands.Bulky ligands can sterically block the second reactive site after the first coupling.
Catalyst Loading Use a lower catalyst loading.Use a higher catalyst loading.A lower concentration of the active catalyst can favor the kinetically preferred mono-substitution.
Reaction Time Monitor the reaction closely and stop after the consumption of the limiting reagent.Use longer reaction times.Extended reaction times can allow the slower di-substitution to proceed to completion.

Experimental Protocols

Protocol 1: Selective Mono-cyanation of this compound

This protocol is adapted from a patented procedure and describes the selective substitution of one chlorine atom with a cyano group.[1]

Reaction Scheme:

This compound + Zn(CN)₂ → Methyl 3-chloro-5-cyanobenzoate

Materials:

  • This compound

  • Zinc cyanide (Zn(CN)₂)

  • Zinc dust

  • [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (1:1) (Pd(dppf)Cl₂·CH₂Cl₂)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), zinc cyanide (0.6 eq), zinc dust (0.045 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.022 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the vessel.

  • Heat the reaction mixture to reflux and maintain for 5 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield methyl 3-chloro-5-cyanobenzoate.[1]

This protocol demonstrates how the careful control of stoichiometry (using a substoichiometric amount of the cyanide source) can lead to a selective mono-functionalization.

References

analytical techniques for monitoring Methyl 3,5-dichlorobenzoate reaction progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on utilizing analytical techniques to monitor the reaction progress of Methyl 3,5-dichlorobenzoate. Here you will find troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols.

Troubleshooting Guides

This section addresses common problems that may be encountered during the analysis of the esterification of 3,5-dichlorobenzoic acid to form this compound.

High-Performance Liquid Chromatography (HPLC)

Question: Why am I seeing poor peak shape (tailing or fronting) for my 3,5-dichlorobenzoic acid or this compound peak?

Answer: Poor peak shape in HPLC can be attributed to several factors:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the acidic proton of 3,5-dichlorobenzoic acid, leading to peak tailing.

    • Solution: Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) to suppress the ionization of the carboxylic acid. Using a column with end-capping or a modern, base-deactivated stationary phase can also significantly improve peak shape.[1]

  • Column Overload: Injecting a sample that is too concentrated can cause peak fronting.

    • Solution: Try reducing the injection volume or diluting the sample.[1]

  • Inappropriate Injection Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can lead to peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1]

.

G cluster_0 Troubleshooting Poor HPLC Peak Shape start Poor Peak Shape Observed q1 Is the peak tailing or fronting? start->q1 check_solvent Is sample solvent stronger than mobile phase? start->check_solvent tailing Tailing q1->tailing Tailing fronting Fronting q1->fronting Fronting solution1 Check mobile phase pH (acidic). Consider end-capped column. tailing->solution1 solution2 Reduce sample concentration or injection volume. fronting->solution2 solution3 Dissolve sample in initial mobile phase. check_solvent->solution3 Yes

Caption: Logical workflow for troubleshooting poor HPLC peak shape.

Question: My retention times are drifting during the analysis. What could be the cause?

Answer: Retention time variability can compromise the reliability of your results. Common causes include:

  • Changes in Mobile Phase Composition: Even slight changes, such as the evaporation of the more volatile organic component, can alter retention times.[2]

  • Temperature Fluctuations: Inconsistent column temperature can affect the viscosity of the mobile phase and the kinetics of the separation. A 1°C change can alter retention time by 1-2%.[3]

  • Column Equilibration: Insufficient equilibration time between runs can lead to drifting retention times.

  • System Leaks: A leak in the pump or fittings can cause a drop in flow rate, leading to longer retention times.[3]

.

G cluster_1 Troubleshooting HPLC Retention Time Drift start Retention Time Drift Observed check_mobile_phase Check Mobile Phase Preparation & Evaporation start->check_mobile_phase check_temp Ensure Consistent Column Temperature start->check_temp check_equilibration Verify Adequate Column Equilibration Time start->check_equilibration check_leaks Inspect System for Leaks start->check_leaks solution Address the identified issue: - Prepare fresh mobile phase - Use a column oven - Increase equilibration time - Tighten fittings/replace seals check_mobile_phase->solution check_temp->solution check_equilibration->solution check_leaks->solution

Caption: Workflow for diagnosing HPLC retention time variability.

Gas Chromatography-Mass Spectrometry (GC-MS)

Question: I am not seeing a peak for 3,5-dichlorobenzoic acid in my GC-MS analysis. Why?

Answer: Direct GC analysis of carboxylic acids like 3,5-dichlorobenzoic acid can be problematic due to their low volatility and potential for thermal degradation in the injector.

  • Solution: Derivatization is necessary to increase the volatility of the acid. Esterification to its methyl ester (the product of the reaction being monitored) is a common strategy. If you are trying to analyze the unreacted starting material, you will need to derivatize it first, for example, by using a reagent like BF3-methanol or by converting it to a silyl ester.[1]

Question: I am observing unexpected peaks in my chromatogram. What could they be?

Answer: The appearance of unexpected peaks can be due to several reasons:

  • Side Products: The esterification reaction may produce side products. For instance, under harsh conditions, there could be side reactions involving the solvent.

  • Contamination: Contamination can come from the sample, the solvent, or the GC system itself.

  • Sample Degradation: The analyte might be degrading in the hot injector port.

    • Solution: Analyze the unexpected peaks by their mass spectra to identify them. If degradation is suspected, try lowering the injector temperature. Ensure high-purity solvents and clean sample vials are used to avoid contamination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: My ¹H NMR integrals are not accurate for quantification. What should I check?

Answer: For accurate quantitative NMR (qNMR), several parameters are crucial:

  • Full Relaxation of Nuclei: Ensure that the relaxation delay (d1) is long enough, typically at least five times the T1 of the slowest relaxing signal of interest.[4]

  • Uniform Excitation: The spectral width should be wide enough to excite all signals uniformly.

  • Signal-to-Noise Ratio: A high signal-to-noise ratio is necessary for precise integration. You may need to increase the number of scans.

  • Baseline Correction: A flat baseline is essential for accurate integration. Ensure proper phasing and baseline correction have been applied.[4]

  • Signal Overlap: If the signals of the starting material and product are overlapping, quantification will be inaccurate.

    • Solution: Choose non-overlapping, well-resolved peaks for integration. If necessary, consider using a higher field NMR spectrometer for better resolution or adding a shift reagent.[4]

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for monitoring the synthesis of this compound?

A1: The choice of technique depends on the specific requirements of your analysis.

  • HPLC is robust for quantitative analysis, providing good separation of the starting acid from the product ester.

  • GC-MS is also excellent for quantification and provides structural confirmation through mass spectra. However, the starting material (3,5-dichlorobenzoic acid) requires derivatization.

  • ¹H NMR is a powerful technique for in-situ reaction monitoring without the need for sample workup, providing direct quantitative information on the relative amounts of reactants and products.

Q2: How can I prepare my reaction mixture for HPLC or GC-MS analysis?

A2:

  • For HPLC: Quench a small aliquot of the reaction mixture, dilute it with the mobile phase, and filter it through a 0.45 µm filter before injection.

  • For GC-MS: Quench a small aliquot and perform a liquid-liquid extraction to separate the analytes from non-volatile components.[5] The organic layer can then be dried and diluted with a suitable solvent (e.g., ethyl acetate or dichloromethane) before injection.

Q3: What are the expected mass spectral fragments for this compound?

A3: The mass spectrum of this compound will show a characteristic molecular ion peak and isotopic pattern due to the two chlorine atoms. Key fragments would arise from the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO). The expected m/z values for the molecular ion are 204, 206, and 208, reflecting the isotopic distribution of chlorine.[6]

Q4: Can I use UV-Vis spectroscopy to monitor this reaction?

A4: UV-Vis spectroscopy can be used if the starting material and product have distinct absorption spectra.[7][8][9] You would monitor the change in absorbance at a wavelength where one component absorbs strongly while the other absorbs weakly. This method is often used for determining reaction kinetics but may be less specific than chromatographic or NMR methods if intermediates or side products have overlapping spectra.

Data Presentation

The following table summarizes key analytical parameters for the compounds involved in the esterification of 3,5-dichlorobenzoic acid.

CompoundTechniqueParameterTypical Value
3,5-Dichlorobenzoic acid HPLCRetention TimeLower than the ester on a C18 column
¹H NMR (CDCl₃)Aromatic H~8.0-8.2 ppm
Carboxylic Acid H~10-12 ppm (broad)
MS (as methyl ester)Molecular Ion (m/z)204, 206, 208
This compound HPLCRetention TimeHigher than the acid on a C18 column
GC-MSRetention TimeDependent on column and temperature program
Molecular Ion (m/z)204, 206, 208
¹H NMR (CDCl₃)Aromatic H~7.9-8.1 ppm
Methyl H~3.9 ppm (singlet)[10]
Methanol ¹H NMR (CDCl₃)Methyl H~3.4 ppm (singlet)[11]
Hydroxyl HVariable (singlet)

Experimental Protocols

HPLC Method for Reaction Monitoring
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

  • Reagents:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: 50:50 (v/v) mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • Start with 30% B, hold for 2 minutes.

      • Ramp to 90% B over 10 minutes.

      • Hold at 90% B for 2 minutes.

      • Return to 30% B and equilibrate for 5 minutes.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction vessel.

    • Quench the reaction by diluting it in 1 mL of the diluent.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the prepared sample.

    • Identify and integrate the peaks corresponding to 3,5-dichlorobenzoic acid and this compound.

    • Calculate the percentage conversion based on the peak areas.

.

G cluster_2 Experimental Workflow for HPLC Analysis start Reaction in Progress sampling Withdraw Aliquot start->sampling quench Quench & Dilute sampling->quench filter Filter Sample (0.45 µm) quench->filter hplc Inject into HPLC filter->hplc analysis Integrate Peaks & Calculate Conversion hplc->analysis

Caption: Experimental workflow for monitoring reaction progress by HPLC.

GC-MS Method for Reaction Monitoring
  • Instrumentation:

    • GC system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Mass spectrometer detector.

  • Reagents:

    • Extraction solvent: Ethyl acetate.

    • Drying agent: Anhydrous sodium sulfate.

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp at 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-300.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 100 µL) from the reaction vessel.

    • Quench with 1 mL of water.

    • Perform a liquid-liquid extraction with 1 mL of ethyl acetate.

    • Collect the organic layer and dry it over anhydrous sodium sulfate.

    • Transfer the dried organic layer to a GC vial.

  • Analysis:

    • Inject the prepared sample.

    • Monitor the disappearance of the reactant (if derivatized) and the appearance of the this compound product.

    • Use the peak areas for semi-quantitative analysis of the reaction progress.

¹H NMR Method for Reaction Monitoring
  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents:

    • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • NMR Parameters:

    • Pulse Program: Standard 90° pulse.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantification).

    • Number of Scans: 8 or 16 (adjust for desired signal-to-noise).

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Dilute with ~0.6 mL of CDCl₃ in an NMR tube.

  • Analysis:

    • Acquire the ¹H NMR spectrum.

    • Integrate the singlet corresponding to the methyl protons of this compound (~3.9 ppm) and a well-resolved aromatic proton signal from the starting material, 3,5-dichlorobenzoic acid.

    • Calculate the molar ratio of product to starting material from the integral values to determine the reaction conversion.

References

scaling up Methyl 3,5-dichlorobenzoate synthesis from lab to pilot plant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of Methyl 3,5-dichlorobenzoate, with a focus on scaling up the process from a laboratory setting to a pilot plant.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for the synthesis of this compound is the Fischer esterification of 3,5-dichlorobenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid. This method is cost-effective and relatively simple to perform at both lab and pilot scales.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns during scale-up include the handling of corrosive materials like concentrated sulfuric acid and managing the exothermic nature of the reaction, especially during the initial mixing of reactants.[1][2] In a pilot plant, the larger volumes of flammable methanol also pose a significant fire risk that must be managed through proper grounding, ventilation, and the use of explosion-proof equipment.

Q3: Why is my reaction yield significantly lower at the pilot scale compared to the lab scale?

A3: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors.[3] Inadequate mixing in a larger reactor can lead to localized temperature gradients and incomplete reaction.[4] Heat transfer is also less efficient in larger vessels, which can affect the reaction kinetics.[1] Additionally, the increased processing time at a larger scale may lead to the formation of side products.[2]

Q4: What are the critical process parameters to monitor during the scale-up?

A4: Key parameters to monitor include reaction temperature, agitation speed, rate of addition of reactants, and the removal of water as the reaction progresses.[5] Maintaining a consistent temperature profile is crucial for reaction kinetics and to minimize side reactions.[6] Proper agitation ensures homogeneity, while controlling the addition rate can manage the initial exotherm. Efficient water removal will drive the equilibrium towards the product, maximizing the yield.[7]

Q5: How can I effectively remove the water by-product at a pilot scale?

A5: At the pilot scale, azeotropic distillation using a Dean-Stark trap is a common and effective method for water removal.[7] This involves adding a solvent like toluene to the reaction mixture, which forms an azeotrope with water. The azeotrope is distilled off, and upon condensation, the water separates from the immiscible solvent and can be removed, while the solvent is returned to the reactor.

Troubleshooting Guides

Laboratory Scale

Problem: The reaction is not going to completion, and I have a low yield of the ester.

  • Possible Cause: The Fischer esterification is an equilibrium reaction.[7] Insufficient catalyst or the presence of water in the reactants can limit the conversion.

  • Solution: Ensure your methanol is anhydrous and use a sufficient amount of concentrated sulfuric acid (typically 1-5 mol%). Refluxing the reaction for a longer duration can also help drive it to completion. Using a large excess of methanol can also shift the equilibrium towards the product.[7]

Problem: The product is contaminated with unreacted 3,5-dichlorobenzoic acid.

  • Possible Cause: Incomplete reaction or inefficient work-up procedure.

  • Solution: After the reaction, quench the mixture with water and extract the product with a suitable organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid.[8] The acid will react with the bicarbonate to form a water-soluble salt, which will be partitioned into the aqueous layer.

Problem: During the work-up, I am getting an emulsion that is difficult to separate.

  • Possible Cause: Vigorous shaking during the extraction process can lead to the formation of emulsions, especially if there are acidic or basic residues.

  • Solution: Use gentle, swirling motions for extraction instead of vigorous shaking. Adding a small amount of brine (saturated NaCl solution) can help to break the emulsion by increasing the ionic strength of the aqueous phase.

Pilot Plant Scale

Problem: The reaction is taking much longer to complete than in the lab.

  • Possible Cause: Inefficient mixing and heat transfer in the larger reactor can slow down the reaction rate.[4][9] The surface area-to-volume ratio decreases significantly upon scale-up, making it harder to maintain the optimal reaction temperature.[1]

  • Solution: Optimize the agitation speed and impeller design to ensure proper mixing.[5] Use a jacketed reactor with a reliable temperature control system to maintain the desired reaction temperature. A step-wise heating profile might be necessary to control the initial exotherm and then maintain the reflux temperature.

Problem: I am observing the formation of an unknown impurity that was not present in the lab-scale synthesis.

  • Possible Cause: Longer reaction times and potential localized "hot spots" due to inefficient heat transfer can lead to side reactions, such as the formation of ethers from the alcohol or degradation of the product.[2]

  • Solution: Re-evaluate the temperature profile and ensure uniform heating. Consider a lower reaction temperature for a longer period. Analyze the impurity to identify its structure, which can provide clues about the side reaction occurring. Implementing in-process controls (IPCs) to monitor the reaction progress can help to stop the reaction at the optimal time.

Problem: The isolation of the product by crystallization is giving a low yield and poor purity.

  • Possible Cause: The cooling profile and agitation during crystallization are critical and can be more challenging to control at a larger scale. If cooled too quickly, impurities can be trapped in the crystal lattice.[10]

  • Solution: Develop a controlled cooling profile for the crystallization process. Slower cooling with gentle agitation generally leads to larger, purer crystals. Experiment with different anti-solvents and solvent-to-anti-solvent ratios to optimize the crystallization process. Washing the filtered crystals with a cold solvent can help to remove surface impurities.[11]

Data Presentation

ParameterLaboratory Scale (100 g)Pilot Plant Scale (10 kg)
Reactants
3,5-Dichlorobenzoic Acid100 g10 kg
Methanol500 mL50 L
Conc. Sulfuric Acid5 mL0.5 L
Reaction Conditions
Temperature65-70°C (Reflux)65-70°C (Reflux)
Reaction Time4-6 hours8-12 hours
AgitationMagnetic StirrerMechanical Stirrer (e.g., Pfaudler)
Work-up & Purification
Solvent for ExtractionDichloromethane (2 x 200 mL)Dichloromethane (2 x 20 L)
Wash SolutionSat. NaHCO3 (2 x 150 mL)Sat. NaHCO3 (2 x 15 L)
Purification MethodFlash Chromatography/RecrystallizationCrystallization
Yield & Purity
Typical Yield85-95%75-85%
Purity (by GC/HPLC)>99%>98%

Experimental Protocols

Laboratory Scale Synthesis of this compound
  • To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dichlorobenzoic acid (100 g) and methanol (500 mL).

  • Stir the mixture to dissolve the solid.

  • Slowly and carefully add concentrated sulfuric acid (5 mL) to the stirring mixture.

  • Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 1 L of cold water and transfer to a 2 L separatory funnel.

  • Extract the aqueous mixture with dichloromethane (2 x 200 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 150 mL), followed by brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure this compound.

Pilot Plant Scale Synthesis of this compound
  • Charge a 100 L glass-lined reactor with methanol (50 L).

  • Start the agitator at a moderate speed.

  • Slowly charge 3,5-dichlorobenzoic acid (10 kg) to the reactor.

  • Once the solid is dissolved, slowly and carefully add concentrated sulfuric acid (0.5 L) through an addition funnel, monitoring the temperature to ensure it does not rise excessively.

  • Heat the reactor contents to reflux temperature (65-70°C) using the reactor jacket.

  • Maintain reflux for 8-12 hours. Monitor the reaction progress using in-process controls (e.g., GC analysis of samples taken from the reactor).

  • Once the reaction is complete, cool the reactor contents to 20-25°C.

  • Transfer the reaction mixture to a 200 L extraction vessel containing 100 L of cold water.

  • Extract the aqueous mixture with dichloromethane (2 x 20 L).

  • Separate the organic layer and wash with a saturated sodium bicarbonate solution (2 x 15 L), followed by brine (1 x 10 L).

  • Transfer the organic layer to a clean, dry reactor.

  • Concentrate the organic layer by distilling off the dichloromethane under atmospheric pressure initially, followed by vacuum to remove the final traces of solvent.

  • Induce crystallization of the resulting oil by cooling and adding a suitable anti-solvent if necessary.

  • Isolate the solid product by centrifugation and wash the cake with cold methanol.

  • Dry the product in a vacuum oven at a controlled temperature to obtain this compound.

Visualizations

experimental_workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_reactants 1. Reactants Charging (1L RBF) lab_reaction 2. Reflux Reaction (4-6 hours) lab_reactants->lab_reaction lab_workup 3. Aqueous Work-up & Extraction lab_reaction->lab_workup lab_purification 4. Purification (Recrystallization/Chromatography) lab_workup->lab_purification lab_product Final Product lab_purification->lab_product pilot_reactants 1. Reactants Charging (100L Reactor) pilot_reaction 2. Reflux Reaction (8-12 hours) pilot_reactants->pilot_reaction pilot_workup 3. Aqueous Work-up & Extraction pilot_reaction->pilot_workup pilot_purification 4. Purification (Crystallization & Centrifugation) pilot_workup->pilot_purification pilot_product Final Product pilot_purification->pilot_product start Start start->lab_reactants Lab Scale start->pilot_reactants Pilot Scale

Caption: Experimental workflow for the synthesis of this compound at laboratory and pilot plant scales.

troubleshooting_decision_tree start Low Yield or Purity Issue q1 Is the reaction incomplete? start->q1 a1_yes Yes q1->a1_yes Check IPC/TLC a1_no No q1->a1_no s1 Increase reaction time - Check catalyst amount - Use excess methanol - Ensure efficient water removal a1_yes->s1 q2 Is there unreacted starting material in the product? a1_no->q2 end Consult Process Chemistry Team s1->end a2_yes Yes q2->a2_yes Check analytical data a2_no No q2->a2_no s2 Optimize work-up procedure - Ensure thorough washing with NaHCO3 solution a2_yes->s2 q3 Are there new impurities at pilot scale? a2_no->q3 s2->end a3_yes Yes q3->a3_yes Compare lab vs. pilot analytics a3_no No q3->a3_no s3 Investigate for side reactions - Optimize temperature control - Check for localized heating - Analyze impurity structure a3_yes->s3 a3_no->end s3->end

Caption: Troubleshooting decision tree for scaling up this compound synthesis.

References

Technical Support Center: Methyl 3,5-dichlorobenzoate Industrial Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the industrial production of Methyl 3,5-dichlorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for troubleshooting and process optimization.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Incomplete Esterification Reaction 1. Increase Reaction Time: Extend the reaction time to drive the equilibrium towards the product. Monitor reaction progress using techniques like TLC or GC. 2. Increase Methanol Concentration: Use an excess of methanol to shift the equilibrium towards the formation of the ester. 3. Optimize Catalyst Concentration: Ensure the optimal amount of acid catalyst (e.g., sulfuric acid) is used. Too little will result in a slow reaction, while too much can lead to side reactions.
Suboptimal Reaction Temperature Maintain the recommended reaction temperature. For acid-catalyzed esterification, refluxing methanol (around 65°C) is typically effective.
Poor Quality of 3,5-dichlorobenzoic acid Impurities in the starting material can interfere with the reaction. Ensure the 3,5-dichlorobenzoic acid is of high purity. If preparing in-house, consider purification by recrystallization.
Catalyst Deactivation If using a solid acid catalyst, it may deactivate over time. Consider regeneration or replacement of the catalyst. The addition of reducing agents like ferrocene has been shown to improve catalyst lifetime in some esterification systems.[1]
Issue 2: Presence of Impurities in the Final Product

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Unreacted 3,5-dichlorobenzoic acid 1. Improve Reaction Conversion: See "Incomplete Esterification Reaction" above. 2. Purification: During workup, wash the organic layer with a sodium bicarbonate solution to remove unreacted acid.
Formation of By-products 1. Control Reaction Temperature: Excessive heat can lead to the formation of undesired by-products. 2. Alternative Synthesis Route for Precursor: Some synthesis routes for 3,5-dichlorobenzoic acid, such as those involving diazotization, are prone to side reactions, which can carry over as impurities.[2] Consider using a cleaner synthesis route, such as the chlorination of benzonitrile followed by hydrolysis.[3][4]
Residual Solvents or Reagents Ensure complete removal of solvents by distillation or vacuum drying. Thoroughly wash the product to remove any residual reagents.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the industrial synthesis of this compound?

A1: The most common industrial method is the Fischer esterification of 3,5-dichlorobenzoic acid with methanol using an acid catalyst, such as sulfuric acid. The 3,5-dichlorobenzoic acid precursor is often synthesized via the chlorination of benzonitrile followed by hydrolysis and acidification.[3][4]

Q2: What are the main safety concerns in the production of this compound?

A2: The primary safety concerns are associated with the handling of corrosive materials like sulfuric acid and the potential for hazardous side reactions if using older synthesis routes for the precursor acid, such as those involving diazotization, which can be explosive.[2] It is crucial to follow all safety protocols, including the use of appropriate personal protective equipment (PPE).

Q3: How can I monitor the progress of the esterification reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 3,5-dichlorobenzoic acid spot and the appearance of the this compound product spot. Gas Chromatography (GC) can also be used for a more quantitative analysis of the reaction mixture.

Q4: What are the typical reaction conditions for the esterification of 3,5-dichlorobenzoic acid?

A4: A typical procedure involves refluxing a mixture of 3,5-dichlorobenzoic acid and an excess of methanol in the presence of a catalytic amount of concentrated sulfuric acid for several hours.[5]

Q5: Are there alternative catalysts to sulfuric acid for the esterification?

A5: Yes, solid acid catalysts, such as those based on zirconia and titania, have been investigated for methyl benzoate synthesis and may offer advantages in terms of easier separation and reduced corrosion.[1]

Experimental Protocols

Synthesis of 3,5-dichlorobenzoic acid from Benzonitrile

This two-step process involves the chlorination of benzonitrile to 3,5-dichlorobenzonitrile, followed by hydrolysis.

Step 1: Chlorination of Benzonitrile

  • In a reaction vessel, dissolve 100g of benzonitrile in a mixture of 300g of chloroform and 100g of ethanol.[4]

  • Add 1209.4g of sodium hypochlorite (13% solution).[4]

  • Maintain the pH of the system between 3.0 and 4.0 using 37% hydrochloric acid.[4]

  • Heat the reaction mixture to 55-60°C until the content of 3,5-dichlorobenzonitrile reaches 99.5% as determined by GC.[4]

Step 2: Hydrolysis of 3,5-dichlorobenzonitrile

  • To the reaction mixture from Step 1, add 30% sodium hydroxide solution to maintain a pH of 12-13.[4]

  • Heat the mixture to 80-90°C and maintain for 2.5 hours.[4]

  • Cool the mixture and acidify with 37% hydrochloric acid to a pH of 1.0.[4]

  • Maintain the temperature at 50-60°C for 1 hour.[4]

  • Filter the precipitate, wash with water, and dry at 90-110°C to obtain 3,5-dichlorobenzoic acid.[4]

Synthesis of this compound
  • In a round-bottom flask, combine 10 mmol of 3,5-dichlorobenzoic acid with 50 ml of absolute methanol.[5]

  • Add a few drops of concentrated sulfuric acid as a catalyst.[5]

  • Reflux the mixture for 5 hours.[5]

  • After cooling, remove the excess methanol by distillation.[5]

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, followed by a wash with a saturated sodium bicarbonate solution, and a final wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.[6]

  • The crude product can be further purified by recrystallization from ethanol if necessary.[5]

Visualizations

Synthesis_Pathway Benzonitrile Benzonitrile Dichlorobenzonitrile 3,5-Dichlorobenzonitrile Benzonitrile->Dichlorobenzonitrile Chlorination (NaOCl, HCl) Dichlorobenzoic_acid 3,5-Dichlorobenzoic Acid Dichlorobenzonitrile->Dichlorobenzoic_acid Hydrolysis (NaOH, then HCl) Methyl_ester This compound Dichlorobenzoic_acid->Methyl_ester Esterification (Methanol, H2SO4)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Problem Identified (e.g., Low Yield, Impurities) Check_Reaction_Conditions Check Reaction Conditions (Time, Temp, Stoichiometry) Start->Check_Reaction_Conditions Check_Raw_Materials Analyze Raw Material Purity (3,5-Dichlorobenzoic Acid, Methanol) Start->Check_Raw_Materials Check_Catalyst Evaluate Catalyst Activity Start->Check_Catalyst Optimize_Conditions Optimize Reaction Conditions Check_Reaction_Conditions->Optimize_Conditions Purify_Materials Purify Raw Materials Check_Raw_Materials->Purify_Materials Replace_Catalyst Regenerate/Replace Catalyst Check_Catalyst->Replace_Catalyst Problem_Solved Problem Solved Optimize_Conditions->Problem_Solved Purify_Materials->Problem_Solved Replace_Catalyst->Problem_Solved

Caption: General troubleshooting workflow for production issues.

Problem_Solution_Map cluster_problems Common Problems cluster_solutions Potential Solutions Low_Yield Low Yield Increase_Time Increase Reaction Time Low_Yield->Increase_Time Increase_Methanol Increase Methanol Excess Low_Yield->Increase_Methanol Optimize_Temp Optimize Temperature Low_Yield->Optimize_Temp Purify_Acid Purify Starting Acid Low_Yield->Purify_Acid High_Impurity High Impurity High_Impurity->Optimize_Temp High_Impurity->Purify_Acid Improve_Workup Improve Purification/Workup High_Impurity->Improve_Workup Change_Route Change Precursor Synthesis Route High_Impurity->Change_Route

Caption: Logical map of problems to potential solutions.

References

Validation & Comparative

A Comparative Spectroscopic Guide to the Structural Confirmation of Methyl 3,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of chemical synthesis and pharmaceutical development, unambiguous structural confirmation is paramount. Even minor positional changes of substituents on an aromatic ring can drastically alter a molecule's physical, chemical, and biological properties. This guide provides a comprehensive comparison of Methyl 3,5-dichlorobenzoate with its isomers, Methyl 2,4-dichlorobenzoate and Methyl 3,4-dichlorobenzoate, through the lens of key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

By presenting experimental data in clearly structured tables and offering detailed experimental protocols, this guide serves as a practical resource for the definitive identification of this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and two of its common isomers. These distinct spectral fingerprints are crucial for differentiation.

Table 1: ¹H NMR Spectral Data Comparison
CompoundAromatic Protons (ppm)Methyoxy Protons (ppm)
This compound ~7.95 (d, 2H), ~7.60 (t, 1H)~3.90 (s, 3H)
Methyl 2,4-dichlorobenzoate ~7.90 (d, 1H), ~7.50 (d, 1H), ~7.35 (dd, 1H)~3.95 (s, 3H)
Methyl 3,4-dichlorobenzoate ~8.15 (d, 1H), ~7.90 (dd, 1H), ~7.65 (d, 1H)~3.90 (s, 3H)
Table 2: ¹³C NMR Spectral Data Comparison
CompoundCarbonyl Carbon (ppm)Aromatic Carbons (ppm)Methyoxy Carbon (ppm)
This compound ~164~135, ~132, ~131, ~128~53
Methyl 2,4-dichlorobenzoate ~165~136, ~134, ~132, ~131, ~130, ~128~53
Methyl 3,4-dichlorobenzoate ~164~135, ~133, ~132, ~131, ~130, ~128~53
Table 3: IR Spectral Data Comparison
CompoundC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
This compound ~1730~1250~800-600
Methyl 2,4-dichlorobenzoate ~1735~1260~800-600
Methyl 3,4-dichlorobenzoate ~1728~1245~800-600
Table 4: Mass Spectrometry Data Comparison
CompoundMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
This compound 204/206/208173/175 ([M-OCH₃]⁺), 145/147 ([M-COOCH₃]⁺)
Methyl 2,4-dichlorobenzoate 204/206/208173/175 ([M-OCH₃]⁺), 145/147 ([M-COOCH₃]⁺)
Methyl 3,4-dichlorobenzoate 204/206/208173/175 ([M-OCH₃]⁺), 145/147 ([M-COOCH₃]⁺)

Experimental Workflows and Logical Relationships

The following diagram illustrates the logical workflow for the structural confirmation of this compound using a combination of spectroscopic techniques.

cluster_0 Initial Analysis cluster_1 Data Interpretation and Comparison Sample Preparation Sample Preparation Mass Spectrometry Mass Spectrometry Sample Preparation->Mass Spectrometry IR Spectroscopy IR Spectroscopy Sample Preparation->IR Spectroscopy NMR Spectroscopy NMR Spectroscopy Sample Preparation->NMR Spectroscopy Molecular Formula Confirmation Molecular Formula Confirmation Mass Spectrometry->Molecular Formula Confirmation Molecular Ion Functional Group Identification Functional Group Identification IR Spectroscopy->Functional Group Identification C=O, C-O, C-Cl stretches Isomer Differentiation Isomer Differentiation NMR Spectroscopy->Isomer Differentiation ¹H & ¹³C shifts and coupling Structure Confirmation Structure Confirmation Molecular Formula Confirmation->Structure Confirmation Functional Group Identification->Structure Confirmation Isomer Differentiation->Structure Confirmation

Workflow for Spectroscopic Structure Confirmation.

Detailed Experimental Protocols

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule and differentiate between isomers based on chemical shifts and spin-spin coupling patterns.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Attenuated Total Reflectance (ATR) Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the carbonyl (C=O) and carbon-chlorine (C-Cl) bonds.

Protocol:

  • Instrument Setup:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application:

    • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and compare them to known correlation tables to identify functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight of the compound and analyze its fragmentation pattern to support the proposed structure.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Set the GC oven temperature program to ensure good separation of the analyte from any impurities. A typical program might start at 50°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C.

    • Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

    • Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • For the mass spectrometer, select Electron Ionization (EI) at 70 eV. Set the mass range to scan from m/z 40 to 400.

  • Data Acquisition:

    • Inject a small volume (typically 1 µL) of the sample solution into the GC.

    • The instrument will automatically acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Analysis:

    • Identify the peak corresponding to your compound in the TIC.

    • Analyze the mass spectrum of this peak. Identify the molecular ion (M⁺) peak, which will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms.

    • Identify and propose structures for the major fragment ions to corroborate the assigned molecular structure.

comparing reactivity of Methyl 3,5-dichlorobenzoate with other dichlorobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of Methyl 3,5-dichlorobenzoate with other dichlorobenzoate isomers, focusing on alkaline hydrolysis (saponification). The relative reactivity is assessed based on established principles of organic chemistry, supported by an analysis of electronic and steric effects.

Introduction to Dichlorobenzoate Reactivity

Methyl dichlorobenzoates are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. Their reactivity, particularly in nucleophilic substitution reactions like hydrolysis, is significantly influenced by the position of the two chlorine atoms on the benzene ring. These chlorine atoms act as electron-withdrawing groups, which generally increase the reactivity of the ester towards nucleophilic attack. However, the magnitude of this effect and the influence of steric hindrance vary depending on the isomer.

Theoretical Framework: The Hammett Equation

The reactivity of substituted aromatic compounds can often be quantitatively predicted using the Hammett equation:

log(k/k₀) = σρ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is characteristic of the reaction type.

For the alkaline hydrolysis of benzoate esters, the reaction is facilitated by electron-withdrawing groups, resulting in a positive ρ value. The substituent constant, σ, is a measure of the electronic effect of a substituent. For chlorine, the Hammett sigma constants are:

  • σ_meta = +0.37[1]

  • σ_para = +0.22[1]

  • An ortho (σ_ortho) value is not as straightforward due to the inclusion of steric effects, but it is generally considered to be strongly electron-withdrawing.

The overall electronic influence of two chlorine atoms can be approximated by the sum of their individual σ values.

Comparison of Reactivity

The reactivity of the ester carbonyl group towards nucleophilic attack by a hydroxide ion is enhanced by electron-withdrawing substituents on the benzene ring. These substituents help to stabilize the negatively charged transition state. Conversely, steric hindrance, particularly from ortho-substituents, can impede the approach of the nucleophile to the reaction center, thereby decreasing the reaction rate.

Based on these principles, the following reactivity order is proposed:

Methyl 2,6-dichlorobenzoate < Methyl 2,4-dichlorobenzoate ≈ Methyl 2,5-dichlorobenzoate < Methyl 3,4-dichlorobenzoate < this compound

Data Presentation

The following table summarizes the predicted relative reactivity and the contributing electronic and steric effects for various methyl dichlorobenzoate isomers. The predicted rate constants are relative to Methyl benzoate (k_rel = 1) and are estimated based on the additive effects of the Hammett sigma constants, with qualitative consideration for steric hindrance.

IsomerStructureSum of Hammett σ Constants (Predicted Electronic Effect)Steric HindrancePredicted Relative Rate Constant (k_rel)
This compound this compoundσ_m + σ_m = 0.37 + 0.37 = 0.74LowHighest
Methyl 3,4-dichlorobenzoate Methyl 3,4-dichlorobenzoateσ_m + σ_p = 0.37 + 0.22 = 0.59LowHigh
Methyl 2,5-dichlorobenzoate Methyl 2,5-dichlorobenzoateσ_o + σ_m ≈ (large positive) + 0.37ModerateModerate
Methyl 2,4-dichlorobenzoate Methyl 2,4-dichlorobenzoateσ_o + σ_p ≈ (large positive) + 0.22ModerateModerate
Methyl 2,6-dichlorobenzoate Methyl 2,6-dichlorobenzoateσ_o + σ_o ≈ 2 * (large positive)HighLowest

Note: The relative rate constants are qualitative predictions. Experimental verification is necessary for precise quantitative comparison.

Experimental Protocols

The following is a detailed methodology for the kinetic study of the saponification of methyl dichlorobenzoates, adapted from standard laboratory procedures.[2]

Objective:

To determine the second-order rate constant for the alkaline hydrolysis of various methyl dichlorobenzoate isomers.

Materials:
  • Methyl dichlorobenzoate isomer (e.g., this compound)

  • Sodium hydroxide (NaOH), standardized solution (e.g., 0.04 M)

  • Ethyl acetate (for comparison, if desired)

  • Hydrochloric acid (HCl), standardized solution (e.g., 0.01 M)

  • Phenolphthalein indicator

  • Deionized water

  • Ethanol (or other suitable solvent for the ester)

  • Ice

Apparatus:
  • Batch reactor or a thermostated water bath with a reaction vessel

  • Magnetic stirrer and stir bar

  • Burettes, pipettes, and volumetric flasks

  • Conical flasks

  • Stopwatch

Procedure:
  • Preparation of Reactant Solutions:

    • Prepare a standardized solution of sodium hydroxide in deionized water.

    • Prepare a solution of the methyl dichlorobenzoate isomer in a suitable solvent (e.g., ethanol) to ensure miscibility with the aqueous NaOH solution. The initial concentrations of the ester and NaOH in the final reaction mixture should be equal (e.g., 0.02 M each).

  • Reaction Initiation:

    • Equilibrate the separate solutions of the ester and NaOH to the desired reaction temperature in the thermostated water bath.

    • To start the reaction, rapidly mix equal volumes of the ester and NaOH solutions in the reaction vessel. Start the stopwatch immediately.

  • Monitoring the Reaction Progress:

    • At regular time intervals (e.g., 5, 10, 20, 30, 45, 60 minutes), withdraw a known volume (e.g., 10 mL) of the reaction mixture using a pipette.

    • Immediately quench the reaction in the withdrawn sample by adding it to a conical flask containing a known excess of the standardized hydrochloric acid solution and some crushed ice. The ice slows the reaction, and the HCl neutralizes the unreacted NaOH.

  • Titration:

    • Add a few drops of phenolphthalein indicator to the quenched sample.

    • Titrate the excess HCl in the sample with the standardized NaOH solution until a faint pink endpoint is reached. Record the volume of NaOH used.

  • Determination of the 'Infinite Time' Point:

    • To determine the initial concentration of the ester, a sample of the reaction mixture can be taken at the start (or a mock mixture prepared) and allowed to react to completion by heating. This is often referred to as the 'infinite time' sample. After cooling, this sample is titrated in the same manner as the others.

Data Analysis:

The concentration of unreacted NaOH at each time point can be calculated from the titration data. For a second-order reaction with equal initial concentrations of reactants, the rate constant (k) can be determined from the integrated rate law:

1/[A]t - 1/[A]₀ = kt

Where:

  • [A]t is the concentration of the ester (or NaOH) at time t.

  • [A]₀ is the initial concentration of the ester (or NaOH).

  • k is the second-order rate constant.

A plot of 1/[A]t versus time (t) should yield a straight line with a slope equal to the rate constant, k.

Mandatory Visualizations

Signaling Pathway Diagram

ReactionMechanism Ester Methyl Dichlorobenzoate Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack OH Hydroxide Ion (OH⁻) OH->Intermediate Carboxylate Dichlorobenzoate Anion Intermediate->Carboxylate Elimination of Methoxide Methanol Methanol Intermediate->Methanol Protonation Protonation Carboxylate->Protonation Workup Acid Dichlorobenzoic Acid Protonation->Acid

Caption: Saponification mechanism of a methyl dichlorobenzoate.

Experimental Workflow Diagram

ExperimentalWorkflow Start Start Prepare Prepare Standardized NaOH and Ester Solutions Start->Prepare Equilibrate Equilibrate Reactants to Reaction Temperature Prepare->Equilibrate Mix Mix Reactants & Start Timer Equilibrate->Mix Loop At Timed Intervals Mix->Loop Sample Withdraw Sample Loop->Sample Yes Analyze Calculate Rate Constant (k) Loop->Analyze No (Time's up) Quench Quench with Excess HCl Sample->Quench Titrate Titrate with Standard NaOH Quench->Titrate Record Record Titration Volume Titrate->Record Record->Loop End End Analyze->End

Caption: Workflow for the kinetic study of ester saponification.

References

A Comparative Guide to the Purity Validation of Methyl 3,5-dichlorobenzoate by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for chemical intermediates is a critical aspect of pharmaceutical development and chemical research. Methyl 3,5-dichlorobenzoate, a key building block in the synthesis of various active pharmaceutical ingredients, requires robust analytical methods to ensure its quality and consistency. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of this compound purity. We present detailed experimental protocols, comparative performance data, and a workflow visualization to assist researchers in selecting the most suitable method for their needs.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical technique. Below are representative protocols for the analysis of this compound using HPLC-UV and GC-MS. These protocols are based on established methods for similar chlorinated aromatic compounds and are tailored for purity determination.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is designed for the separation and quantification of this compound and its potential non-volatile impurities, such as the starting material, 3,5-dichlorobenzoic acid.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient: 60% B to 80% B over 10 minutes, hold at 80% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a stock solution of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is highly suitable for the analysis of volatile and semi-volatile compounds. GC-MS provides excellent separation efficiency and definitive identification of the analyte and its volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 250°C

    • Hold at 250°C for 5 minutes

  • Injector Temperature: 250°C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-300

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in methanol or acetone at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Data Presentation: A Comparative Analysis

The following tables summarize the expected quantitative data and performance characteristics for the HPLC and GC-MS methods in the purity analysis of this compound.

Table 1: Comparison of Chromatographic Performance

ParameterHPLC-UVGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid stationary phase.
Typical Retention Time ~ 8.5 min~ 10.2 min
Primary Impurity Detected 3,5-dichlorobenzoic acidIsomeric methyl dichlorobenzoates
Selectivity Excellent for separating polar impurities like the parent acid.Superior for separating volatile isomers and byproducts.
Sensitivity (LOD) ~ 0.01 µg/mL~ 0.05 ng/mL (in SIM mode)
Linearity (R²) > 0.999> 0.998
Precision (%RSD) < 1.0%< 2.0%
Accuracy (% Recovery) 98-102%97-103%

Table 2: Suitability for Different Types of Impurities

Impurity TypeHPLC-UV SuitabilityGC-MS SuitabilityRationale
Unreacted Starting Material (3,5-dichlorobenzoic acid) HighModerate (derivatization may be needed for better peak shape)HPLC is ideal for polar, non-volatile compounds.
Isomeric Impurities (e.g., Methyl 2,5-dichlorobenzoate) Moderate to HighHighGC offers superior resolution for volatile isomers.
Byproducts from Synthesis (e.g., other esters) Moderate to HighHighGC-MS provides definitive identification of unknown volatile byproducts.
Degradation Products Dependent on volatility and polarityDependent on volatility and polarityBoth techniques can be suitable depending on the nature of the degradants.

Mandatory Visualization

To provide a clear overview of the analytical workflow, the following diagrams illustrate the logical progression of steps for validating the purity of this compound using both HPLC and GC-MS.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_validation Method Validation & Comparison prep_start Weigh Sample & Reference Standard dissolve Dissolve in Appropriate Solvent (e.g., Acetonitrile/Water for HPLC, Methanol for GC) prep_start->dissolve dilute Perform Serial Dilutions for Working Solutions dissolve->dilute hplc_inject Inject Sample into HPLC System dilute->hplc_inject gcms_inject Inject Sample into GC-MS System dilute->gcms_inject hplc_separate Separation on C18 Column (Gradient Elution) hplc_inject->hplc_separate hplc_detect UV Detection at 230 nm hplc_separate->hplc_detect hplc_data Data Acquisition & Peak Integration hplc_detect->hplc_data linearity Linearity (R²) hplc_data->linearity gcms_separate Separation on DB-5ms Column (Temperature Program) gcms_inject->gcms_separate gcms_detect Mass Spectrometric Detection (EI, Scan Mode) gcms_separate->gcms_detect gcms_data Data Acquisition & Spectral Analysis gcms_detect->gcms_data gcms_data->linearity precision Precision (%RSD) linearity->precision accuracy Accuracy (% Recovery) precision->accuracy lod_loq LOD & LOQ accuracy->lod_loq specificity Specificity/ Impurity Profiling lod_loq->specificity comparison Technique Comparison & Selection specificity->comparison

Caption: Workflow for Purity Validation of this compound.

cluster_main Purity Validation of this compound cluster_impurities Potential Impurities cluster_techniques Analytical Techniques cluster_advantages Key Advantages analyte This compound (Sample) impurity1 3,5-dichlorobenzoic acid (Starting Material) analyte->impurity1 impurity2 Isomeric Methyl Dichlorobenzoates (e.g., 2,5- or 3,4-) analyte->impurity2 impurity3 Other Synthesis Byproducts analyte->impurity3 hplc HPLC-UV impurity1->hplc Well Resolved gcms GC-MS impurity2->gcms Baseline Separated impurity3->gcms Identifiable hplc_adv - Excellent for non-volatile, polar impurities - Robust and reproducible quantification hplc->hplc_adv gcms_adv - High resolution for volatile isomers - Definitive identification by mass spectra gcms->gcms_adv

Caption: HPLC vs. GC-MS for Impurity Profiling.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the purity validation of this compound. The choice between the two methods depends on the specific requirements of the analysis and the anticipated impurity profile.

  • HPLC-UV is the preferred method for routine quality control when the primary concern is the quantification of the main component and known non-volatile, polar impurities such as the unreacted starting material, 3,5-dichlorobenzoic acid. Its robustness and high precision make it ideal for release testing.

  • GC-MS is indispensable for in-depth impurity profiling, especially for the separation and identification of volatile isomeric impurities and unknown synthesis-related byproducts. The high resolving power of capillary GC and the definitive identification capabilities of the mass spectrometer make it an essential tool during process development and for troubleshooting out-of-specification results.

For comprehensive validation, a dual-method approach is often beneficial. HPLC can be used for routine purity assessment, while GC-MS can be employed for the initial characterization of the impurity profile and for investigating any new or unexpected peaks that may appear during stability studies or process changes. This integrated approach ensures the highest level of quality and confidence in the final product.

A Comparative Guide to Catalysts for Methyl 3,5-dichlorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of Methyl 3,5-dichlorobenzoate.

The synthesis of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals, is critically dependent on the choice of catalyst for the esterification of 3,5-dichlorobenzoic acid with methanol. This guide provides a comparative analysis of different catalytic systems, supported by experimental data, to aid in the selection of the most efficient and suitable catalyst for this transformation.

Performance Comparison of Catalytic Systems

The efficiency of a catalyst in the synthesis of this compound is determined by several key parameters, including reaction yield, reaction time, and the environmental impact of the process. This section presents a summary of quantitative data for different catalysts, highlighting the trade-offs between traditional and more modern catalytic approaches.

Catalyst SystemCatalyst TypeCatalyst LoadingReaction Temperature (°C)Reaction Time (h)Yield (%)Key AdvantagesKey Disadvantages
Sulfuric Acid (H₂SO₄) Homogeneous AcidCatalytic amount (few drops)Reflux (~65)5~88[1]Low cost, readily available, well-established method.Corrosive, difficult to separate from the product, generates acidic waste.
Zr/Ti Solid Acid Heterogeneous Solid AcidNot specified for this substrate12024High (exact value not reported for this substrate)[2]Recoverable and reusable, environmentally friendly, high thermal stability.Higher initial cost, may require specific preparation methods.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are representative experimental protocols for the synthesis of this compound using a traditional homogeneous acid catalyst and a modern solid acid catalyst.

Sulfuric Acid Catalyzed Esterification (Fischer Esterification)

This protocol is adapted from the synthesis of Methyl 2,5-dichlorobenzoate and is a standard procedure for Fischer esterification.

Materials:

  • 3,5-dichlorobenzoic acid

  • Absolute methanol

  • Concentrated sulfuric acid

  • Dichloromethane (for work-up)

  • 0.6 M aqueous sodium bicarbonate solution (for work-up)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a round-bottomed flask, combine 3,5-dichlorobenzoic acid (e.g., 10 mmol, 1.91 g) and absolute methanol (e.g., 50 ml).

  • Carefully add a few drops of concentrated sulfuric acid to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 5 hours.

  • After cooling, remove the excess methanol by distillation.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and 0.6 M aqueous sodium bicarbonate solution to remove any unreacted acid and the sulfuric acid catalyst.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization or distillation.

Zr/Ti Solid Acid Catalyzed Esterification

This protocol is a general procedure based on the use of a Zr/Ti solid acid catalyst for the esterification of substituted benzoic acids[2].

Catalyst Preparation (General): A zirconium-based solid acid catalyst supported on titanium is prepared, typically involving the hydrolysis of zirconium and titanium precursors followed by calcination at high temperatures (e.g., 550 °C)[2].

Materials:

  • 3,5-dichlorobenzoic acid

  • Methanol

  • Zr/Ti solid acid catalyst

  • Petroleum ether/ethyl acetate (for purification)

Procedure:

  • In a round-bottomed flask, add 3,5-dichlorobenzoic acid (e.g., 2 mmol), methanol (e.g., 15 mL), and the Zr/Ti solid acid catalyst.

  • Stir the mixture vigorously and heat to reflux in an oil bath at 120 °C for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and separate the solid catalyst by filtration.

  • The catalyst can be washed with a solvent, dried, and reused.

  • Remove the excess methanol from the filtrate by rotary evaporation.

  • Purify the resulting product by column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain pure this compound[2].

Reaction Mechanism and Experimental Workflow

To visualize the underlying processes, the following diagrams illustrate the reaction mechanism and a general experimental workflow for the catalytic synthesis of this compound.

FischerEsterification cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products Acid 3,5-Dichlorobenzoic Acid Protonation Protonation of Carbonyl Oxygen Acid->Protonation Alcohol Methanol Attack Nucleophilic Attack by Methanol Alcohol->Attack Catalyst H⁺ (Acid Catalyst) Catalyst->Protonation Protonation->Attack Transfer Proton Transfer Attack->Transfer Elimination Elimination of Water Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Water Water Elimination->Water Ester This compound Deprotonation->Ester RegenCatalyst H⁺ (Regenerated) Deprotonation->RegenCatalyst

Caption: Fischer esterification mechanism for this compound synthesis.

ExperimentalWorkflow start Start reactants Combine 3,5-Dichlorobenzoic Acid, Methanol, and Catalyst start->reactants reaction Heat to Reflux reactants->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Reaction Work-up monitoring->workup Reaction Complete separation Catalyst Separation (Filtration for Solid Catalyst) workup->separation purification Product Purification (e.g., Column Chromatography) separation->purification product This compound purification->product

Caption: General experimental workflow for catalytic synthesis.

References

Unlocking the Therapeutic Potential of the 3,5-Dichlorobenzoate Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is relentless. The 3,5-dichlorobenzoic acid framework, and its methyl ester precursor, Methyl 3,5-dichlorobenzoate, have emerged as a versatile and promising starting point for the synthesis of a wide array of compounds with significant therapeutic potential. Derivatives have demonstrated encouraging activity in preclinical studies targeting neurodegenerative diseases, cancer, and microbial infections.

This guide provides a comparative overview of the biological activities of compounds synthesized from this scaffold, supported by experimental data from published research. It aims to offer valuable insights into their structure-activity relationships and to provide detailed experimental protocols for key biological assays to facilitate further investigation.

Neuroprotective and Anti-Alzheimer's Disease Activity

A significant area of investigation for 3,5-dichlorobenzoic acid derivatives has been in the context of Alzheimer's disease. Hybrid molecules incorporating the 3,5-dichlorobenzoic acid moiety have been shown to exhibit multi-target activity, addressing several pathological hallmarks of the disease.

A notable series of compounds are cyclopentaquinoline-3,5-dichlorobenzoic acid hybrids, which have been evaluated for their ability to inhibit cholinesterases (AChE and BuChE), prevent the aggregation of amyloid-beta (Aβ) peptides, and protect neurons from oxidative stress.

Efficacy Data: Cholinesterase Inhibition and Aβ Aggregation

The following table summarizes the in vitro efficacy of a series of cyclopentaquinoline-3,5-dichlorobenzoic acid hybrids, where the two moieties are connected by a carbon linker of varying length.[1]

Compound IDLinker Length (Carbons)AChE IC₅₀ (nM)BuChE IC₅₀ (nM)
3a2>1000356
3b3>1000215
3c4562189
3d5245142
3e 6 131 116
3f7311158
3g8452201
3h10>1000>1000
Tacrine-8945
Donepezil-211540

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity. AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase.

Compound 3e , with a six-carbon linker, demonstrated the most potent and balanced inhibition of both AChE and BuChE.[1] Furthermore, this compound was found to significantly inhibit the aggregation of Aβ(1–42) peptides, a key event in the formation of amyloid plaques in Alzheimer's disease.

Experimental Workflow for Neuroprotective Studies

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis start This compound step1 Hydrolysis start->step1 step2 Coupling with Linker & Cyclopentaquinoline step1->step2 assay1 Cholinesterase Inhibition (Ellman's Method) step2->assay1 assay2 Aβ Aggregation Assay (ThT Fluorescence) step2->assay2 assay3 Neuroprotection Assay (MTT) step2->assay3 analysis1 IC50 Determination assay1->analysis1 analysis2 Aggregation Inhibition (%) assay2->analysis2 analysis3 Cell Viability (%) assay3->analysis3 Lead Compound Identification Lead Compound Identification analysis1->Lead Compound Identification analysis2->Lead Compound Identification analysis3->Lead Compound Identification

Caption: Workflow for the synthesis and evaluation of neuroprotective compounds.

Anticancer Activity

The 3,5-dichlorophenyl moiety is a common feature in various compounds investigated for their anticancer properties. While a systematic study of a single series of derivatives from this compound is not extensively documented in publicly available literature, data from related structures highlight the potential of this chemical scaffold in oncology.

Efficacy Data: In Vitro Cytotoxicity

The following table presents the cytotoxic activity (IC₅₀ values) of various benzoic acid and other related derivatives against different human cancer cell lines. This data is intended to be illustrative of the potential of this class of compounds.

Compound ClassCompound ExampleCell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Halogenated Benzofuran DerivativeCompound 7 (chlorinated)A549 (Lung)6.3 ± 2.5Doxorubicin< 1
Halogenated Benzofuran DerivativeCompound 8 (brominated)HepG2 (Liver)3.8 ± 0.5Cisplatin~5
Halogenated Benzofuran DerivativeCompound 8 (brominated)A549 (Lung)3.5 ± 0.6Cisplatin~10
Benzoic Acid DerivativeCompound XHeLa (Cervical)15.2Doxorubicin0.8
Benzoic Acid DerivativeCompound YMCF-7 (Breast)21.7Doxorubicin1.2

IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.

The data, although from different chemical series, suggests that the inclusion of halogen atoms on the phenyl ring can contribute to potent anticancer activity.[2]

Hypothetical Signaling Pathway Inhibition

Many anticancer agents function by interfering with critical signaling pathways that regulate cell growth and survival. The diagram below illustrates a hypothetical mechanism where a derivative of 3,5-dichlorobenzoic acid inhibits a key signaling pathway, such as the PI3K/Akt pathway, which is often dysregulated in cancer.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Apoptosis Apoptosis Akt->Apoptosis 3,5-Dichlorobenzoate Derivative 3,5-Dichlorobenzoate Derivative 3,5-Dichlorobenzoate Derivative->Akt

Caption: Hypothetical inhibition of the Akt signaling pathway.

Antimicrobial Activity

The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Benzoic acid and its derivatives, including amides and esters, have been explored for their antibacterial and antifungal properties.

Efficacy Data: Minimum Inhibitory Concentration (MIC)

While extensive data on a single, coherent series of 3,5-dichlorobenzoate derivatives is limited, the following table provides MIC values for related chloro-substituted aromatic compounds against various microbial strains to illustrate the potential of this chemical class.

Compound ClassCompound ExampleS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Thiazole DerivativeCompound 3230470>3750
Thiazole DerivativeCompound 4470170>3750
Pyrazole DerivativeCompound 1d>10241024Not Tested
Sulfonylbenzoic Acid DerivativeCompound 4125>500>500

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism.

These findings suggest that chloro-substituted aromatic structures can exhibit antimicrobial activity, although the efficacy varies significantly with the overall molecular structure.[3][4][5]

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric method measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, the absorbance of which is measured at 412 nm.

Materials:

  • AChE (from electric eel) or BuChE (from equine serum)

  • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate

  • DTNB (Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds and a reference inhibitor (e.g., Donepezil)

  • 96-well microplate and reader

Procedure:

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution (in buffer with a small amount of DMSO), and 20 µL of the AChE or BuChE enzyme solution.

  • Incubate the mixture at 37°C for 15 minutes.

  • Add 10 µL of DTNB solution (10 mM in phosphate buffer).

  • Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI, 14 mM in phosphate buffer).

  • Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor).

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.[1]

MTT Assay for Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds and a reference drug (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of the test compounds and the reference drug. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[1]

Broth Microdilution Method for Antimicrobial Susceptibility Testing

Principle: This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent by testing serial dilutions of the agent in a liquid nutrient broth against a standardized inoculum of a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)

  • Test compounds and a reference antibiotic (e.g., Ampicillin, Ciprofloxacin)

  • Sterile 96-well microplates

  • Incubator

Procedure:

  • Prepare a two-fold serial dilution of the test compounds in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microplate.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Disclaimer: The data presented in this guide is a synthesis of information from various published research articles and is intended for informational and comparative purposes. The biological activities of specific compounds can vary depending on the experimental conditions. Researchers are encouraged to consult the primary literature for more detailed information.

References

A Comparative Guide to Methyl 3,5-Dichlorobenzoate and Its Isomers in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methyl 3,5-dichlorobenzoate and its isomers, focusing on their synthetic applications, reactivity, and utility as chemical intermediates. The information presented is supported by experimental data and established chemical principles to aid researchers in selecting the optimal isomer for their specific synthetic needs.

Introduction

Methyl dichlorobenzoates are a class of halogenated aromatic esters that serve as versatile building blocks in organic synthesis. The position of the two chlorine atoms on the benzene ring significantly influences the molecule's steric and electronic properties, leading to distinct reactivity profiles among the isomers. These differences are critical in the synthesis of complex molecules such as pharmaceuticals and agrochemicals, where precise control of regioselectivity and reaction efficiency is paramount. This guide focuses on the comparison of this compound with its key isomers: 2,3-, 2,4-, 2,5-, 2,6-, and 3,4-dichlorobenzoate.

Physicochemical Properties

The isomeric substitution pattern directly impacts fundamental physicochemical properties, which in turn affect reaction kinetics and product isolation.

IsomerMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound C₈H₆Cl₂O₂205.0426356-59[1]
Methyl 2,3-dichlorobenzoateC₈H₆Cl₂O₂205.0427033-38
Methyl 2,4-dichlorobenzoateC₈H₆Cl₂O₂205.04239[2][3]154-155
Methyl 2,5-dichlorobenzoateC₈H₆Cl₂O₂205.04N/A46-48
Methyl 2,6-dichlorobenzoateC₈H₆Cl₂O₂205.04N/A39-41
Methyl 3,4-dichlorobenzoateC₈H₆Cl₂O₂205.04N/A45[4]

Synthetic Applications and Comparative Performance

The primary application of methyl dichlorobenzoates is as intermediates in the synthesis of more complex molecules. The choice of isomer is often dictated by the desired substitution pattern of the final product.

Synthesis of Bioactive Molecules

Lamotrigine Synthesis: Methyl 2,3-dichlorobenzoate is a key precursor in the synthesis of the antiepileptic drug Lamotrigine.[5] The synthesis involves the conversion of the methyl ester to the corresponding benzoyl cyanide, which then undergoes cyclization. The purity of the 2,3-dichloro isomer is critical, as the presence of other isomers, such as the 3,4-dichloro isomer, can lead to the formation of undesired impurities that are difficult to separate.[6][7]

Herbicides: The parent dichlorobenzoic acids of several of these esters are known for their herbicidal activity, often linked to their ability to mimic or interfere with the plant hormone auxin.[8] For instance, 2,5-dichlorobenzoic acid is an intermediate in the synthesis of the herbicide chloramben.[8] While the methyl esters are typically precursors to the active acid form, their use in synthesis offers advantages in terms of handling and reactivity.

Friedel-Crafts Acylation for Benzophenone Synthesis

A common application of methyl dichlorobenzoates is in the synthesis of substituted benzophenones via Friedel-Crafts acylation. In this reaction, the methyl dichlorobenzoate can act as the acylating agent in the presence of a strong acid or Lewis acid catalyst. The reactivity and regioselectivity of this reaction are highly dependent on the isomer used.

The electron-withdrawing nature of the chlorine atoms and the ester group deactivates the benzene ring towards electrophilic attack. However, the chlorine atoms are ortho-, para-directing, while the methyl ester group is meta-directing. The interplay of these directing effects and steric hindrance determines the outcome of the reaction.

Comparative Reactivity and Regioselectivity:

Based on established principles of electrophilic aromatic substitution, a qualitative comparison of the isomers in a Friedel-Crafts reaction can be made. The presence of two electron-withdrawing chlorine atoms generally deactivates the ring, making these reactions less facile than with unsubstituted methyl benzoate.

IsomerExpected Major Product(s) in Friedel-Crafts Acylation with BenzenePredicted Relative Reactivity
This compound 3,5-DichlorobenzophenoneModerate
Methyl 2,3-dichlorobenzoate2,3-DichlorobenzophenoneLow (due to steric hindrance at C6 and deactivation)
Methyl 2,4-dichlorobenzoate2,4-DichlorobenzophenoneModerate to High (less steric hindrance at C5)
Methyl 2,5-dichlorobenzoate2,5-DichlorobenzophenoneModerate
Methyl 2,6-dichlorobenzoate2,6-DichlorobenzophenoneVery Low (due to significant steric hindrance from both ortho-chlorines)
Methyl 3,4-dichlorobenzoate3,4-DichlorobenzophenoneModerate to High (less steric hindrance at C6)

Note: This table is a predictive guide based on electronic and steric effects. Actual yields can vary based on reaction conditions.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Benzene with a Methyl Dichlorobenzoate Isomer

This protocol provides a general method for the synthesis of a dichlorobenzophenone, which can be used to compare the reactivity of the different methyl dichlorobenzoate isomers.

Materials:

  • Methyl dichlorobenzoate isomer (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Benzene (serves as reactant and solvent)

  • Dichloromethane (anhydrous, as a co-solvent if needed)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), add anhydrous aluminum chloride.

  • Solvent Addition: Add anhydrous benzene to the flask and cool the suspension to 0-5 °C in an ice bath.

  • Reactant Addition: Dissolve the methyl dichlorobenzoate isomer in a minimal amount of anhydrous benzene and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the pure dichlorobenzophenone.

Visualizations

Experimental Workflow for Isomer Comparison

G Experimental Workflow for Isomer Comparison cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Comparison start Select Methyl Dichlorobenzoate Isomers reagents Prepare Anhydrous Reagents and Solvents start->reagents reaction Perform Friedel-Crafts Acylation under Identical Conditions for Each Isomer reagents->reaction workup Work-up and Purification reaction->workup characterization Characterize Products (NMR, IR, MS) workup->characterization yield Determine Yield and Purity (e.g., by GC or HPLC) characterization->yield compare Compare Yields, Purity, and Reaction Times yield->compare

Caption: A generalized workflow for the comparative analysis of methyl dichlorobenzoate isomers in a synthetic application.

Simplified Signaling Pathway: Inhibition of Auxin Transport

The herbicidal activity of the parent dichlorobenzoic acids is linked to the disruption of polar auxin transport in plants. This diagram illustrates the general concept.

G Simplified Model of Auxin Transport Inhibition cluster_0 Plant Cell Auxin_in Auxin (IAA) PIN PIN Efflux Carrier Protein Auxin_in->PIN Binds to Auxin_out Auxin Efflux PIN->Auxin_out Mediates Dichlorobenzoate Dichlorobenzoic Acid Isomer Dichlorobenzoate->PIN Inhibition Inhibition

Caption: Dichlorobenzoic acid isomers can inhibit the function of PIN proteins, disrupting the normal flow of auxin and leading to herbicidal effects.

Conclusion

The choice between this compound and its isomers for a synthetic application is a critical decision that impacts reaction outcomes and product purity. While this compound offers a unique substitution pattern, isomers such as methyl 2,3- and 2,4-dichlorobenzoate are valuable precursors for specific pharmaceutical and agrochemical products. The steric and electronic effects of the chlorine atom positions must be carefully considered, particularly in reactions like Friedel-Crafts acylation where these factors govern reactivity and regioselectivity. The provided experimental protocol offers a standardized method for researchers to quantitatively compare the performance of these isomers in their own laboratories, enabling an informed selection for their synthetic targets.

References

certificate of analysis for Methyl 3,5-dichlorobenzoate reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a typical Methyl 3,5-dichlorobenzoate reference standard against a common alternative, 3,5-Dichlorobenzoic acid. This document is intended to assist in the selection of the most appropriate reference material for specific analytical needs, supported by experimental data and detailed methodologies.

Product Overview and Comparison

This compound is a chemical intermediate and a potential impurity in the synthesis of various pharmaceutical compounds. As a reference standard, it is crucial for the accurate identification and quantification of this substance in drug products and intermediates. An alternative reference standard often considered is its corresponding carboxylic acid, 3,5-Dichlorobenzoic acid. The choice between the ester and the acid depends on the specific analytical method and the potential for hydrolysis of the methyl ester.

The following tables summarize the typical specifications found in a Certificate of Analysis for both a high-purity this compound reference standard and a 3,5-Dichlorobenzoic acid reference standard.

Table 1: Certificate of Analysis - this compound Reference Standard (Example)

TestMethodSpecificationResult
Identity
Infrared (IR) SpectroscopyUSP <197K>Conforms to structureConforms
¹H NMR SpectroscopyUSP <761>Conforms to structureConforms
Mass Spectrometry (MS)Electrospray IonizationConforms to theoretical m/zConforms
Purity
Purity by HPLCUSP <621>≥ 99.5%99.8%
Purity by GCUSP <621>≥ 99.5%99.9%
Volatiles
Loss on DryingUSP <731>≤ 0.5%0.1%
Residue
Residue on IgnitionUSP <281>≤ 0.1%< 0.05%
Elemental Impurities
Heavy MetalsUSP <231>≤ 10 ppm< 10 ppm

Table 2: Certificate of Analysis - 3,5-Dichlorobenzoic Acid Reference Standard (Example)

TestMethodSpecificationResult
Identity
Infrared (IR) SpectroscopyUSP <197K>Conforms to structureConforms
¹H NMR SpectroscopyUSP <761>Conforms to structureConforms
Purity
Purity by HPLCUSP <621>≥ 99.5%99.7%
Titration (by NaOH)USP <541>99.0% - 101.0%99.8%
Volatiles
Loss on DryingUSP <731>≤ 0.5%0.2%
Residue
Residue on IgnitionUSP <281>≤ 0.1%< 0.05%

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the characterization of these reference standards are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detector Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.

Gas Chromatography (GC) for Purity Determination
  • Instrumentation: A gas chromatograph with a flame ionization detector (FID).

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • Injection Volume: 1 µL (split mode 50:1).

  • Sample Preparation:

    • This compound: Dissolve the standard in acetone to a concentration of 1 mg/mL.

    • 3,5-Dichlorobenzoic acid (with derivatization): To 1 mg of the standard, add 1 mL of 14% BF₃ in methanol. Heat at 60 °C for 30 minutes. After cooling, add 1 mL of water and 1 mL of hexane. Vortex and inject the hexane layer.

Visualizations

The following diagrams illustrate the logical workflow for the qualification of a chemical reference standard and the relationship between this compound and its potential impurities.

G Figure 1: Reference Standard Qualification Workflow cluster_0 Material Sourcing & Initial Assessment cluster_1 Characterization & Purity Assessment cluster_2 Final Qualification & Certification Material Synthesis Material Synthesis Preliminary Analysis Preliminary Analysis Material Synthesis->Preliminary Analysis Purification Purification Preliminary Analysis->Purification Structural Elucidation Structural Elucidation (NMR, MS, IR) Purification->Structural Elucidation Identity Tests Purity Determination Purity Determination (HPLC, GC, Titration) Structural Elucidation->Purity Determination Quantitative Analysis Impurity Profiling Impurity Profiling Purity Determination->Impurity Profiling Certificate of Analysis Generation Certificate of Analysis Generation Impurity Profiling->Certificate of Analysis Generation Reference Standard Release Reference Standard Release Certificate of Analysis Generation->Reference Standard Release

Caption: Figure 1: A typical workflow for the qualification of a chemical reference standard.

G Figure 2: Relationship of this compound to Related Substances Methyl_3_5_dichlorobenzoate This compound (Reference Standard) 3_5_Dichlorobenzoic_acid 3,5-Dichlorobenzoic acid (Precursor/Hydrolysis Product) Methyl_3_5_dichlorobenzoate->3_5_Dichlorobenzoic_acid Hydrolysis 3_5_Dichlorobenzoic_acid->Methyl_3_5_dichlorobenzoate Esterification Other_positional_isomers Other Positional Isomers (e.g., Methyl 2,5-dichlorobenzoate) Other_positional_isomers->Methyl_3_5_dichlorobenzoate Potential Impurity Starting_materials Residual Starting Materials Starting_materials->Methyl_3_5_dichlorobenzoate Synthesis Byproduct

Caption: Figure 2: Potential impurities and related substances to this compound.

A Senior Application Scientist's Guide to Cross-Referencing Methyl 3,5-Dichlorobenzoate Data from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the integrity of a final drug product is intrinsically linked to the quality of its starting materials. High-purity reagents are not just a matter of preference; they are the bedrock of reproducible research and safe, effective therapeutics.[1][2] The seemingly simple building block, Methyl 3,5-dichlorobenzoate (CAS No. 2905-67-1), is a case in point. Used in the synthesis of a variety of active pharmaceutical ingredients (APIs), its purity and impurity profile can have cascading effects throughout the development pipeline.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically evaluate and independently verify this compound from various suppliers. We will move beyond the Certificate of Analysis (CoA) to establish a robust, self-validating system for quality assessment, ensuring that your research is built on a foundation of certainty.

The Criticality of Reagent Quality: Beyond the Label

The quality of reagents can significantly impact the reliability and reproducibility of research findings.[3] Inconsistent or substandard reagents may introduce contaminants or impurities, leading to erroneous results and flawed interpretations.[1][3] This issue is a major contributor to the "reproducibility crisis" in scientific research.[3] High-quality reagents, characterized by high purity, stability, and compatibility with various experimental protocols, are essential for consistent and trustworthy results.[3]

For drug development, the stakes are even higher. Impurities in starting materials can be carried through the synthesis process, potentially ending up in the final API and compromising patient safety and drug efficacy.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in drug substances and products.[4][5][6] Therefore, a proactive and rigorous approach to qualifying starting materials is not just good science—it is a regulatory necessity.

Comparative Analysis of Supplier Specifications

The first step in qualifying a new supplier or batch of this compound is a thorough review of the provided specifications. While the CoA is a starting point, it is crucial to understand what is—and is not—reported. Below is a comparative table of typical specifications from various suppliers.

Parameter Supplier A (Example) Supplier B (Example) Supplier C (Example) Significance & What to Look For
CAS Number 2905-67-12905-67-12905-67-1Confirms chemical identity. Should be consistent across all suppliers.
Molecular Formula C₈H₆Cl₂O₂C₈H₆Cl₂O₂C₈H₆Cl₂O₂Confirms the elemental composition of the molecule.[7][8]
Molecular Weight 205.04 g/mol 205.04 g/mol 205.04 g/mol A fundamental physical property derived from the molecular formula.[7][8]
Stated Purity ≥99.0% (HPLC)>98% (GC)99.5% (Titration)The method of purity determination is critical. HPLC and GC provide insight into organic impurities, while titration is a measure of the main component's concentration. Look for chromatograms if available.
Appearance White to Off-White SolidCrystalline PowderWhite SolidA simple but important first check. Any deviation may indicate contamination or degradation.[9]
Melting Point 56-59 °C57 °C56-58 °CA narrow melting point range is indicative of high purity.[10]
Solubility Soluble in Chloroform, DMSONo dataSoluble in MethanolImportant for planning reactions and analytical sample preparation.
Analytical Data HPLC, ¹H NMRGC-MS¹H NMRThe availability of raw or interpreted spectral data provides a higher level of confidence.

This table is illustrative. Actual specifications should be obtained directly from the supplier's CoA and product data sheets.

A Workflow for Independent Verification

Relying solely on a supplier's CoA is insufficient for critical applications. An independent verification process is essential to confirm identity, purity, and the absence of detrimental impurities.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Decision Receive Receive Reagent & CoA Visual Visual Inspection Receive->Visual Doc_Review CoA Review Visual->Doc_Review Identity Identity Confirmation (NMR, MS) Doc_Review->Identity Purity Purity & Impurity Profile (HPLC, GC) Identity->Purity Residual Residual Solvent Analysis (Headspace GC) Purity->Residual Compare Compare Data to CoA & Specs Residual->Compare Decision Accept / Reject Batch Compare->Decision G SamplePrep Sample Preparation (1 mg/mL in Diluent) HPLC RP-HPLC System (C18 Column) SamplePrep->HPLC StdPrep Standard Preparation (Reference Standard) StdPrep->HPLC Gradient Gradient Elution (Water/Acetonitrile) HPLC->Gradient UV UV Detection (e.g., 230 nm) Gradient->UV Data Data Analysis (Peak Integration) UV->Data PurityCalc Purity Calculation (% Area Normalization) Data->PurityCalc

References

Methyl 3,5-Dichlorobenzoate: A Versatile Building Block in Pharmaceutical and Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3,5-dichlorobenzoate is a halogenated aromatic ester that serves as a crucial intermediate in the synthesis of a variety of functional molecules, most notably in the fields of pharmaceuticals and agrochemicals. Its dichlorinated phenyl ring provides a stable scaffold that can be further functionalized, making it a valuable starting material for the creation of complex molecular architectures with specific biological activities. This guide provides a comparative overview of the applications of this compound, with a focus on its role in the synthesis of the groundbreaking drug Tafamidis and its potential in the development of novel agrochemicals.

Pharmaceutical Applications: A Key Intermediate in the Synthesis of Tafamidis

A prominent application of the 3,5-dichlorobenzoyl moiety, derived from this compound's corresponding acid, is in the synthesis of Tafamidis.[1][2][3][4][5][6] Tafamidis is a medication used to treat transthyretin amyloidosis, a rare and debilitating disease.[6] The synthesis of Tafamidis highlights the importance of the 3,5-dichlorophenyl group in molecular recognition and binding to the target protein.

Comparative Synthesis of a Key Tafamidis Intermediate

Several synthetic routes to Tafamidis have been developed, often involving the coupling of a 3,5-dichlorobenzoyl derivative with an amino-hydroxy benzoic acid scaffold. The following table compares two common methods for the synthesis of a key amide intermediate, 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid.

Method Starting Materials Reagents Solvent Yield (%) Reference
Method A3,5-Dichlorobenzoyl chloride, 4-Amino-3-hydroxybenzoic acidPyridineTetrahydrofuranNot specified[4]
Method B3,5-Dichlorobenzoyl chloride, 4-Amino-3-hydroxybenzoic acid-Toluene, Tetrahydrofuran, WaterNot specified[2][5]

Note: While specific yields for these exact reactions were not detailed in the cited literature, the frequent use of these methods in patents suggests their efficiency and scalability.

Experimental Protocol: Synthesis of 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid (Method B)

This protocol is adapted from patent literature for the synthesis of Tafamidis intermediates.[2]

Step 1: Formation of 3,5-Dichlorobenzoyl Chloride

  • To a reaction vessel, add 3,5-dichlorobenzoic acid (149.67 g), dimethylformamide (5 ml), and toluene (300 ml) at a temperature of 25-30°C.

  • Slowly add thionyl chloride (200 ml) to the mixture.

  • Increase the temperature of the reaction mixture to 75-80°C and maintain with stirring for 3 hours.

  • After the reaction is complete, distill off the solvent under a nitrogen atmosphere at 110-115°C to obtain 3,5-dichlorobenzoyl chloride.

Step 2: Amide Coupling

  • In a separate reaction vessel, add 4-amino-3-hydroxybenzoic acid (100 g) to a mixture of toluene (300 ml), tetrahydrofuran (200 ml), and water (200 ml) at 25-30°C.

  • Cool the mixture to 10-15°C.

  • Dissolve the previously prepared 3,5-dichlorobenzoyl chloride residue in 100 ml of toluene and add it dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to 25-30°C and stir for 2 hours.

  • Quench the reaction with methanol and distill off the solvent under reduced pressure.

  • Add methanol (400 ml) and water (400 ml) to the residue and stir for 2 hours at 25-30°C.

  • Filter the precipitated solid and wash with methanol to yield 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid.

Mechanism of Action of Tafamidis

Tafamidis functions by stabilizing the native tetrameric structure of the transthyretin (TTR) protein. In transthyretin amyloidosis, this tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils that deposit in various tissues, leading to organ damage. Tafamidis binds to the thyroxine-binding sites of the TTR tetramer, strengthening the interactions between the monomers and preventing dissociation.

Tafamidis_Mechanism cluster_0 Normal TTR Homeostasis cluster_1 Transthyretin Amyloidosis cluster_2 Tafamidis Intervention TTR_tetramer Transthyretin (TTR) Tetramer (Stable) TTR_monomer TTR Monomer (Unstable) TTR_tetramer->TTR_monomer Dissociation Stabilized_TTR Stabilized TTR Tetramer Misfolded_monomer Misfolded Monomer TTR_monomer->Misfolded_monomer Misfolding Amyloid_fibrils Amyloid Fibrils (Toxic Aggregates) Misfolded_monomer->Amyloid_fibrils Aggregation Tafamidis Tafamidis Tafamidis->TTR_tetramer Binding and Stabilization

Caption: Mechanism of Tafamidis in preventing transthyretin amyloidosis.

Agrochemical Applications: A Scaffold for Fungicides and Plant Growth Regulators

While direct applications of this compound in commercial agrochemicals are not as prominently documented as its pharmaceutical uses, its structural isomer, Methyl 2,5-dichlorobenzoate, provides strong evidence for the potential of this class of compounds in agriculture. Methyl 2,5-dichlorobenzoate is known to function as a plant growth regulator and an antifungal agent.[7] Furthermore, derivatives of 3,5-dichlorobenzoic acid have been investigated for their fungicidal and insecticidal properties.[8]

Comparative Antifungal Activity of Dichlorobenzyl Ester Derivatives

A study on 3,5-dichlorobenzyl ester derivatives demonstrated their potential as antifungal agents against a range of plant pathogens. The following table summarizes the in vitro antifungal activities of some of these compounds.

Compound Fungus Inhibition at 50 µg/ml (%) Reference
Derivative 1Botryosphaeria dothideaGood[8]
Derivative 2Phomopsis sp.Good[8]
Derivative 3Botrytis cinereaGood[8]
Derivative 4Colletotrichum gloeosporioidesGood[8]
Derivative 5Pyricularia oryzaeGood[8]
Derivative 6Sclerotinia sclerotiorumGood[8]

Note: "Good" inhibition indicates significant activity as reported in the study, though specific percentage values for each compound were not provided in the abstract.

Experimental Protocol: Synthesis of Methyl 2,5-dichlorobenzoate

This protocol describes the synthesis of the isomeric Methyl 2,5-dichlorobenzoate, highlighting a common esterification method that can be applied to 3,5-dichlorobenzoic acid.[9]

  • A mixture of 2,5-dichlorobenzoic acid (2.05 g, 10 mmol) and absolute methanol (50 ml) is prepared.

  • A few drops of sulfuric acid are added as a catalyst.

  • The mixture is refluxed for 5 hours.

  • The excess solvent is removed by distillation.

  • The resulting solid residue is filtered off, washed with water, and recrystallized from ethanol (30%) to give the title compound.

  • Yield: 88%

Synthetic Workflow for Dichlorobenzoate Derivatives

The general workflow for synthesizing biologically active compounds from dichlorobenzoic acids involves the initial formation of the methyl ester or acid chloride, followed by reaction with a variety of nucleophiles to generate a library of derivatives for biological screening.

Agrochemical_Synthesis_Workflow cluster_0 Starting Material cluster_1 Activation cluster_2 Derivatization cluster_3 Evaluation start 3,5-Dichlorobenzoic Acid ester This compound start->ester Esterification (MeOH, H+) acid_chloride 3,5-Dichlorobenzoyl Chloride start->acid_chloride Chlorination (SOCl2) hydrazides Hydrazides ester->hydrazides Hydrazine (H2N-NH2) amides Amides acid_chloride->amides Amine (R-NH2) esters Other Esters acid_chloride->esters Alcohol (R-OH) screening Biological Screening (Fungicidal, Insecticidal, etc.) amides->screening esters->screening hydrazides->screening

Caption: General workflow for the synthesis and evaluation of agrochemical candidates.

Conclusion

This compound and its parent acid are valuable and versatile intermediates in organic synthesis. The 3,5-dichlorophenyl moiety is a key structural feature in the life-saving drug Tafamidis, demonstrating its importance in medicinal chemistry. In the agrochemical sector, while its direct applications are less documented, the biological activity of its isomers and derivatives suggests a promising potential for the development of new fungicides, herbicides, and plant growth regulators. The synthetic methodologies outlined in this guide provide a foundation for researchers to explore the full potential of this important chemical building block.

References

A Comparative Guide to the Synthesis of Methyl 3,5-dichlorobenzoate: Assessing Environmental Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl 3,5-dichlorobenzoate, a key intermediate in the pharmaceutical and agrochemical industries, is a process that warrants careful consideration of its environmental footprint. This guide provides a comparative analysis of two primary synthetic routes: the traditional Fischer-Speier esterification and a greener alternative employing dimethyl carbonate (DMC). By examining experimental data and applying green chemistry principles, this document aims to equip researchers with the information needed to make informed decisions that balance synthetic efficiency with environmental responsibility.

Comparison of Synthetic Routes

The two methods are evaluated based on key performance indicators and environmental impact factors. The following table summarizes the quantitative data for each route.

ParameterFischer-Speier EsterificationDimethyl Carbonate (DMC) Methylation
Starting Material 3,5-Dichlorobenzoic acid3,5-Dichlorobenzoic acid
Reagents Methanol (excess), Sulfuric Acid (catalyst)Dimethyl carbonate, Potassium carbonate (catalyst)
Solvent Methanol (serves as reagent and solvent)Dimethyl sulfoxide (DMSO)
Reaction Temperature Reflux (typically 65-70 °C)90 °C
Reaction Time 1-5 hours14 hours (for similar substrates)
Yield ~88% (for analogous 2,5-dichlorobenzoic acid)High yields reported for various benzoic acids
Byproducts WaterCarbon dioxide, Methanol
Waste Stream - Acidic catalyst requires neutralization, producing salt waste.- Excess methanol requires recovery/disposal.- Aqueous waste from workup.- Gaseous CO2.- Methanol can be recovered.- Minimal aqueous waste.

Experimental Protocols

Route 1: Fischer-Speier Esterification

This classical method involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 3,5-dichlorobenzoic acid is dissolved in an excess of methanol, which acts as both the solvent and a reagent.

  • Catalysis: A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

  • Reaction: The mixture is heated to reflux and maintained at this temperature for a period of 1 to 5 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Workup: Upon completion, the excess methanol is removed by distillation. The remaining mixture is cooled and then neutralized with a base, such as sodium bicarbonate solution. This step is crucial for removing the acidic catalyst and any unreacted carboxylic acid.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Route 2: Dimethyl Carbonate (DMC) Methylation

This greener alternative utilizes dimethyl carbonate as a non-toxic methylating agent in the presence of a base catalyst.[1][2]

Methodology:

  • Reaction Setup: 3,5-Dichlorobenzoic acid, potassium carbonate (as a catalyst), and dimethyl carbonate are combined in dimethyl sulfoxide (DMSO) in a reaction vessel.

  • Reaction: The mixture is heated to 90 °C and stirred for approximately 14 hours.[1]

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. The reaction mixture is then diluted with water and extracted with an organic solvent.

  • Purification: The organic extracts are combined, washed with water and brine, dried over an anhydrous salt, and concentrated under reduced pressure to afford the desired product.[1] The primary byproducts of this reaction are carbon dioxide and methanol, which are significantly less harmful than the waste generated from the Fischer esterification.[2]

Environmental Impact Assessment

A critical evaluation of the environmental impact of each synthetic route reveals a clear advantage for the dimethyl carbonate method.

Fischer-Speier Esterification:

  • Use of Hazardous Reagents: Concentrated sulfuric acid is a corrosive and hazardous substance.

  • Waste Generation: The neutralization of the acid catalyst produces a significant amount of salt waste (e.g., sodium sulfate), which requires disposal. The use of a large excess of methanol also contributes to solvent waste if not efficiently recovered.

  • Energy Consumption: The distillation step for solvent removal and the heating required for reflux contribute to the energy intensity of the process.

Dimethyl Carbonate (DMC) Methylation:

  • Green Reagent: Dimethyl carbonate is a non-toxic and environmentally benign methylating agent and solvent.[2]

  • Atom Economy: This method exhibits a higher atom economy as the byproducts are simple molecules (CO2 and methanol).

  • Reduced Waste: The process avoids the use of strong acids and the subsequent neutralization step, thereby minimizing salt waste generation.[1]

  • Milder Conditions: While the reaction temperature is slightly higher, the overall process is considered milder due to the absence of highly corrosive reagents.

Visualizing the Processes

To further clarify the workflows and the underlying principles of the environmental assessment, the following diagrams are provided.

Fischer_Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Products & Waste 3,5-Dichlorobenzoic Acid 3,5-Dichlorobenzoic Acid Reflux Reflux 3,5-Dichlorobenzoic Acid->Reflux Methanol Methanol Methanol->Reflux Sulfuric Acid (catalyst) Sulfuric Acid (catalyst) Sulfuric Acid (catalyst)->Reflux Neutralization Neutralization Reflux->Neutralization Extraction Extraction Neutralization->Extraction Salt Waste Salt Waste Neutralization->Salt Waste Purification Purification Extraction->Purification Solvent Waste Solvent Waste Extraction->Solvent Waste This compound This compound Purification->this compound

Caption: Workflow for Fischer-Speier Esterification.

DMC_Methylation_Workflow cluster_start_dmc Starting Materials cluster_reaction_dmc Reaction cluster_workup_dmc Workup & Purification cluster_end_dmc Products & Byproducts 3,5-Dichlorobenzoic Acid_dmc 3,5-Dichlorobenzoic Acid Heating (90°C) Heating (90°C) 3,5-Dichlorobenzoic Acid_dmc->Heating (90°C) Dimethyl Carbonate Dimethyl Carbonate Dimethyl Carbonate->Heating (90°C) Potassium Carbonate K2CO3 (catalyst) Potassium Carbonate->Heating (90°C) Extraction_dmc Extraction Heating (90°C)->Extraction_dmc CO2 CO2 Heating (90°C)->CO2 Methanol_byproduct Methanol Heating (90°C)->Methanol_byproduct Purification_dmc Purification Extraction_dmc->Purification_dmc Methyl 3,5-dichlorobenzoate_dmc This compound Purification_dmc->Methyl 3,5-dichlorobenzoate_dmc

Caption: Workflow for Dimethyl Carbonate (DMC) Methylation.

Environmental_Impact_Assessment Fischer Esterification Fischer Esterification Atom Economy Atom Economy Fischer Esterification->Atom Economy Lower Waste Prevention Waste Prevention Fischer Esterification->Waste Prevention Poor (Salt & Solvent Waste) Use of Safer Chemicals Use of Safer Chemicals Fischer Esterification->Use of Safer Chemicals Hazardous Acid Energy Efficiency Energy Efficiency Fischer Esterification->Energy Efficiency Moderate DMC Methylation DMC Methylation DMC Methylation->Atom Economy Higher DMC Methylation->Waste Prevention Good (CO2 & Recoverable Methanol) DMC Methylation->Use of Safer Chemicals Benign Reagents DMC Methylation->Energy Efficiency Moderate High Impact High Impact Low Impact Low Impact Atom Economy->Low Impact Waste Prevention->High Impact Waste Prevention->Low Impact Use of Safer Chemicals->High Impact Use of Safer Chemicals->Low Impact Energy Efficiency->Low Impact

Caption: Logical Relationship for Environmental Impact Assessment.

Conclusion

The synthesis of this compound via dimethyl carbonate methylation presents a significantly more environmentally friendly approach compared to the traditional Fischer-Speier esterification. The reduction in hazardous reagents, minimization of waste streams, and improved atom economy align with the core principles of green chemistry. While the Fischer esterification remains a viable and often high-yielding method, its environmental drawbacks necessitate a critical evaluation, particularly in the context of large-scale industrial production. For researchers and drug development professionals committed to sustainable practices, the adoption of greener alternatives like the DMC methylation method is a crucial step towards minimizing the environmental impact of chemical synthesis.

References

Safety Operating Guide

Proper Disposal of Methyl 3,5-dichlorobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of Methyl 3,5-dichlorobenzoate, ensuring the safety of laboratory personnel and environmental protection.

This compound is classified as toxic if swallowed and requires careful handling and disposal in accordance with all applicable regulations.[1][2] Adherence to these guidelines is critical for maintaining a safe laboratory environment.

Disposal Procedures

Proper disposal of this compound and its containers is paramount. The following steps provide a clear, procedural guide for researchers and laboratory staff.

Waste Chemical Disposal:

  • Licensed Disposal Company: All surplus and non-recyclable this compound should be handled by a licensed waste disposal company.[3]

  • Incineration: A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Regulatory Compliance: All disposal activities must be in strict accordance with local, regional, national, and international regulations.[1]

Contaminated Material and Container Disposal:

  • Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste.[1] They must be taken to an approved waste handling site for recycling or disposal and should not be reused.[1]

  • Spill Cleanup Materials: Any materials used to clean up spills, such as absorbent pads or vermiculite, must be collected in sealed containers and disposed of as hazardous waste.[1]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Small Spills:

  • Wipe up the spill with an absorbent material (e.g., cloth, fleece).[1]

  • Thoroughly clean the surface to remove any residual contamination.[1]

  • Place all contaminated materials into a suitable, sealed container for disposal.

Large Spills:

  • If safe to do so, stop the flow of the material.

  • Contain the spill using dikes or other barriers.

  • Cover with a plastic sheet to prevent spreading.[1]

  • Absorb the spilled material with vermiculite, dry sand, or earth and place it into containers for disposal.[1]

  • After the product has been recovered, flush the area with water.[1]

Important Precautions:

  • Do not allow the product to enter drains or waterways.[3][4]

  • Never return spilled material to its original container for reuse.[1]

Transportation for Disposal

For transportation to a disposal facility, this compound is classified as "TOXIC SOLID, ORGANIC, N.O.S. (this compound)" with the UN number 2811.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_assessment Waste Assessment cluster_disposal_path Disposal Path cluster_action Action cluster_final Final Disposal start This compound Waste assess_waste Assess Waste Type start->assess_waste spill_cleanup Spill Cleanup Material assess_waste->spill_cleanup Spill chemical_waste Surplus or Non-recyclable Chemical assess_waste->chemical_waste Chemical empty_container Empty Container assess_waste->empty_container Container package_spill Package in sealed container for disposal spill_cleanup->package_spill contact_disposal Contact licensed waste disposal company chemical_waste->contact_disposal empty_container->package_spill package_spill->contact_disposal transport Transport as UN2811 TOXIC SOLID, ORGANIC, N.O.S. contact_disposal->transport incinerate Incinerate in a chemical incinerator with afterburner and scrubber transport->incinerate

Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 3,5-dichlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists working with Methyl 3,5-dichlorobenzoate must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is classified as toxic if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3] Some data also suggests it may be suspected of damaging fertility or the unborn child and is harmful to aquatic life. Therefore, a comprehensive PPE strategy is crucial.

Eye and Face Protection:

  • Minimum Requirement: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[4]

  • Splash Hazard: A face shield worn over safety goggles is required when there is a risk of splashing, such as during bulk transfers or reactions.[4]

Skin Protection:

  • Gloves: Due to the lack of specific breakthrough time data for this compound, it is recommended to use double gloving with a robust outer glove. While disposable nitrile gloves offer protection for incidental contact, they should be changed immediately upon contamination.[4] For more extended handling, heavy-duty gloves are advisable.[4]

  • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect from splashes and contamination.

  • Footwear: Closed-toe and closed-heel shoes are mandatory in the laboratory.

Respiratory Protection:

  • In the absence of established occupational exposure limits, engineering controls such as a chemical fume hood are the primary means of protection.[1] If engineering controls are not sufficient to maintain airborne levels to an acceptable level, a NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended.[4][5] For situations where particulates may be generated, a P100 filter should be added.

Quantitative Data Summary

ParameterValueSource
GHS Hazard Statements H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2][3]
Molecular Formula C₈H₆Cl₂O₂[3]
Molecular Weight 205.04 g/mol
Appearance Colorless to pale yellow liquid or solid[3]
Occupational Exposure Limits Not established[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

  • The storage area should be secure and accessible only to authorized personnel.[1]

  • Keep the container tightly closed when not in use.

2. General Handling and Use:

  • All handling of this compound should be conducted in a properly functioning chemical fume hood.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Do not eat, drink, or smoke in the area where the chemical is handled.[1]

  • Wash hands thoroughly with soap and water after handling.[1]

3. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[1] Place the absorbed material into a sealed container for disposal.

  • For large spills, prevent the material from entering drains or waterways. Dike the spill and absorb as with a small spill.[1]

  • Ensure adequate ventilation during cleanup.

  • All personnel involved in the cleanup must wear the appropriate PPE as outlined above.

Chemical Spill Response Workflow

Spill_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_decontamination Decontamination & Disposal evacuate Evacuate Immediate Area alert Alert Others & Supervisor evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill (Dike if large) ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect into Sealed Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for responding to a chemical spill of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated PPE and absorbent materials, in a designated and clearly labeled hazardous waste container.

  • Do not mix this waste with other waste streams.

2. Waste Storage:

  • Store the hazardous waste container in a designated satellite accumulation area.

  • Keep the container closed except when adding waste.

3. Waste Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.

  • All waste must be disposed of in accordance with local, state, and federal regulations.[1]

Emergency First Aid Procedures

In case of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6][7]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[6][7] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[7] If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water.[7] Seek immediate medical attention.

By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before working with any chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.